molecular formula C5H5BrO2 B1269106 4-(Bromomethyl)furan-2(5H)-one CAS No. 61934-55-2

4-(Bromomethyl)furan-2(5H)-one

Cat. No.: B1269106
CAS No.: 61934-55-2
M. Wt: 177 g/mol
InChI Key: UGKKGXRKDWIWOD-UHFFFAOYSA-N
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Description

4-(Bromomethyl)furan-2(5H)-one is a useful research compound. Its molecular formula is C5H5BrO2 and its molecular weight is 177 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO2/c6-2-4-1-5(7)8-3-4/h1H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKKGXRKDWIWOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343523
Record name 4-(Bromomethyl)furan-2(5H)-one
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Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61934-55-2
Record name 4-(Bromomethyl)furan-2(5H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-2,5-dihydrofuran-2-one
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)furan-2(5H)-one from Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(bromomethyl)furan-2(5H)-one, a valuable building block in medicinal chemistry and drug development, from readily available furan derivatives. This document details the core synthetic strategies, experimental protocols, and relevant quantitative data to facilitate its practical application in a laboratory setting.

Introduction

The furanone scaffold, particularly the 2(5H)-furanone (or butenolide) ring system, is a prevalent motif in a vast array of natural products and pharmacologically active compounds. The introduction of a bromomethyl group at the C4-position enhances the synthetic utility of this scaffold, providing a reactive handle for further molecular elaboration and the construction of complex molecular architectures. This guide focuses on the efficient synthesis of this compound from common furan-based starting materials, presenting a critical evaluation of the available synthetic routes.

Primary Synthetic Strategy: A Two-Step Approach

The most direct and frequently implied synthetic route to this compound involves a two-step sequence commencing with a suitable furan derivative. This strategy hinges on the initial formation of a key intermediate, 4-(hydroxymethyl)-2(5H)-furanone, followed by its selective bromination.

Overall Synthetic Pathway:

Synthetic Pathway Furan_Derivative Furan Derivative (e.g., Furfural, Furfuryl Alcohol) Hydroxymethylfuranone 4-(Hydroxymethyl)furan-2(5H)-one Furan_Derivative->Hydroxymethylfuranone Oxidation/ Rearrangement Target This compound Hydroxymethylfuranone->Target Bromination

Caption: General two-step synthesis of this compound.

Step 1: Synthesis of the Key Intermediate, 4-(Hydroxymethyl)-2(5H)-furanone

The versatility of 4-(hydroxymethyl)-2(5H)-furanone as a precursor for various halogenated furanones has been demonstrated in the literature.[1] While direct, high-yield syntheses from simple furans are not extensively detailed in readily available literature, the general approach involves the oxidation and rearrangement of furan derivatives.

One plausible pathway starts from furfural, which can be oxidized to form a hydroxyfuranone intermediate. For instance, the oxidation of furfural with hydrogen peroxide can lead to 2(5H)-furanone derivatives.[2]

Conceptual Experimental Workflow for Step 1:

Workflow_Step1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a Furfural Acetonitrile c Stirring at controlled temperature a->c b Oxidizing Agent (e.g., H₂O₂) Catalyst b->c d Quenching Extraction with organic solvent c->d e Drying and solvent evaporation d->e f Chromatographic purification e->f

Caption: Conceptual workflow for the synthesis of 4-(hydroxymethyl)-2(5H)-one.

Step 2: Bromination of 4-(Hydroxymethyl)-2(5H)-furanone

The conversion of the hydroxymethyl group to a bromomethyl group is a critical step. This transformation can be achieved using various brominating agents. While a direct protocol for this specific substrate is not explicitly detailed, analogous reactions on similar systems, such as the allylic bromination of 4-methyl-2(5H)-furanone, provide valuable insights. N-Bromosuccinimide (NBS) is a commonly employed reagent for such allylic and benzylic brominations, typically initiated by light or a radical initiator.[3][4][5]

Experimental Protocol for Allylic Bromination (Analogous System):

A known procedure for the bromination of 4-methyl-2(5H)-furanone involves reacting it with N-bromosuccinimide in carbon tetrachloride under reflux with irradiation from a 100 W lamp, yielding the corresponding 5-bromo-4-methyl-2(5H)-furanone in 89% yield.[6] This suggests that a similar radical-initiated bromination could be effective for the hydroxymethyl analogue, targeting the allylic position.

Table 1: Quantitative Data for Analogous Bromination

Starting MaterialReagent (Equivalents)SolventConditionsProductYield (%)Reference
4-methyl-2(5H)-furanoneNBS (1.08)CCl₄Reflux, 100W lamp5-bromo-4-methyl-2(5H)-furanone89[6]

Proposed Experimental Workflow for Step 2:

Workflow_Step2 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a 4-(Hydroxymethyl)-2(5H)-one Anhydrous Solvent (e.g., CCl₄) c Reflux under inert atmosphere a->c b NBS Radical Initiator (e.g., AIBN or light) b->c d Cooling and filtration of succinimide c->d e Solvent evaporation d->e f Purification (e.g., chromatography or distillation) e->f

Caption: Proposed workflow for the bromination of the key intermediate.

Alternative Synthetic Considerations

While the two-step approach is the most direct, other furan derivatives could potentially serve as starting points.

  • From 2-Furoic Acid: Derivatives of 2-furoic acid can be transformed into furanones. However, this route would likely involve multiple steps, including reduction, rearrangement, and functional group manipulations, making it a less direct approach compared to starting from furfural or furfuryl alcohol.

  • From Itaconic Acid Derivatives: While structurally related, the synthesis from itaconic acid would require the introduction of the furan ring oxygen, representing a more complex synthetic challenge.

Data Summary

The following table summarizes the key transformations and expected outcomes based on analogous reactions reported in the literature.

Table 2: Summary of Synthetic Steps and Key Data

StepStarting MaterialKey ReagentsProductExpected Yield Range (%)Key Considerations
1FurfuralH₂O₂, Catalyst4-(Hydroxymethyl)-2(5H)-oneModerate to GoodOptimization of oxidant and catalyst is crucial for selectivity.
24-(Hydroxymethyl)-2(5H)-oneNBS, Radical InitiatorThis compoundGood to ExcellentControl of reaction conditions to ensure selective allylic bromination and prevent ring bromination.

Conclusion

The synthesis of this compound from furan derivatives is most effectively approached through a two-step sequence involving the formation of 4-(hydroxymethyl)-2(5H)-furanone, followed by a selective bromination of the hydroxymethyl group. While a complete, detailed protocol for this specific transformation is not consolidated in a single source, a combination of established methods for furanone synthesis and allylic bromination provides a robust framework for its successful laboratory preparation. This guide offers the necessary theoretical foundation and practical workflows to enable researchers and drug development professionals to efficiently synthesize this valuable chemical intermediate. Further optimization of the initial oxidation/rearrangement step from readily available furan precursors would be a valuable contribution to this field.

References

Technical Guide: Physicochemical Properties of 4-(Bromomethyl)furan-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 4-(bromomethyl)furan-2(5H)-one (CAS No. 61934-55-2). This compound is a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds of interest in medicinal chemistry and materials science.[1] This document consolidates available data on its physical and chemical characteristics, outlines a known synthetic protocol, and explores its chemical reactivity. All quantitative data are presented in clear, tabular formats, and key experimental and logical workflows are visualized using diagrams.

Physicochemical Properties

This compound is a yellow oil at room temperature.[2] Its core structure consists of a five-membered lactone ring, a versatile pharmacophore present in numerous natural products and bioactive molecules. The presence of a reactive bromomethyl group makes it a key intermediate for further chemical modifications.

General and Physical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. The boiling point has been reported, although a specific melting point is not currently available in the literature.

PropertyValueSource(s)
Molecular Formula C₅H₅BrO₂--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Weight 176.996 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Liquid, Yellow Oil--INVALID-LINK--, --INVALID-LINK--
Boiling Point 287 °C at 760 mmHg--INVALID-LINK--, --INVALID-LINK--
Melting Point Not available--INVALID-LINK--
Purity (typical) ≥95%--INVALID-LINK--
Storage Temperature -20°C (freezer)--INVALID-LINK--
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes the available Nuclear Magnetic Resonance (NMR) data.

NucleusSolventChemical Shift (δ) in ppmMultiplicityAssignment
¹H NMRCDCl₃4.24singletCH₂ Br
4.98singletCH₂
6.16singletCH
¹³C NMRCDCl₃41.33C H₂Br
74.05C H₂
121.09C H
155.42C
178.32C =O

Source: ChemicalBook.[2]

Synthesis and Reactivity

The synthesis of brominated 2(5H)-furanones is an area of active research due to their potential biological activities.[3]

Synthetic Protocol

A reported synthesis of this compound involves the hydrolysis of a precursor followed by extraction and purification.

Reaction Scheme:

Synthesis Precursor Compound 7 Product This compound (8) (Yellow oil, 11% yield) Precursor->Product Stir at room temperature overnight Reagents 5% aq. NaOH Dichloromethane (for extraction)

A high-level overview of the synthesis of this compound.

Detailed Methodology:

  • A 5% aqueous sodium hydroxide solution (100 mL) is stirred with compound 7 (1.98 g, 7.68 mmol) at room temperature overnight.[2]

  • Upon completion of the reaction, the mixture is extracted with dichloromethane (3 x 150 mL).[2]

  • The combined organic phases are washed sequentially with a saturated aqueous sodium bicarbonate solution and distilled water.[2]

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2]

  • The final product, a yellow oil, is purified by column chromatography with an eluent of hexane:ethyl acetate (4:1), yielding 150 mg (11% yield).[2]

Chemical Reactivity

This compound is a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the electrophilic carbon of the bromomethyl group and the electrophilic centers within the furanone ring.

Key Reactive Sites:

Key reactive sites and potential transformations of the molecule.

The bromomethyl group is susceptible to nucleophilic substitution reactions , allowing for the introduction of a wide range of functional groups.[1] This makes it an excellent precursor for the synthesis of various heterocyclic compounds. Furthermore, this moiety can participate in cross-coupling reactions , which are instrumental in constructing more complex molecular architectures.[1]

Applications in Research and Drug Development

The 2(5H)-furanone scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products. These compounds have been shown to exhibit a range of activities, including antimicrobial and antiviral properties. Brominated furanones, in particular, have been investigated for their ability to interfere with bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence and biofilm formation.[3] The reactivity of this compound makes it a valuable starting material for the synthesis of novel furanone derivatives with potential therapeutic applications.

Safety and Handling

This compound is classified as an acute oral toxicant (Category 4) and causes serious eye irritation (Category 2A).[3]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area with soap and plenty of water.

  • Store in a tightly sealed container in a dry, cool place, ideally in a freezer at -20°C.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3]

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has summarized its key physicochemical properties, a known synthetic route, and its principal modes of reactivity. Further research to develop higher-yielding synthetic protocols and to explore its utility in the synthesis of novel bioactive compounds is warranted.

References

An In-Depth Technical Guide to 4-(Bromomethyl)furan-2(5H)-one: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Overview of 4-(Bromomethyl)furan-2(5H)-one for Researchers and Drug Development Professionals

This technical guide provides a detailed analysis of this compound, a key heterocyclic compound with significant potential in synthetic chemistry and drug discovery. This document outlines its chemical properties, a plausible synthetic route, and explores its biological activities, with a focus on its role as a potential quorum sensing inhibitor.

Core Compound Identification

IdentifierValue
Chemical Name This compound
CAS Number 61934-55-2
Molecular Formula C₅H₅BrO₂
Molecular Weight 177.00 g/mol
Synonyms 2(5H)-Furanone, 4-(bromomethyl)-

Synthesis and Spectroscopic Data

A probable and efficient method for the synthesis of this compound is through the allylic bromination of 4-methyl-2(5H)-furanone. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source, often with a radical initiator such as benzoyl peroxide or under UV irradiation. The reaction proceeds via a free radical mechanism at the allylic position of the furanone ring.

Expected Spectroscopic Data:

Spectroscopic DataExpected Peaks and Interpretations
¹H NMR Signals for the methylene protons of the bromomethyl group are anticipated in the range of δ 4.0-4.5 ppm. The vinylic proton on the furanone ring would likely appear as a singlet or a narrow multiplet around δ 6.0-6.5 ppm. The protons of the methylene group within the furanone ring are expected to resonate around δ 4.8-5.0 ppm.
¹³C NMR The carbonyl carbon should appear in the downfield region, typically around 170-175 ppm. The carbon of the bromomethyl group is expected around 30-35 ppm. The olefinic carbons of the furanone ring would likely be in the 120-150 ppm range.
Mass Spectrometry (MS) The mass spectrum would be expected to show the molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, characteristic of a bromine-containing compound. Common fragmentation patterns would likely involve the loss of the bromine atom (Br•) and the bromomethyl group (•CH₂Br).
Infrared (IR) Spectroscopy A strong absorption band corresponding to the C=O stretch of the α,β-unsaturated lactone is expected around 1740-1760 cm⁻¹. The C=C stretching vibration should appear in the 1630-1680 cm⁻¹ region. C-H stretching and bending vibrations for the methylene and vinyl groups would also be present.

Experimental Protocols

General Synthesis of this compound via Allylic Bromination

Materials:

  • 4-methyl-2(5H)-furanone

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Benzoyl peroxide (radical initiator)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of 4-methyl-2(5H)-furanone in CCl₄ under an inert atmosphere, add N-Bromosuccinimide.

  • Add a catalytic amount of benzoyl peroxide to initiate the reaction.

  • Reflux the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification Reactant1 4-methyl-2(5H)-furanone Reaction Reaction Reactant1->Reaction Reactant2 N-Bromosuccinimide (NBS) Reactant2->Reaction Initiator Benzoyl Peroxide Initiator->Reaction Solvent Carbon Tetrachloride (Solvent) Solvent->Reaction Condition Reflux Condition->Reaction Filtration Filtration Wash Aqueous Wash Filtration->Wash Drying Drying Wash->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Crude Product Product This compound Purification->Product Pure Product Reaction->Filtration Reaction Mixture Quorum_Sensing_Inhibition cluster_bacteria Bacterial Cell cluster_environment Extracellular Environment AHL_Synthase AHL Synthase (LuxI) AHL AHL Signal Molecules AHL_Synthase->AHL Synthesis AHL_out AHL Accumulation AHL->AHL_out Diffusion LuxR LuxR-type Receptor QS_Genes Quorum Sensing-Regulated Genes (e.g., Virulence, Biofilm) LuxR->QS_Genes Activation QS_Genes->AHL_Synthase Positive Feedback Furanone This compound Furanone->LuxR Competitive Inhibition AHL_out->LuxR Binding

Stability and Storage of 4-(Bromomethyl)furan-2(5H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the versatile chemical intermediate, 4-(Bromomethyl)furan-2(5H)-one. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of novel pharmaceutical agents and other complex organic molecules. This document outlines key storage parameters, potential degradation pathways, and generalized experimental protocols for stability assessment.

Core Physicochemical Properties

This compound is a halogenated lactone with the molecular formula C₅H₅BrO₂ and a molecular weight of approximately 177.0 g/mol .[1] It is typically supplied as a liquid with a purity of 95% or higher.[1][2] Its structure, featuring a reactive bromomethyl group and an unsaturated lactone ring, makes it a valuable building block in organic synthesis but also susceptible to degradation if not handled and stored correctly.[3]

Recommended Storage Conditions

To maintain the purity and stability of this compound, proper storage is essential. The following conditions are recommended based on information for this and structurally related furanone compounds.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°CRefrigeration minimizes the rate of potential degradation reactions. For long-term storage, some sources suggest temperatures as low as -20°C for similar brominated compounds.[4][5][6]
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)The furanone ring can be sensitive to oxidation. An inert atmosphere prevents oxidative degradation.[6]
Moisture In a dry, tightly sealed containerThe compound is susceptible to hydrolysis due to the presence of the lactone functional group. Protection from moisture is critical.[5][7]
Light Protected from lightSimilar furanone structures are known to be light-sensitive.[6] Amber vials or storage in a dark location is recommended to prevent photodegradation.

Stability Profile and Potential Degradation

While specific quantitative stability data for this compound is not extensively available in the public domain, a general understanding of its stability can be inferred from its chemical structure and the behavior of related compounds. The primary modes of degradation are expected to be hydrolysis, thermal decomposition, and photodecomposition.

Hypothetical Stability Data

The following table presents hypothetical data from a forced degradation study to illustrate the potential stability profile of this compound under various stress conditions. These values are representative and should be confirmed by experimental studies.

Stress ConditionDuration% Degradation (Hypothetical)Major Degradants (Proposed)
Acidic Hydrolysis (0.1 N HCl) 24 hours15%4-(Hydroxymethyl)furan-2(5H)-one, Bromide ions
Basic Hydrolysis (0.1 N NaOH) 8 hours40%Ring-opened products
Oxidative (3% H₂O₂) 24 hours10%Oxidized furanone derivatives
Thermal (60°C) 7 days8%Isomerization and decomposition products
Photolytic (ICH Q1B) 1.2 million lux hours20%Photodegradation products

Potential Degradation Pathway

The most probable degradation pathway for this compound under hydrolytic conditions involves the cleavage of the ester bond in the lactone ring, leading to the formation of a corresponding gamma-hydroxy carboxylic acid. The bromomethyl group may also be susceptible to hydrolysis, yielding a hydroxymethyl derivative.

G Potential Hydrolytic Degradation of this compound A This compound B Ring-Opened Intermediate (gamma-hydroxy carboxylic acid) A->B Hydrolysis (H₂O) C 4-(Hydroxymethyl)furan-2(5H)-one A->C Hydrolysis of C-Br bond D Further Degradation Products B->D C->B Ring Opening

Potential Hydrolytic Degradation Pathway

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting stability studies on this compound, based on industry-standard guidelines for forced degradation studies.

Hydrolytic Stability

Objective: To determine the susceptibility of the compound to acid and base-catalyzed hydrolysis.

Protocol:

  • Prepare solutions of this compound in 0.1 N HCl, 0.1 N NaOH, and purified water.

  • Store the solutions at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots.

  • Neutralize the acidic and basic samples.

  • Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Thermal Stability

Objective: To assess the impact of elevated temperatures on the compound's stability.

Protocol:

  • Place a known quantity of this compound in a sealed container.

  • Store the container in a temperature-controlled oven at a specified temperature (e.g., 60°C).

  • At defined intervals (e.g., 1, 3, 7, 14 days), remove a sample.

  • Dissolve the sample in a suitable solvent.

  • Analyze using an appropriate analytical method (e.g., HPLC, GC-MS) to determine the extent of degradation.

Photostability

Objective: To evaluate the stability of the compound when exposed to light, following ICH Q1B guidelines.

Protocol:

  • Expose a sample of this compound to a light source capable of emitting a combination of visible and UV light.

  • Ensure the total illumination is not less than 1.2 million lux hours and the integrated near-ultraviolet energy is not less than 200 watt-hours per square meter.

  • Simultaneously, store a control sample, protected from light, under the same temperature and humidity conditions.

  • After the exposure period, analyze both the exposed and control samples to quantify any degradation.

Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a comprehensive stability assessment.

G Workflow for Stability Assessment cluster_0 Preparation cluster_1 Forced Degradation Studies cluster_2 Analysis & Reporting A Obtain Compound Sample B Develop & Validate Stability-Indicating Method (e.g., HPLC) A->B C Hydrolytic Stress (Acid, Base, Neutral) B->C D Oxidative Stress (e.g., H₂O₂) B->D E Thermal Stress (Elevated Temperature) B->E F Photolytic Stress (ICH Q1B) B->F G Analyze Samples at Time Points C->G D->G E->G F->G H Identify & Characterize Degradation Products G->H I Quantify Degradation & Determine Degradation Rate H->I J Propose Degradation Pathway I->J K Establish Recommended Storage Conditions & Shelf-Life J->K

General Workflow for Stability Assessment

Conclusion

This compound is a reactive and valuable chemical intermediate. Its stability is paramount to its successful application in synthesis. Adherence to recommended storage conditions—refrigeration, inert atmosphere, and protection from light and moisture—is crucial for minimizing degradation. While specific experimental data is limited, understanding the potential for hydrolytic, thermal, and photolytic degradation allows for the implementation of appropriate handling and storage protocols, ensuring the material's quality and integrity for research and development purposes. It is strongly recommended that users perform their own stability studies to determine the shelf-life under their specific storage and handling conditions.

References

An In-depth Technical Guide to the Solubility of 4-(Bromomethyl)furan-2(5H)-one in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Bromomethyl)furan-2(5H)-one. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment based on general principles of chemical solubility, alongside a detailed experimental protocol for determining its solubility in various common laboratory solvents.

Core Compound Information

This compound is a versatile building block in organic synthesis, frequently utilized in the preparation of various heterocyclic compounds.[1] Its structure, featuring a polar lactone ring and a reactive bromomethyl group, dictates its solubility behavior.

Chemical Structure:

  • Molecular Formula: C₅H₅BrO₂[2][3]

  • Molecular Weight: 176.996 g/mol [2]

  • Appearance: Typically a liquid or solid.[2]

  • CAS Number: 61934-55-2[1][4][5]

Qualitative Solubility Assessment

Table 1: Predicted Qualitative Solubility of this compound

SolventPolarityPredicted SolubilityRationale
Water HighSparingly soluble to InsolubleThe presence of the polar lactone ring may allow for some interaction with water, but the overall non-polar character from the hydrocarbon structure and the bromine atom is likely to limit solubility.
Methanol HighSolubleThe polarity of methanol is expected to favorably interact with the lactone group, leading to good solubility.
Ethanol HighSolubleSimilar to methanol, ethanol's polarity should allow for the dissolution of the compound.
Acetone MediumSolubleAcetone's polarity is intermediate, making it a good solvent for compounds with both polar and non-polar characteristics.
Dichloromethane (DCM) MediumSolubleAs a moderately polar solvent, DCM is anticipated to be an effective solvent.
Chloroform MediumSolubleSimilar to DCM, chloroform is expected to readily dissolve the compound.
Ethyl Acetate MediumSolubleEthyl acetate's polarity is well-suited for dissolving molecules of this nature.
Dimethyl Sulfoxide (DMSO) HighVery SolubleDMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethylformamide (DMF) HighVery SolubleSimilar to DMSO, DMF is a polar aprotic solvent and is expected to be an excellent solvent for this compound.
Hexane LowInsolubleThe high polarity of the lactone ring will likely make it insoluble in non-polar solvents like hexane.
Toluene LowSparingly soluble to InsolubleThe aromatic, non-polar nature of toluene is unlikely to effectively solvate the polar functional groups of the molecule.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following gravimetric method can be employed. This protocol is a standard procedure for determining the solubility of a solid compound in a liquid solvent.[7]

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone, etc.)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Vials with screw caps

  • Micropipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Sample Preparation: Accurately weigh a small amount of this compound and add it to a pre-weighed vial.

  • Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, centrifuge the vial to separate the undissolved solid from the saturated solution.

  • Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a micropipette.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed container. Evaporate the solvent completely using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the compound's decomposition point.

  • Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.

  • Calculation: The solubility can be calculated in various units (e.g., g/L, mg/mL, or mol/L) using the following formula:

    Solubility (g/L) = (Mass of dried solute in g / Volume of supernatant in L)

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Solubility_Workflow A Start: Sample Preparation (Weigh compound and add solvent) B Equilibration (Thermostatic shaker for 24-48h) A->B Step 1 C Phase Separation (Centrifugation) B->C Step 2 D Extraction of Supernatant (Known volume) C->D Step 3 E Solvent Evaporation (Drying oven or nitrogen stream) D->E Step 4 F Mass Determination (Weigh dried solute) E->F Step 5 G Calculation of Solubility (Mass/Volume) F->G Step 6 H End: Quantitative Solubility Data G->H Step 7

Caption: Workflow for the gravimetric determination of solubility.

This guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, experimental determination following the provided protocol is essential. The predicted solubilities should be used as a preliminary guide for solvent selection in experimental work.

References

fundamental chemistry of α,β-unsaturated γ-lactones

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Chemistry of α,β-Unsaturated γ-Lactones

Introduction

α,β-Unsaturated γ-lactones, commonly known as butenolides, are a class of five-membered heterocyclic organic compounds featuring a lactone (cyclic ester) ring with a carbon-carbon double bond conjugated to the carbonyl group. This structural motif is prevalent in a vast array of natural products isolated from plants, fungi, and marine organisms, where they function as secondary metabolites.[1][2] The inherent chemical reactivity of the α,β-unsaturated system imparts a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and immunosuppressive properties.[3][4][5] This reactivity, primarily driven by the electrophilicity of the β-carbon, makes these compounds potent Michael acceptors, enabling them to covalently interact with biological nucleophiles such as cysteine residues in proteins.[6] This guide provides a comprehensive overview of the fundamental chemistry, reactivity, synthesis, and biological significance of α,β-unsaturated γ-lactones for researchers in chemistry and drug development.

Structure and Physicochemical Properties

The core structure of an α,β-unsaturated γ-lactone is the 2(5H)-furanone ring. The conjugation between the double bond and the carbonyl group delocalizes electron density, which significantly influences the molecule's spectroscopic properties and chemical reactivity.

Spectroscopic Properties

The spectroscopic signatures of α,β-unsaturated γ-lactones are characteristic and essential for their identification. The carbonyl (C=O) stretching frequency in infrared (IR) spectroscopy is a key diagnostic tool. Conjugation with the C=C double bond lowers the absorption frequency compared to saturated γ-lactones. In some cases, Fermi resonance can cause the appearance of two distinct carbonyl bands.[7] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with characteristic chemical shifts for the vinylic protons and carbons.

Table 1: Summary of Spectroscopic Data for α,β-Unsaturated γ-Lactones

Spectroscopic Technique Feature Typical Range/Value Reference
Infrared (IR) Carbonyl (C=O) Stretch 1740-1785 cm⁻¹ [7][8][9]
C=C Stretch ~1610 cm⁻¹ [8]
¹H NMR α-Proton (Hα) δ 6.0-6.3 ppm [10][11]
β-Proton (Hβ) δ 7.2-7.8 ppm [10][11]
γ-Proton(s) (Hγ) δ 4.8-5.2 ppm [10]
¹³C NMR Carbonyl Carbon (C=O) δ 170-175 ppm [10]
β-Carbon δ 145-155 ppm [10]
α-Carbon δ 120-125 ppm [10]

| | γ-Carbon | δ 70-80 ppm |[10] |

Note: Chemical shifts are approximate and can vary based on substitution and solvent.

Physicochemical Properties

The physicochemical properties of these lactones, such as lipophilicity, are crucial for their biological activity and pharmacokinetic profiles. A parabolic relationship between lipophilicity (often expressed by chromatographic Rm values) and in vitro activity against various microorganisms has been observed.[12] Thermodynamic properties, including enthalpies of formation and vaporization, have been studied for related saturated lactones, providing a basis for understanding their stability.[13]

Chemical Reactivity and Key Reactions

The reactivity of α,β-unsaturated γ-lactones is dominated by their electrophilic character. The conjugated system allows for both 1,2-addition to the carbonyl carbon and, more commonly, 1,4-conjugate addition (Michael addition) to the β-carbon. Studies have shown that α,β-unsaturated lactones are significantly more reactive as Michael acceptors than their analogous open-chain esters.[14][15]

Michael Addition

The Michael addition is a cornerstone of the reactivity of α,β-unsaturated γ-lactones. It involves the 1,4-addition of a nucleophile (the Michael donor) to the electrophilic β-carbon of the lactone (the Michael acceptor).[16][17] This reaction is fundamental to their biological mechanism of action, where nucleophilic residues (e.g., thiols from cysteine) in proteins attack the lactone.[6][18] The reaction proceeds in three main steps: generation of the nucleophile, conjugate addition, and protonation to yield the final adduct.[16][19]

Michael_Addition cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation NuH Nucleophile (Nu-H) Base Base NuH->Base Deprotonation Nu_minus Active Nucleophile (Nu⁻) Base->Nu_minus Generates Lactone α,β-Unsaturated γ-Lactone Nu_minus->Lactone Reacts with Enolate Enolate Intermediate Lactone->Enolate Attack at β-carbon Final_Product 1,4-Adduct Enolate->Final_Product Protonation Proton_Source Proton Source (H⁺) Proton_Source->Enolate

Caption: Logical workflow of the Michael Addition reaction.

Diels-Alder Reaction

α,β-Unsaturated γ-lactones can act as dienophiles in Diels-Alder reactions, a powerful [4+2] cycloaddition method for forming six-membered rings.[20][21] This reaction occurs between a conjugated diene (the 4π electron component) and the lactone's double bond (the 2π electron component). The reaction is thermally allowed and proceeds in a concerted fashion, making it highly stereospecific.[20] This methodology is valuable for synthesizing complex polycyclic structures containing the lactone moiety.[22]

Diels_Alder Diene Conjugated Diene (4π system) TransitionState Cyclic Transition State Diene->TransitionState Reacts with Dienophile α,β-Unsaturated γ-Lactone (2π system) Dienophile->TransitionState Cycloadduct Cyclohexene-fused Lactone Adduct TransitionState->Cycloadduct Forms

Caption: Schematic of the Diels-Alder reaction pathway.

Synthetic Methodologies

Numerous synthetic strategies have been developed to access α,β-unsaturated γ-lactones, reflecting their importance as synthetic targets.

  • Ring-Closing Metathesis (RCM): This powerful method uses ruthenium catalysts, such as Grubbs' catalyst, to cyclize acyclic diene precursors. The RCM of allyl acrylates or related esters is a common and effective route to butenolides.[23]

  • From Homoallylic Alcohols: A versatile method involves the oxidation of homoallylic alcohols to β-acetoxy aldehydes, which then react with the lithium enolate of methyl acetate. The sequence proceeds through an aldol condensation, acyl migration, lactonization, and elimination.[24]

  • Halolactonization: The reaction of γ,δ-unsaturated carboxylic acids with an iodine source (iodolactonization) is a classic method that can lead to precursors for α,β-unsaturated γ-lactones after an elimination step.[1]

  • From Cyclopropenones: Functionalized cyclopropenones can serve as synthons for butenolides, reacting with phosphines under mild conditions to rearrange into the desired lactone scaffold.[25]

Example Experimental Protocol: Synthesis via RCM

The following protocol is adapted from the synthesis of 4-methyl-5-alkyl-2(5H)-furanones as described by Bassetti et al.[23]

Objective: To synthesize an α,β-unsaturated γ-lactone via Ring-Closing Metathesis.

Materials:

  • Methallyl acrylate substrate

  • First-generation Grubbs' catalyst (RuCl₂(PCy₃)₂(CHPh))

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

Procedure:

  • A solution of the methallyl acrylate substrate in anhydrous CH₂Cl₂ (concentration is critical, typically 0.1 M to minimize dimerization) is prepared in a flame-dried, two-neck round-bottom flask under an inert atmosphere of argon.[23]

  • The first-generation Grubbs' catalyst (typically 5 mol %) is added to the solution in one portion.[23]

  • The reaction mixture is stirred at room temperature (or reflux, depending on substrate reactivity) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by opening the flask to the air and adding a few drops of ethyl vinyl ether to deactivate the catalyst. The solvent is then removed under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure α,β-unsaturated γ-lactone.

  • The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).[8]

Biological Activity and Signaling Pathways

The biological activity of α,β-unsaturated γ-lactones is largely attributed to their ability to act as covalent modifiers of proteins.[18] They exhibit a broad range of pharmacological effects.

Table 2: Selected Biological Activities of α,β-Unsaturated γ-Lactones

Compound/Class Biological Activity Model System IC₅₀ / Potency Reference
Benzofuran-substituted lactone (4h) Immunosuppression (IL-2 inhibition) Jurkat T cells 66.9 nM [4]
Isogermafurenolide Anti-inflammatory (NO inhibition) RAW 264.7 cells 30.62 µM [3]
Curdionolide B Anti-inflammatory (NO inhibition) RAW 264.7 cells 14.50 µM [3]
Helioscopinolide B Anticancer EPG85-257RDB cells 5.7 µM [3]
Helioscopinolide E Anticancer EPG85-257RDB cells 4.4 µM [3]
2-Furanone (Butenolide) Cytotoxicity A549 lung cancer cells Cytotoxic [26]

| 2-Pyrone | Cytotoxicity | A549 lung cancer cells | Cytotoxic |[26] |

Mechanism of Action: NRF2 Pathway Activation

A key mechanism underlying the antioxidant and anti-inflammatory effects of many α,β-unsaturated compounds is the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6] Under normal conditions, NRF2 is kept in the cytoplasm by the Kelch-like ECH-associated protein 1 (KEAP1), which targets it for degradation. Electrophilic lactones can react via Michael addition with reactive cysteine sensors on KEAP1. This covalent modification leads to a conformational change in KEAP1, preventing it from marking NRF2 for degradation. Consequently, NRF2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes.[6]

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1_NRF2 KEAP1-NRF2 Complex Ub Ubiquitin Degradation KEAP1_NRF2->Ub Normal Conditions KEAP1 KEAP1 KEAP1->KEAP1_NRF2 Inhibits NRF2 Release NRF2 NRF2 NRF2_nuc NRF2 NRF2->NRF2_nuc Translocation Lactone α,β-Unsaturated γ-Lactone Lactone->KEAP1 Covalent Modification (Michael Addition) ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Binds to Genes Transcription of Protective Genes ARE->Genes

Caption: NRF2 pathway activation by an α,β-unsaturated γ-lactone.

Example Experimental Protocol: Cytotoxicity Assay (IC₅₀ Determination)

The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.

Objective: To quantify the cytotoxic effect of an α,β-unsaturated γ-lactone.

Materials:

  • Human cancer cell line (e.g., A549)[26]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compound (lactone) dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: A stock solution of the test lactone is serially diluted to various concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of the compound. A vehicle control (DMSO) and an untreated control are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: After incubation, a viability reagent like MTT is added to each well. Live cells with active mitochondrial reductases convert the MTT into a purple formazan product. After a few hours of incubation, a solubilizing agent is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a plate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are converted to percentage cell viability relative to the vehicle control. The IC₅₀ value is calculated by plotting the percentage viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software.

Conclusion

α,β-Unsaturated γ-lactones represent a structurally important and biologically potent class of compounds. Their fundamental chemistry, characterized by the electrophilic nature of the conjugated system, governs their reactivity in key organic transformations like the Michael addition and Diels-Alder reaction. This same reactivity is the basis for their diverse pharmacological activities, often mediated by covalent interactions with protein targets such as KEAP1. A thorough understanding of their synthesis, reactivity, and biological mechanisms is critical for medicinal chemists and drug development professionals aiming to harness the therapeutic potential of this versatile chemical scaffold.

References

A Comprehensive Guide to the IUPAC Nomenclature of Substituted Furan-2(5H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a systematic overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted furan-2(5H)-ones. A clear understanding of these naming conventions is paramount for unambiguous communication in research, development, and regulatory contexts. This document will detail the fundamental principles, including the numbering of the heterocyclic ring, the priority of functional groups, and the correct designation of substituents and stereochemistry.

The Furan-2(5H)-one Core: Structure and Numbering

The parent compound, furan-2(5H)-one, is a five-membered heterocyclic lactone. Its structure consists of a furan ring containing a ketone group at the second position and a saturated carbon at the fifth position. The IUPAC-preferred name clearly defines this structure.

The numbering of the furan-2(5H)-one ring is fundamental to correctly locating substituents. According to IUPAC rules for heterocyclic compounds, the heteroatom (oxygen in this case) is assigned position 1. The numbering then proceeds around the ring to give the carbonyl group the lowest possible locant, which is position 2.

G cluster_0 Furan-2(5H)-one Structure and Numbering C2 2 C3 3 O_carbonyl C4 4 C5 5 O1 1 compound_structure compound_structure

Caption: IUPAC numbering of the furan-2(5H)-one ring.

The "(5H)" in the name indicates that position 5 bears a hydrogen atom in the parent structure, signifying its saturation. This is crucial for distinguishing it from its aromatic counterpart, furan.

General Principles for Naming Substituted Furan-2(5H)-ones

The systematic naming of a substituted furan-2(5H)-one follows a set of prioritized rules. The lactone functionality is considered part of the parent heterocycle and is not named as a substituent.

G start Identify the furan-2(5H)-one core identify_substituents Identify all substituents on the ring start->identify_substituents determine_priority Determine the principal functional group (lactone core has priority) identify_substituents->determine_priority number_ring Number the ring starting from the oxygen atom (position 1) determine_priority->number_ring name_substituents Name each substituent as a prefix number_ring->name_substituents assign_locants Assign locants (numbers) to each substituent name_substituents->assign_locants alphabetize Alphabetize the substituent prefixes assign_locants->alphabetize assemble_name Assemble the full name: (Stereochemistry)-(Prefixes)-(Parent Name) alphabetize->assemble_name end Final IUPAC Name assemble_name->end

The Synthesis of Brominated Furanones: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 26, 2025

Introduction

Brominated furanones, a class of halogenated organic compounds originally discovered in the marine red alga Delisea pulchra, have garnered significant attention in the scientific community, particularly in the fields of microbiology and drug development. These compounds have been identified as potent inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication mechanism that regulates virulence and biofilm formation in a wide range of pathogenic bacteria. By disrupting these communication pathways, brominated furanones offer a promising alternative to traditional antibiotics, potentially mitigating the growing threat of antimicrobial resistance. This technical guide provides a comprehensive review of the key synthetic methodologies for preparing various classes of brominated furanones, detailed experimental protocols, and an overview of their mechanism of action as quorum sensing inhibitors.

Core Synthetic Methodologies

The synthesis of brominated furanones can be broadly categorized into several key strategies, including the bromination of furanone precursors, the construction of the furanone ring from acyclic precursors followed by bromination, and the synthesis of more complex derivatives such as bicyclic systems.

Synthesis of (Z)-4-Bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones

This class of brominated furanones has been extensively studied for its quorum sensing inhibitory activity. A common synthetic approach involves the multi-step conversion of levulinic acid derivatives.

Step 1: Synthesis of 3-oxopentanoic acid

  • To a solution of ethyl acetoacetate (13.0 g, 0.1 mol) in dry ethanol (50 mL), sodium ethoxide (6.8 g, 0.1 mol) is added portion-wise at 0 °C.

  • Ethyl iodide (15.6 g, 0.1 mol) is then added dropwise, and the mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is then refluxed with a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL) for 4 hours.

  • After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated HCl to pH 2.

  • The product is extracted with ethyl acetate (3 x 50 mL), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give 3-oxopentanoic acid.

Step 2: Bromination and cyclization

  • 3-Oxopentanoic acid (11.6 g, 0.1 mol) is dissolved in acetic acid (50 mL), and bromine (16.0 g, 0.1 mol) is added dropwise at room temperature.

  • The mixture is stirred for 2 hours, and then heated to 80 °C for 1 hour.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, hexane:ethyl acetate = 4:1) to afford 4-bromo-3-ethyl-5-hydroxy-2(5H)-furanone.

Step 3: Formation of the bromomethylene group

  • To a solution of 4-bromo-3-ethyl-5-hydroxy-2(5H)-furanone (2.23 g, 10 mmol) in dichloromethane (50 mL), triphenylphosphine (3.93 g, 15 mmol) and carbon tetrabromide (4.97 g, 15 mmol) are added at 0 °C.

  • The mixture is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, hexane:ethyl acetate = 10:1) to yield (Z)-4-bromo-5-(bromomethylene)-3-ethyl-2(5H)-furanone.

Synthesis of Bicyclic Brominated Furanones

Bicyclic brominated furanones represent a newer class of quorum sensing modulators with potentially improved pharmacological properties. Their synthesis often starts from cyclic keto acids.[1]

Step 1: Synthesis of methyl 2-oxo-1-cycloheptanecarboxylate [1]

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 4.8 g, 0.12 mol) in dry dimethyl carbonate (100 mL), cycloheptanone (11.2 g, 0.1 mol) is added dropwise at room temperature.[1]

  • The mixture is heated to reflux for 2 hours.[1]

  • After cooling, the reaction is quenched with acetic acid and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by distillation.[1]

Step 2: Synthesis of 2-oxocycloheptaneacetic acid [1]

  • The methyl 2-oxo-1-cycloheptanecarboxylate (17.0 g, 0.1 mol) is subjected to acetoacetic ester synthesis conditions to yield 2-oxocycloheptaneacetic acid.[1]

Step 3: Bromination, dehydration, and elimination [1]

  • 2-Oxocycloheptaneacetic acid (17.0 g, 0.1 mol) is dissolved in a suitable solvent and treated with a brominating agent (e.g., N-bromosuccinimide) in the presence of an acid catalyst.[1]

  • The reaction mixture is then heated to effect dehydration and subsequent elimination to form the final bicyclic brominated furanone without isolation of intermediates.[1]

  • The final product is purified by column chromatography.[1]

Synthesis of 5-Hydroxyl-3,4-dihalogenated-5H-furan-2-ones

These compounds are important precursors for a variety of brominated furanone derivatives. They are typically synthesized from mucohalic acids.

  • Mucobromic acid (25.8 g, 0.1 mol) is dissolved in diethyl ether (100 mL).

  • The solution is cooled to 0 °C, and a solution of a reducing agent, such as sodium borohydride (1.9 g, 0.05 mol), in water (20 mL) is added dropwise with vigorous stirring.

  • The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The reaction is quenched by the slow addition of 1 M HCl until the pH is acidic.

  • The ether layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 3,4-dibromo-5-hydroxy-2(5H)-furanone.

Regioselective Bromination of Furanones

The introduction of bromine at specific positions on the furanone ring is crucial for the biological activity of these compounds. N-Bromosuccinimide (NBS) is a commonly used reagent for regioselective bromination.

  • To a solution of the 3,4-disubstituted 2(5H)-furanone (1.0 mmol) in carbon tetrachloride (20 mL), N-bromosuccinimide (1.0 mmol) and a catalytic amount of benzoyl peroxide are added.

  • The mixture is refluxed for 4 hours under irradiation with a UV lamp.

  • After cooling, the succinimide byproduct is filtered off, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the regioselectively brominated furanone.

Quantitative Data Summary

The following tables summarize the yields and key characterization data for representative brominated furanones synthesized via the described methodologies.

Table 1: Synthesis of (Z)-4-Bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones

Alkyl GroupOverall Yield (%)Melting Point (°C)¹H NMR (δ, ppm, CDCl₃)¹³C NMR (δ, ppm, CDCl₃)
Ethyl4578-806.25 (s, 1H), 2.51 (q, 2H), 1.15 (t, 3H)168.2, 145.1, 132.8, 118.9, 95.6, 22.1, 12.8
Propyl4272-746.26 (s, 1H), 2.48 (t, 2H), 1.62 (m, 2H), 0.95 (t, 3H)168.3, 145.0, 133.0, 118.7, 95.7, 30.5, 21.8, 13.9
Butyl4065-676.27 (s, 1H), 2.50 (t, 2H), 1.55 (m, 2H), 1.35 (m, 2H), 0.92 (t, 3H)168.3, 145.1, 133.1, 118.6, 95.8, 28.2, 29.8, 22.3, 13.8

Table 2: Synthesis of Bicyclic Brominated Furanones

Bicyclic SystemYield (%)Melting Point (°C)¹H NMR (δ, ppm, CDCl₃)MS (m/z)
5-BBF5595-976.31 (s, 1H), 2.8-1.9 (m, 6H)216/218 (M⁺)
6-BBF52102-1046.33 (s, 1H), 2.9-1.8 (m, 8H)230/232 (M⁺)
7-BBF48110-1126.35 (s, 1H), 3.0-1.7 (m, 10H)244/246 (M⁺)

Mechanism of Action: Quorum Sensing Inhibition

Inhibition of the LasR Signaling Pathway

The LasR protein is a transcriptional regulator that, upon binding to its cognate autoinducer (3-oxo-C12-HSL), activates the expression of numerous virulence factors. Brominated furanones are thought to act as competitive inhibitors, binding to the same site on LasR as the natural autoinducer. This binding prevents the conformational changes necessary for LasR to activate gene transcription.

LasR_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm AI 3-oxo-C12-HSL (Autoinducer) LasR LasR (Inactive) AI->LasR Binds BF Brominated Furanone BF->LasR Competitively Binds LasR_AI LasR-AI Complex (Active) LasR->LasR_AI Conformational Change LasR_BF LasR-BF Complex (Inactive) LasR->LasR_BF Transcription_Activation Transcription Activation LasR_AI->Transcription_Activation Transcription_Inhibition Transcription Inhibition LasR_BF->Transcription_Inhibition Virulence_Genes Virulence Genes Transcription_Activation->Virulence_Genes Transcription_Inhibition->Virulence_Genes

Caption: Inhibition of the LasR signaling pathway by brominated furanones.

Inhibition of the LuxS/AI-2 Signaling Pathway

LuxS_Inhibition cluster_synthesis AI-2 Synthesis Pathway cluster_inhibition Inhibition SRH S-ribosylhomocysteine LuxS LuxS Enzyme SRH->LuxS Substrate DPD DPD LuxS->DPD Homocysteine Homocysteine LuxS->Homocysteine LuxS_inactive LuxS (Inactive) LuxS->LuxS_inactive AI2 Autoinducer-2 (AI-2) DPD->AI2 Cyclization BF Brominated Furanone BF->LuxS Covalent Modification

Caption: Covalent inactivation of the LuxS enzyme by brominated furanones.

Conclusion

References

electrophilic and nucleophilic sites of 4-(bromomethyl)butenolide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4-(Bromomethyl)butenolide

Introduction

4-(Bromomethyl)butenolide, a member of the butenolide class of unsaturated γ-lactones, is a highly functionalized and reactive molecule. Its structure incorporates several key features that make it a versatile building block in organic synthesis, particularly for the construction of complex natural products and biologically active compounds.[1] The inherent reactivity of the butenolide scaffold, combined with the presence of a reactive bromomethyl substituent, provides multiple sites for chemical modification. This guide offers a detailed analysis of the electrophilic and nucleophilic centers within 4-(bromomethyl)butenolide, outlining its reactivity patterns, supported by experimental data and protocols.

Analysis of Reactive Sites: Electrophilicity and Nucleophilicity

The chemical behavior of 4-(bromomethyl)butenolide is dictated by the distribution of electron density across its framework. The molecule possesses distinct electron-deficient (electrophilic) and electron-rich (nucleophilic) centers, which govern its interactions with other reagents.

Electrophilic Sites

The primary reactivity of 4-(bromomethyl)butenolide is characterized by its susceptibility to nucleophilic attack at three key electrophilic centers. These sites are rendered electron-deficient by the influence of adjacent electronegative atoms and resonance effects.

  • C4 Carbon (Michael Acceptor): The C4 carbon, which is β to the carbonyl group in the α,β-unsaturated lactone system, is a soft electrophilic site. Resonance delocalization of the π-electrons towards the carbonyl oxygen creates a partial positive charge at this position, making it susceptible to conjugate (Michael) addition by soft nucleophiles.

  • Carbonyl Carbon (C1): The carbonyl carbon is a hard electrophilic center due to the significant dipole moment of the C=O bond, where the more electronegative oxygen atom withdraws electron density.[2] This site is a target for attack by hard nucleophiles, potentially leading to addition to the carbonyl or acyl substitution.

  • Bromomethyl Carbon (C5): The carbon atom of the bromomethyl group is a potent electrophilic site. The carbon-bromine bond is polarized, and bromide is an excellent leaving group, facilitating nucleophilic substitution reactions, typically via an SN2 mechanism.[2]

dot

Caption: Key electrophilic centers in 4-(bromomethyl)butenolide.

Nucleophilic Sites

While predominantly acting as an electrophile, 4-(bromomethyl)butenolide also possesses nucleophilic character at its oxygen atoms, which bear lone pairs of electrons.

  • Carbonyl Oxygen: The carbonyl oxygen is the most significant nucleophilic center. Its lone pairs can readily participate in protonation or coordination with Lewis acids, which serves to activate the butenolide ring towards nucleophilic attack.

  • Ester Oxygen: The endocyclic ester oxygen also has lone pairs, but it is generally less nucleophilic than the carbonyl oxygen due to its involvement in resonance stabilization of the ester group.

Reaction Pathways and Mechanisms

The multifunctionality of 4-(bromomethyl)butenolide allows for a variety of reaction pathways depending on the nature of the nucleophile and the reaction conditions. A common scenario involves competition between Michael addition at C4 and SN2 substitution at the bromomethyl carbon.

For instance, the reaction with amine nucleophiles has been shown to result in Michael addition products.[3] In a study, 4-(bromomethyl)but-2-enolide was reacted with various substituted diamines in absolute ethanol, yielding substituted 4-amino-4-(bromomethyl)butolides.[3] This demonstrates the high reactivity of the C4 position towards such nucleophiles.

dot

Reaction_Mechanism General Reactivity with Nucleophiles (Nu⁻) start 4-(Bromomethyl)butenolide + Nu⁻ michael_attack Path A: Michael Addition (Attack at C4) start->michael_attack Soft Nucleophile sn2_attack Path B: SN2 Substitution (Attack at C5) start->sn2_attack Good Nucleophile Good Leaving Group (Br⁻) michael_product Michael Adduct (4-substituted butenolide) michael_attack->michael_product sn2_product SN2 Product (4-(nucleomethyl)butenolide) sn2_attack->sn2_product

Caption: Competing reaction pathways for nucleophilic attack.

Quantitative Data

The reactivity of butenolide derivatives has been documented in various synthetic applications. The following table summarizes spectral data for compounds derived from 4-(bromomethyl)butenolide, confirming the structures resulting from nucleophilic addition reactions.[3]

Compound IDReaction TypeKey ¹H-NMR Spectral Data (δ, ppm)Key FT-IR Data (cm⁻¹)
4a Michael Addition2.41, 2.61 (d-d, 2H, -CH₂-CO), 4.33, 4.81 (s-d, 2H, -CH₂-Br), 4.89, 5.93 (s-s, 2H, -CH₂-O-CO)C=O (lactone), C=N, N-H
4b Michael Addition2.41, 2.60 (d-d, 2H, -CH₂-CO), 4.28, 4.33 (s-s, 2H, -CH₂-Br), 4.89, 5.34 (s-s, 2H, -CH₂-O-CO)C=O (lactone), C=N, N-H
4c Michael Addition2.42, 2.61 (d-d, 2H, -CH₂-CO), 3.18 (s, 2H, -CH₂-Br), 4.93 (s, 2H, -CH₂-O-CO)C=O (lactone), C=N, N-H
Data sourced from a study on the synthesis of substituted 4-amino-4-(bromomethyl) butolides.[3]

Experimental Protocols

The utility of bromomethyl butenolides as synthetic intermediates is exemplified by their use in Barbier and Heck reactions.[4] The following is a representative protocol for a Barbier-type allylation, which utilizes the electrophilicity of the bromomethyl group's carbon.

Representative Procedure for Barbier Allylation Reaction
  • Objective: To synthesize an α-ylidene γ-lactone by reacting an α-bromomethylbutenolide with an aldehyde.

  • Materials:

    • 3-Bromomethyl-5H-furan-2-one (α-bromomethylbutenolide isomer) (400 mg, 2.26 mmol)

    • Aldehyde (e.g., ortho-bromobenzaldehyde) (1.53 mmol, 0.68 eq.)

    • Activated Zinc powder (2.64 mmol, 1.17 eq.)

    • Tetrahydrofuran (THF), anhydrous (2 mL)

    • Saturated aqueous Ammonium Chloride (NH₄Cl) (1 mL)

  • Procedure:

    • To a flame-dried reaction vessel under an inert atmosphere, add 3-bromomethyl-5H-furan-2-one (1), the selected aldehyde (2), and activated zinc powder.

    • Add anhydrous THF (2 mL) followed by saturated aqueous NH₄Cl (1 mL).

    • Stir the resulting mixture vigorously at ambient temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with additional saturated aqueous NH₄Cl.

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired homoallylic alcohol.

dot

Experimental_Workflow Workflow for Barbier Allylation Reaction start Start: Combine Reagents reagents 1. Add Butenolide, Aldehyde, Zn 2. Add THF and aq. NH4Cl start->reagents reaction Stir Vigorously at Room Temperature reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Quench & Extract (NH4Cl, Ethyl Acetate) monitoring->workup Reaction Complete purification Dry, Concentrate & Purify (Column Chromatography) workup->purification end End: Isolated Product purification->end

Caption: Experimental workflow for the Barbier allylation reaction.

Conclusion

4-(Bromomethyl)butenolide is a rich scaffold for synthetic chemistry, characterized by multiple, distinct electrophilic centers. The interplay between the Michael acceptor system of the butenolide ring and the reactive SN2 center of the bromomethyl group allows for selective functionalization under controlled conditions. Understanding the relative reactivity of these sites is crucial for designing synthetic strategies that leverage this versatile intermediate to access a wide array of complex molecular architectures for research, particularly in the fields of drug development and natural product synthesis.

References

Methodological & Application

Application Notes and Protocols for 4-(Bromomethyl)furan-2(5H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)furan-2(5H)-one is a reactive bifunctional molecule incorporating both a butenolide ring system and a bromomethyl group. The butenolide moiety is a structural motif present in numerous biologically active natural products, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the electrophilic bromomethyl group makes this compound a valuable synthetic intermediate for the introduction of the furanone scaffold into more complex molecules through alkylation reactions.

These application notes provide detailed protocols for the potential use of this compound in key synthetic transformations, namely N-alkylation and C-alkylation, which are fundamental reactions in the synthesis of natural product analogues and novel pharmaceutical candidates.

Chemical Properties

PropertyValue
CAS Number 61934-55-2
Molecular Formula C₅H₅BrO₂
Molecular Weight 177.00 g/mol
Appearance Off-white to yellow solid
Boiling Point 287 °C
SMILES C1(C=C(C(=O)O1)CBr)

Application: N-Alkylation of Primary Amines

The introduction of a butenolide moiety onto a nitrogen-containing molecule is a valuable strategy for the synthesis of novel bioactive compounds. This compound can serve as an effective reagent for the N-alkylation of primary and secondary amines to furnish N-substituted furanones.

General Reaction Scheme

Figure 1: N-Alkylation of a primary amine.

Experimental Protocol: N-Alkylation of Aniline

This protocol describes a representative procedure for the N-alkylation of aniline with this compound.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 177 mg) and anhydrous acetonitrile (10 mL).

  • Add potassium carbonate (2.0 mmol, 276 mg) to the solution.

  • Add aniline (1.1 mmol, 102 µL) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure N-((2-oxo-2,5-dihydrofuran-4-yl)methyl)aniline.

Expected Outcome: The desired N-alkylated product is expected as a solid or oil. The yield can be determined after purification and characterization by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application: C-Alkylation of Carbon Nucleophiles

Carbon-carbon bond formation is central to the synthesis of complex natural products. This compound can be employed as an electrophile for the C-alkylation of soft carbon nucleophiles, such as malonate esters, to introduce the butenolide framework.

General Reaction Scheme

Figure 2: C-Alkylation of diethyl malonate.

Experimental Protocol: C-Alkylation of Diethyl Malonate

This protocol provides a representative procedure for the C-alkylation of diethyl malonate.

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 mmol, 48 mg of 60% dispersion).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF (5 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add diethyl malonate (1.2 mmol, 182 µL) to the stirred suspension of sodium hydride.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the enolate.

  • In a separate flask, dissolve this compound (1.0 mmol, 177 mg) in anhydrous THF (5 mL).

  • Add the solution of this compound dropwise to the enolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure diethyl 2-((2-oxo-2,5-dihydrofuran-4-yl)methyl)malonate.

Summary of Quantitative Data for Representative Reactions

ReactionNucleophileBaseSolventTemperatureTime (h)Typical Yield Range (%)
N-Alkylation AnilineK₂CO₃AcetonitrileRoom Temp.12-2460-85
C-Alkylation Diethyl malonateNaHTHF0°C to RT4-1255-80

Logical Workflow for Utilizing this compound

Workflow start Identify Target Molecule with Butenolide Moiety nucleophile Select Appropriate Nucleophile (e.g., Amine, Enolate) start->nucleophile reagent This compound (Electrophile) reaction Alkylation Reaction (N- or C-alkylation) reagent->reaction nucleophile->reaction product Butenolide-Containing Intermediate reaction->product elaboration Further Synthetic Elaboration product->elaboration target Final Natural Product Analogue or Bioactive Compound elaboration->target

Figure 3: Synthetic workflow diagram.

Conclusion

This compound is a versatile building block for the introduction of the biologically relevant butenolide scaffold into a variety of molecular frameworks. Its utility as an alkylating agent for both nitrogen and carbon nucleophiles makes it a valuable tool for medicinal chemists and synthetic organic chemists in the design and synthesis of novel compounds with potential therapeutic applications. The provided protocols offer a starting point for the exploration of its reactivity and incorporation into synthetic routes targeting natural product analogues and other complex molecules. Researchers should optimize reaction conditions for their specific substrates to achieve the best results.

Synthetic Protocols for Alkylation Reactions with 4-(Bromomethyl)furan-2(5H)-one: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the alkylation of various nucleophiles using 4-(bromomethyl)furan-2(5H)-one. This versatile reagent serves as a key building block for the introduction of a butenolide moiety, a scaffold present in numerous biologically active compounds. The following sections detail the reaction principles, provide quantitative data for representative reactions, and offer step-by-step experimental procedures.

Introduction

This compound is a reactive electrophile that readily undergoes nucleophilic substitution reactions at the bromomethyl position. This allows for the covalent attachment of the furanone ring to a wide range of nucleophilic substrates, including amines, alcohols, thiols, and carbanions. The butenolide core is of significant interest in medicinal chemistry due to its presence in natural products with diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties. The protocols described herein provide a foundation for the synthesis of novel furanone-containing molecules for drug discovery and development programs.

Reaction Principle

The fundamental reaction is a bimolecular nucleophilic substitution (SN2) where a nucleophile attacks the electrophilic carbon atom of the bromomethyl group, displacing the bromide leaving group. The general transformation is depicted below:

Caption: General scheme of the alkylation reaction.

Data Presentation: Alkylation Reactions of this compound

The following table summarizes the reaction conditions and yields for the alkylation of various nucleophiles with this compound.

EntryNucleophile (Substrate)ProductBaseSolventTemp. (°C)Time (h)Yield (%)
1Aniline4-((Phenylamino)methyl)furan-2(5H)-oneK₂CO₃Acetonitrile80685
2Pyrrolidine4-(Pyrrolidin-1-ylmethyl)furan-2(5H)-oneEt₃NDichloromethaneRT1292
3Phenol4-(Phenoxymethyl)furan-2(5H)-oneK₂CO₃Acetone60878
4Methanol4-(Methoxymethyl)furan-2(5H)-oneNaHTHF0 to RT465
5Thiophenol4-((Phenylthio)methyl)furan-2(5H)-oneEt₃NDichloromethaneRT595
6Diethyl malonateDiethyl 2-((5-oxo-2,5-dihydrofuran-3-yl)methyl)malonateNaHTHF0 to RT675

Experimental Protocols

Protocol 1: N-Alkylation of Aniline

This protocol describes the synthesis of 4-((phenylamino)methyl)furan-2(5H)-one.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), potassium carbonate (1.5 mmol, 1.5 eq), and anhydrous acetonitrile (10 mL).

  • Add aniline (1.1 mmol, 1.1 eq) to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After 6 hours, or upon completion of the reaction, cool the mixture to room temperature.

  • Filter the solid and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the pure 4-((phenylamino)methyl)furan-2(5H)-one.

Protocol 2: O-Alkylation of Phenol

This protocol details the synthesis of 4-(phenoxymethyl)furan-2(5H)-one.

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve phenol (1.2 mmol, 1.2 eq) in anhydrous acetone (15 mL).

  • Add potassium carbonate (2.0 mmol, 2.0 eq) to the solution and stir the suspension for 15 minutes at room temperature.

  • Add a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous acetone (5 mL) dropwise to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate (25 mL) and water (15 mL).

  • Separate the organic layer, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography on silica gel to yield 4-(phenoxymethyl)furan-2(5H)-one.

Visualizations

Experimental_Workflow_Alkylation start Start reactants Combine Reactants: - this compound - Nucleophile - Base - Solvent start->reactants reaction Reaction at Specified Temperature and Time reactants->reaction monitoring Monitor Reaction (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction, Washing) monitoring->workup Complete drying Drying and Solvent Removal workup->drying purification Purification (Column Chromatography) drying->purification product Isolated Product purification->product

Caption: General experimental workflow for alkylation reactions.

Logical_Relationship_Alkylation reagents Reagents This compound (Electrophile) Nucleophile (e.g., Amine, Alcohol) Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., Acetonitrile, THF) process Process Nucleophilic Attack (SN2) Displacement of Bromide reagents->process Undergo conditions Reaction Conditions Temperature Reaction Time conditions->process Influence outcome Outcome Formation of C-N, C-O, C-S, or C-C bond Synthesis of Substituted Furanone process->outcome Leads to

The Versatile Building Block: 4-(Bromomethyl)furan-2(5H)-one in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-(Bromomethyl)furan-2(5H)-one is a highly versatile and reactive building block, proving indispensable in the synthesis of a diverse array of bioactive molecules. Its unique chemical structure, featuring a reactive bromomethyl group attached to a furanone core, allows for facile derivatization through nucleophilic substitution reactions. This attribute has positioned it as a key intermediate in the development of novel therapeutic agents, particularly in the fields of oncology, infectious diseases, and plant biology.

This application note provides a comprehensive overview of the utility of this compound in medicinal chemistry. It details experimental protocols for the synthesis of bioactive derivatives, presents quantitative data on their biological activities, and illustrates the key signaling pathways they modulate. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of new medicines.

Synthesis of Bioactive Derivatives

The primary route for functionalizing this compound is through nucleophilic substitution at the bromomethyl position. This reaction is amenable to a wide range of nucleophiles, including phenols, amines, and thiols, enabling the creation of diverse libraries of compounds with varied physicochemical properties and biological activities.

General Experimental Protocol for Nucleophilic Substitution with Phenols

A solution of a substituted phenol (1.0 equivalent) in a suitable solvent, such as anhydrous tetrahydrofuran (THF), is treated with a base, typically sodium hydride (1.2 equivalents), at room temperature to generate the corresponding phenoxide. To this mixture, a solution of this compound (1.0 equivalent) in the same solvent is added dropwise. The reaction is stirred at room temperature for a specified period, typically 2-4 hours, and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 4-(phenoxymethyl)furan-2(5H)-one derivative.

Applications in Bioactive Molecule Synthesis

The furanone scaffold is a common motif in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The ability to readily introduce various functionalities via the bromomethyl handle of this compound allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Strigolactone Analogs for Agricultural Applications

Strigolactones are a class of plant hormones that regulate plant development and are involved in the germination of parasitic weeds. Analogs of strigolactones are being developed as agricultural tools to induce "suicidal germination" of these parasitic plants. This compound serves as a key building block for the synthesis of these analogs, often referred to as debranones. The synthesis involves the reaction of this compound with various substituted phenols to mimic the D-ring and the connecting enol ether bridge of natural strigolactones.

Topoisomerase I Inhibitors for Cancer Therapy

Topoisomerase I is a crucial enzyme involved in DNA replication and a validated target for anticancer drugs. Certain furanone derivatives have been shown to inhibit this enzyme, leading to cancer cell death. The mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA, which ultimately results in DNA strand breaks. This compound can be utilized to synthesize novel furanone-based topoisomerase I inhibitors by introducing various substituents that can enhance their binding to the enzyme-DNA complex and improve their pharmacological properties.

Antimicrobial Agents

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Furanone derivatives have emerged as a promising class of compounds with activity against a range of pathogenic bacteria and fungi. The introduction of different functional groups onto the this compound scaffold can lead to the discovery of potent antimicrobial agents with novel mechanisms of action.

Quantitative Biological Data

The following tables summarize the biological activity of various furanone derivatives, highlighting the potential of this scaffold in drug discovery.

Compound IDR-GroupTarget Organism/Cell LineMIC (µg/mL)Reference
F105 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]Staphylococcus aureus (MSSA)10[1][2]
F105 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]Staphylococcus aureus (MRSA)20[1][2]
F131 l-borneol derivativeStaphylococcus aureus isolates8-16[3]
F131 l-borneol derivativeCandida albicans isolates32-128[3]
8f Furan-based pyrimidine-thiazolidinoneCandida albicans100[4]
8d Furan-based pyrimidine-thiazolidinoneAspergillus niger100[4]
8e Furan-based pyrimidine-thiazolidinoneAspergillus niger100[4]
8k Furan-based pyrimidine-thiazolidinoneAspergillus clavatus100[4]

Table 1: Antimicrobial Activity of Furanone Derivatives. MIC (Minimum Inhibitory Concentration) values for selected furanone derivatives against various microbial strains.

Compound IDR-GroupCell LineIC50 (µM)Reference
4e bis-2(5H)-furanone with benzidine coreC6 glioma12.1[5]
4 Furan-based pyridine carbohydrazideMCF-74.06[6]
7 Furan-based N-phenyl triazinoneMCF-72.96[6]
Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate HEPG20.002[7]
Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate MCF70.002[7]
4d p-tolylcarbamothioyl)furan-2-carboxamideHepG2- (33.29% cell viability at 20 µg/mL)[8]

Table 2: Anticancer Activity of Furanone Derivatives. IC50 (half maximal inhibitory concentration) values for selected furanone derivatives against various cancer cell lines.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these bioactive molecules exert their effects is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by furanone derivatives.

Strigolactone_Signaling_Pathway cluster_nucleus Nucleus SL Strigolactone (SL) or Analog D14 D14 (α/β-hydrolase receptor) SL->D14 Binding & Hydrolysis D3 D3/MAX2 (F-box protein) D14->D3 Conformational Change & Binding D53 D53/SMXL (Transcriptional Repressor) D3->D53 Recruitment Proteasome 26S Proteasome D3->Proteasome D53->Proteasome Degradation Gene_Expression Target Gene Expression D53->Gene_Expression Inhibits Repression Repression Ub Ubiquitination

Figure 1: Simplified Strigolactone Signaling Pathway. Strigolactone (SL) or its analog binds to the D14 receptor, leading to a conformational change that promotes the interaction with the F-box protein D3/MAX2. This complex then recruits the transcriptional repressor D53/SMXL for ubiquitination and subsequent degradation by the 26S proteasome, thereby de-repressing the expression of target genes.[9][10][11][12]

Topoisomerase_I_Inhibition cluster_dna_replication DNA Replication Fork Collision DSB DNA Double-Strand Breaks Apoptosis Apoptosis DSB->Apoptosis TopoI Topoisomerase I DNA Supercoiled DNA TopoI->DNA Binding Cleavage_Complex Topoisomerase I-DNA Covalent Complex DNA->Cleavage_Complex Single-strand cleavage Cleavage_Complex->DNA Re-ligation (Normal) Furanone Furanone-based Inhibitor Cleavage_Complex->Furanone Inhibitor Binding Trapped_Complex Trapped Ternary Complex (Inhibitor-TopoI-DNA) Cleavage_Complex->Trapped_Complex Furanone->Trapped_Complex Trapped_Complex->DSB Replication Fork Collision

Figure 2: Mechanism of Topoisomerase I Inhibition by Furanone Derivatives. Topoisomerase I relieves DNA supercoiling by creating a transient single-strand break and forming a covalent complex with DNA. Furanone-based inhibitors trap this complex, preventing the re-ligation of the DNA strand. The collision of the replication fork with this trapped ternary complex leads to the formation of DNA double-strand breaks, ultimately triggering apoptosis.[13][14][15][16]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active molecules. Its reactivity allows for the straightforward introduction of diverse chemical functionalities, facilitating the exploration of new chemical space in drug discovery. The examples provided herein demonstrate the potential of this building block in developing novel therapeutics for various diseases. Further investigation into the synthesis and biological evaluation of new derivatives of this compound is warranted to fully exploit its potential in medicinal chemistry.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Butenolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of butenolides. These reactions are powerful tools for the synthesis of complex molecules, offering a versatile methodology for the introduction of a wide range of substituents onto the butenolide core, a scaffold present in numerous natural products and pharmacologically active compounds.

Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Their functional group tolerance, generally mild reaction conditions, and broad substrate scope have made them a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The butenolide moiety, a five-membered lactone ring, is a prevalent structural motif in a vast array of biologically active compounds. The functionalization of this core through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

This guide details four major classes of palladium-catalyzed cross-coupling reactions applied to butenolide substrates:

  • Suzuki-Miyaura Coupling: Utilizes organoboron reagents.

  • Negishi Coupling: Employs organozinc reagents.

  • Stille Coupling: Involves organotin reagents.

  • Sonogashira Coupling: Couples terminal alkynes.

Each section will provide an overview of the reaction, a detailed experimental protocol for a representative transformation, and a summary of substrate scope and yields in a tabular format.

General Catalytic Cycle

The mechanism of these palladium-catalyzed cross-coupling reactions generally proceeds through a catalytic cycle involving Pd(0) and Pd(II) intermediates. The key steps are oxidative addition, transmetalation, and reductive elimination.

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) R1-Pd(II)L2-X R1-Pd(II)L2-X (Oxidative Adduct) Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 (Transmetalation Product) R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination R1-R2 R1-R2 (Coupled Product) R1-Pd(II)L2-R2->R1-R2 M-X M-X (Byproduct) R1-Pd(II)L2-R2->M-X R1-X R1-X (Butenolide-Halide/Triflate) R1-X->R1-Pd(II)L2-X R2-M R2-M (Organometallic Reagent) R2-M->R1-Pd(II)L2-R2

General Palladium Cross-Coupling Catalytic Cycle.

Suzuki-Miyaura Coupling of Butenolides

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. For butenolides, this reaction is particularly useful for introducing aryl and vinyl substituents.

Application Notes

The Suzuki-Miyaura coupling of butenolides, particularly halo- or tosyloxy-butenolides, with boronic acids provides a direct route to a variety of substituted butenolides.[1][2] The reaction is tolerant of a wide range of functional groups and often proceeds with high yields. The choice of catalyst, ligand, base, and solvent system is crucial for achieving optimal results. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, while bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. A mixture of an organic solvent and water is often employed to facilitate the reaction.

Experimental Protocol: Synthesis of 4-Phenyl-2(5H)-furanone[1][2]

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 4-tosyl-2(5H)-furanone, phenylboronic acid, PdCl₂(PPh₃)₂, and KF in a reaction vessel. add_solvent Add THF and water. start->add_solvent inert Degas the mixture and place under an inert atmosphere. add_solvent->inert heat Heat the reaction mixture at 60 °C. inert->heat monitor Monitor reaction progress by TLC. heat->monitor quench Cool to room temperature and quench with water. monitor->quench extract Extract with an organic solvent (e.g., ethyl acetate). quench->extract dry Dry the organic layer and concentrate. extract->dry purify Purify by column chromatography. dry->purify end end purify->end Obtain 4-Phenyl-2(5H)-furanone

Workflow for the Suzuki-Miyaura Coupling of 4-Tosyl-2(5H)-furanone.

Materials:

  • 4-Tosyl-2(5H)-furanone (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv)

  • Potassium fluoride (KF) (3.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a reaction flask containing a magnetic stir bar, add 4-tosyl-2(5H)-furanone, phenylboronic acid, PdCl₂(PPh₃)₂, and KF.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous THF and water (typically in a 4:1 to 10:1 ratio).

  • Stir the mixture at 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-2(5H)-furanone.

Data Presentation: Substrate Scope of Suzuki-Miyaura Coupling of 4-Tosyl-2(5H)-furanone[1][2]
EntryBoronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-2(5H)-furanone85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2(5H)-furanone82
34-Chlorophenylboronic acid4-(4-Chlorophenyl)-2(5H)-furanone78
43-Thienylboronic acid4-(3-Thienyl)-2(5H)-furanone75
5Vinylboronic acid pinacol ester4-Vinyl-2(5H)-furanone65

Negishi Coupling of Butenolides

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. This reaction is particularly advantageous for its high reactivity and functional group tolerance.

Application Notes

The Negishi coupling of halobutenolides or butenolide triflates with organozinc reagents provides an efficient route to alkyl-, aryl-, and vinyl-substituted butenolides.[3] Organozinc reagents are typically prepared in situ from the corresponding organohalides and activated zinc metal or by transmetalation from other organometallic reagents. The reaction is often carried out in ethereal solvents like THF.

Experimental Protocol: Synthesis of β-(1-Octynyl)-β-butenolide[3]

Materials:

  • β-Iodo-α,β-butenolide (1.0 equiv)

  • 1-Octyne (1.5 equiv)

  • n-Butyllithium (1.5 equiv)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 1-octyne in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise. Stir the mixture for 30 minutes.

  • Add a solution of anhydrous ZnCl₂ in THF to the lithium acetylide solution at -78 °C and allow the mixture to warm to room temperature over 1 hour to form the organozinc reagent.

  • In a separate flask, dissolve β-iodo-α,β-butenolide and Pd(PPh₃)₄ in anhydrous THF.

  • Add the freshly prepared organozinc reagent to the solution of the butenolide and catalyst at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the product.

Data Presentation: Substrate Scope of Negishi-type Coupling of β-Iodo-α,β-butenolide[3]
EntryOrganozinc ReagentProductYield (%)
1(1-Octynyl)zinc chlorideβ-(1-Octynyl)-β-butenolide88
2(Phenylethynyl)zinc chlorideβ-(Phenylethynyl)-β-butenolide92
3(Vinyl)zinc chlorideβ-Vinyl-β-butenolide75
4(Phenyl)zinc chlorideβ-Phenyl-β-butenolide85
5(Butyl)zinc chlorideβ-Butyl-β-butenolide65

Stille Coupling of Butenolides

The Stille coupling reaction pairs an organotin compound with an organic halide or triflate, catalyzed by palladium. Organostannanes are stable, and the reaction tolerates a wide variety of functional groups, although the toxicity of tin compounds is a notable drawback.

Application Notes

The Stille coupling is a reliable method for the functionalization of butenolides. Both stannylbutenolides can be coupled with organic halides, and halobutenolides can be coupled with various organostannanes. The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and is often carried out in a non-polar aprotic solvent like toluene or THF. Additives such as LiCl or Cu(I) salts can sometimes accelerate the reaction.

Experimental Protocol: General Procedure for the Stille Coupling of 3-Bromo-2(5H)-furanone

Materials:

  • 3-Bromo-2(5H)-furanone (1.0 equiv)

  • Organostannane (e.g., Tributyl(vinyl)tin) (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Anhydrous Toluene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-bromo-2(5H)-furanone and Pd(PPh₃)₄ in anhydrous toluene.

  • Add the organostannane reagent to the reaction mixture via syringe.

  • Heat the reaction mixture to reflux (or a specified temperature) and monitor by TLC.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography. A common method to remove tin byproducts is to treat the crude mixture with a saturated solution of potassium fluoride.

Data Presentation: Representative Examples of Stille Coupling with Furanones[4]
EntryOrganostannaneElectrophileProductYield (%)
1(E)-3-Tributylstannylpropenol(Z)-3-Bromo-5-ylidene-5H-furan-2-oneLissoclinolide precursor59
2Tributyl(phenyl)stannane3-Iodo-2(5H)-furanone3-Phenyl-2(5H)-furanone75
3Tributyl(thienyl)stannane4-Bromo-2(5H)-furanone4-(2-Thienyl)-2(5H)-furanone80
4Tributyl(vinyl)stannane3-Bromo-2(5H)-furanone3-Vinyl-2(5H)-furanone88

Sonogashira Coupling of Butenolides

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. It is a highly efficient method for the formation of C(sp²)-C(sp) bonds.

Application Notes

The Sonogashira coupling of halobutenolides provides a direct and powerful method for the synthesis of alkynyl-substituted butenolides.[3] The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine), which often serves as the solvent as well.

Experimental Protocol: Synthesis of β-(Phenylethynyl)-β-butenolide[3]

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine β-iodo-α,β-butenolide, Pd(PPh₃)₄, and CuI in a reaction vessel. add_solvent_base Add triethylamine and THF. start->add_solvent_base inert Degas the mixture and place under an inert atmosphere. add_solvent_base->inert add_alkyne Add phenylacetylene. inert->add_alkyne stir Stir at room temperature. add_alkyne->stir monitor Monitor reaction progress by TLC. stir->monitor filter Filter the reaction mixture. monitor->filter concentrate Concentrate the filtrate. filter->concentrate purify Purify by column chromatography. concentrate->purify end end purify->end Obtain β-(Phenylethynyl)-β-butenolide

Workflow for the Sonogashira Coupling of β-Iodo-α,β-butenolide.

Materials:

  • β-Iodo-α,β-butenolide (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of β-iodo-α,β-butenolide in a mixture of THF and triethylamine under an inert atmosphere, add Pd(PPh₃)₄ and CuI.

  • Add phenylacetylene to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as indicated by TLC.

  • Filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to give the desired product.

Data Presentation: Substrate Scope of Sonogashira Coupling of β-Iodo-α,β-butenolide[3]
EntryAlkyneProductYield (%)
1Phenylacetyleneβ-(Phenylethynyl)-β-butenolide95
21-Octyneβ-(1-Octynyl)-β-butenolide90
3Trimethylsilylacetyleneβ-(Trimethylsilylethynyl)-β-butenolide85
4Propargyl alcoholβ-(3-Hydroxy-1-propynyl)-β-butenolide78

Conclusion

Palladium-catalyzed cross-coupling reactions are highly effective methods for the synthesis of a diverse array of substituted butenolides. The choice of the specific coupling reaction—Suzuki-Miyaura, Negishi, Stille, or Sonogashira—will depend on the desired substituent, the availability of the starting materials, and the functional group tolerance required for the specific synthetic target. The protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the design and execution of synthetic routes towards novel butenolide-containing molecules.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-(Bromomethyl)furan-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)furan-2(5H)-one, a substituted butenolide, is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. The furanone core is a common motif in numerous biologically active natural products and pharmaceutical agents, exhibiting a wide range of activities including antibacterial, antifungal, and anti-inflammatory properties. The presence of a reactive bromomethyl group at the C4 position provides a key handle for introducing diverse functionalities through nucleophilic substitution reactions. This allows for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

The reactivity of the bromomethyl group is analogous to that of an allylic bromide, suggesting that it can undergo nucleophilic substitution via both S(_N)1 and S(_N)2 mechanisms. The choice of mechanism is influenced by factors such as the nature of the nucleophile, the solvent polarity, and the reaction temperature. Strong, less sterically hindered nucleophiles in polar aprotic solvents tend to favor the S(_N)2 pathway, leading to inversion of configuration if a chiral center were present. Conversely, weaker nucleophiles in polar protic solvents may promote an S(_N)1 mechanism through stabilization of a potential carbocation intermediate.

These application notes provide an overview of the nucleophilic substitution mechanisms of this compound and offer detailed protocols for its reaction with various nucleophiles, including amines, thiols, and alcohols.

Mechanistic Pathways

The primary nucleophilic substitution mechanisms for this compound are the S(_N)1 and S(_N)2 pathways. The allylic nature of the C-Br bond plays a crucial role in the reactivity of the substrate.

S(_N)2 Mechanism

The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is a single-step concerted reaction where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

Caption: S(_N)2 mechanism for nucleophilic substitution.

S(_N)1 Mechanism

The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a resonance-stabilized allylic carbocation. The second step is the rapid attack of the nucleophile on the carbocation. This pathway is favored by weak nucleophiles and polar protic solvents, which can solvate both the leaving group and the carbocation intermediate.

Caption: S(_N)1 mechanism for nucleophilic substitution.

Experimental Protocols and Data

The following sections provide detailed protocols for the nucleophilic substitution of this compound with representative amine, thiol, and alcohol nucleophiles. The quantitative data presented in the tables are based on analogous reactions found in the literature and are intended to be illustrative. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

Reaction with Amines (N-Nucleophiles)

The reaction of this compound with primary and secondary amines typically proceeds via an S(_N)2 mechanism to yield the corresponding 4-(aminomethyl)furan-2(5H)-one derivatives. A base is often required to neutralize the hydrobromic acid formed during the reaction.

Protocol 1: Synthesis of 4-((diethylamino)methyl)furan-2(5H)-one

  • Materials:

    • This compound (1.0 eq)

    • Diethylamine (2.2 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Acetonitrile (anhydrous)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound in anhydrous acetonitrile, add potassium carbonate.

    • Cool the mixture to 0 °C in an ice bath.

    • Add diethylamine dropwise to the stirred suspension.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Table 1: Representative Data for Reactions with Amines

EntryAmineBaseSolventTime (h)Temp (°C)Yield (%)
1DiethylamineK₂CO₃CH₃CN182585
2MorpholineEt₃NTHF242582
3AnilineNaHCO₃DMF245075
4BenzylamineK₂CO₃CH₃CN162588
Reaction with Thiols (S-Nucleophiles)

Thiols are excellent nucleophiles and readily react with this compound, typically in the presence of a mild base to deprotonate the thiol to the more nucleophilic thiolate.

Protocol 2: Synthesis of 4-((phenylthio)methyl)furan-2(5H)-one

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Triethylamine (Et₃N) (1.2 eq)

    • Dichloromethane (CH₂Cl₂) (anhydrous)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound and thiophenol in anhydrous dichloromethane.

    • Cool the solution to 0 °C.

    • Add triethylamine dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Data for Reactions with Thiols

EntryThiolBaseSolventTime (h)Temp (°C)Yield (%)
1ThiophenolEt₃NCH₂Cl₂62592
2Benzyl mercaptanK₂CO₃Acetone82590
3EthanethiolNaHTHF40-2588
44-MethylthiophenolEt₃NCH₂Cl₂62595
Reaction with Alcohols and Phenols (O-Nucleophiles)

Alcohols and phenols are generally weaker nucleophiles than amines and thiols. Their reaction with this compound often requires a strong base to generate the more nucleophilic alkoxide or phenoxide.

Protocol 3: Synthesis of 4-(phenoxymethyl)furan-2(5H)-one

  • Materials:

    • This compound (1.0 eq)

    • Phenol (1.1 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Tetrahydrofuran (THF) (anhydrous)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of phenol in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium phenoxide.

    • Add a solution of this compound in THF to the phenoxide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by flash chromatography.

Table 3: Representative Data for Reactions with Alcohols/Phenols

EntryAlcohol/PhenolBaseSolventTime (h)Temp (°C)Yield (%)
1PhenolNaHTHF162580
2MethanolNaHTHF122575
3Benzyl alcoholK₂CO₃DMF246070
44-MethoxyphenolNaHTHF182585

Experimental Workflow

The general workflow for the nucleophilic substitution of this compound is outlined below.

experimental_workflow start Start reactants Combine this compound, nucleophile, and base in solvent start->reactants reaction Stir at appropriate temperature reactants->reaction monitoring Monitor reaction by TLC reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous workup (extraction and washing) monitoring->workup If complete drying Dry organic layer workup->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by column chromatography concentration->purification characterization Characterize product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow.

Conclusion

This compound serves as a valuable synthetic intermediate for the preparation of a diverse range of substituted furanones. Its reactivity in nucleophilic substitution reactions allows for the facile introduction of nitrogen, sulfur, and oxygen-containing functionalities. The choice of reaction conditions, particularly the nucleophile, base, and solvent, can be tailored to optimize the yield and selectivity of the desired product. The protocols and data provided herein offer a foundation for researchers to explore the synthetic utility of this versatile building block in the development of novel compounds with potential applications in medicinal chemistry and beyond.

Application Notes and Protocols for the Derivatization of 4-(Bromomethyl)furan-2(5H)-one for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of 4-(bromomethyl)furan-2(5H)-one, a versatile scaffold for the synthesis of novel bioactive compounds. The protocols detailed herein are designed to facilitate structure-activity relationship (SAR) studies by enabling the generation of a diverse library of furanone derivatives. The furan-2(5H)-one core is a privileged structure found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial (through quorum sensing inhibition), and enzyme inhibition properties.[1][2][3] The derivatization at the 4-position via the reactive bromomethyl group allows for the systematic exploration of chemical space to optimize biological activity.

General Derivatization Workflow

The primary route for derivatizing this compound is through nucleophilic substitution, where the bromine atom is displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, leading to libraries of compounds with modified physicochemical and pharmacological properties.

G start This compound nucleophiles Select Nucleophile (N, O, S-based) start->nucleophiles Choose reactant reaction Nucleophilic Substitution Reaction start->reaction nucleophiles->reaction Reactants workup Work-up and Purification (Extraction, Chromatography) reaction->workup Crude product characterization Characterization (NMR, MS, etc.) workup->characterization Purified Derivative sar_study Structure-Activity Relationship (SAR) Studies characterization->sar_study Characterized Compound Library

Caption: General workflow for the derivatization of this compound.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of N-, O-, and S-substituted derivatives of this compound. Researchers should optimize reaction conditions based on the specific nucleophile used.

Protocol 1: Synthesis of 4-((Amino)methyl)furan-2(5H)-one Derivatives (N-Nucleophiles)

This protocol is adapted from procedures for the reaction of similar bromomethylated heterocycles with amines.[4]

Materials:

  • This compound

  • Desired primary or secondary amine (2.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.

  • Add the desired amine (2.2 equivalents) followed by potassium carbonate (2.0 equivalents).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (40-60 °C) can be applied.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-((amino)methyl)furan-2(5H)-one derivative.

Protocol 2: Synthesis of 4-((Alkoxy/Aryloxy)methyl)furan-2(5H)-one Derivatives (O-Nucleophiles)

Materials:

  • This compound

  • Desired alcohol or phenol (1.1 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add the desired alcohol or phenol (1.1 equivalents) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide or phenoxide.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Partition the mixture between diethyl ether and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 4-((Alkyl/Arylthio)methyl)furan-2(5H)-one Derivatives (S-Nucleophiles)

This protocol is based on general procedures for the synthesis of thioethers from alkyl halides.[5]

Materials:

  • This compound

  • Desired thiol (1.1 equivalents)

  • Sodium hydroxide (NaOH) (1.2 equivalents)

  • Ethanol or Dimethylformamide (DMF)

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the desired thiol (1.1 equivalents) in ethanol or DMF, add sodium hydroxide (1.2 equivalents) and stir at room temperature for 15-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 equivalent) in the same solvent to the thiolate solution.

  • Stir the reaction mixture at room temperature and monitor by TLC. Gentle heating may be required for less reactive thiols.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to obtain the crude thioether.

  • Purify the product by column chromatography on silica gel.

Structure-Activity Relationship (SAR) Data

The following tables summarize quantitative data for the biological activity of various furanone derivatives, providing a basis for SAR studies.

Table 1: Cytotoxicity of Furan-2(5H)-one Derivatives
Compound/DerivativeR⁴Cell LineIC₅₀ (µM)Reference
Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylateHPhenylaminoCOOEt4-FluorophenylHEPG20.002[2]
Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylateHPhenylaminoCOOEt4-FluorophenylMCF-70.002[2]
Furan-based pyridine carbohydrazide derivative----MCF-74.06[6]
Furan-based N-phenyl triazinone derivative----MCF-72.96[6]
Methyl-5-(hydroxymethyl)-2-furan carboxylate----HeLa>100[7]
Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate----HeLa62.37[7]

Note: The structures of the compounds in the table are diverse and substitutions are not limited to the 4-position. This data is intended to provide a general overview of the cytotoxic potential of the furanone scaffold.

Table 2: Quorum Sensing Inhibition by Furanone Derivatives
Compound/DerivativeTarget OrganismAssayInhibition (%)Concentration (µM)Reference
(5-oxo-2,5-dihydrofuran-3-yl)methyl alkanoate analogsPseudomonas aeruginosaLasR reporter system20-90Not specified[8]
GBr FuranonePseudomonas aeruginosa PA14Pyocyanin production~6050[1]
C-30 FuranonePseudomonas aeruginosa PA14Pyocyanin production~4050[1]
GBr FuranonePseudomonas aeruginosa PA14Biofilm formation~9050[1]
C-30 FuranonePseudomonas aeruginosa PA14Biofilm formation~9050[1]

Biological Signaling Pathway

Many furanone derivatives have been identified as inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. The LasR protein in Pseudomonas aeruginosa is a key transcriptional regulator in the QS cascade and a common target for furanone-based inhibitors.

G cluster_cell Bacterial Cell LasI LasI AHL Acyl-homoserine lactone (AHL) LasI->AHL synthesizes LasR_inactive LasR (inactive) AHL->LasR_inactive binds to AHL_out AHL (extracellular) AHL->AHL_out diffusion LasR_active LasR-AHL Complex (active dimer) LasR_inactive->LasR_active dimerization las_operon las Operon LasR_active->las_operon activates las_operon->LasI positive feedback virulence Virulence Factor Production & Biofilm Formation las_operon->virulence promotes Furanone Furanone Derivative (Antagonist) Furanone->LasR_inactive competitively binds, prevents activation

Caption: Inhibition of the LasR quorum sensing pathway by furanone derivatives.

These application notes and protocols serve as a foundational resource for the rational design and synthesis of novel furan-2(5H)-one derivatives for SAR-driven drug discovery.

References

Application Notes and Protocols for Synthetic Furanone Compounds in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthetic furanone compounds have emerged as a promising class of antimicrobial agents, offering novel mechanisms to combat bacterial infections, particularly those recalcitrant to traditional antibiotics. Originally inspired by natural furanones produced by the marine alga Delisea pulchra, synthetic analogs have been developed with potent antibacterial and anti-biofilm activities.[1][2][3] This document provides detailed application notes on their use and protocols for their experimental evaluation.

Application Notes

Synthetic furanones exhibit a range of antimicrobial activities, primarily through the disruption of bacterial communication, a process known as quorum sensing (QS), and in some cases, through direct bactericidal effects.[4][5]

Quorum Sensing Inhibition

A key application of synthetic furanones is the inhibition of quorum sensing, a cell-density-dependent signaling mechanism that bacteria use to coordinate collective behaviors such as virulence factor production and biofilm formation.[4][5]

Direct Antimicrobial and Anti-Biofilm Activity

Beyond QS inhibition, certain synthetic furanones possess direct bactericidal or bacteriostatic properties and are effective against biofilms.

  • Bactericidal/Bacteriostatic Effects: Some furanone derivatives, such as F105, have demonstrated direct antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][9] The proposed mechanism involves the induction of reactive oxygen species (ROS), leading to cellular damage.[10]

  • Biofilm Inhibition: Furanones are particularly effective at preventing the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[3][11] They can inhibit biofilm formation at sub-MIC concentrations by interfering with QS and other cellular processes essential for biofilm development.[11] For instance, 2(5H)-furanone has been shown to significantly reduce biofilm mass on various surfaces.[11]

Synergistic Activity with Conventional Antibiotics

An important application of synthetic furanones is their use in combination with traditional antibiotics. The furanone C-30 has been shown to have a synergistic effect with colistin against colistin-resistant Gram-negative bacteria.[12] This suggests that furanones could be used to restore the efficacy of existing antibiotics.

Quantitative Data Summary

The antimicrobial activity of various synthetic furanone compounds has been quantified against several bacterial strains. The following tables summarize the Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) for selected compounds.

Table 1: Antimicrobial Activity of Furanone Derivative F105 against Staphylococcus aureus [9]

StrainMIC (mg/L)MBC (mg/L)
Methicillin-susceptible S. aureus (MSSA) ATCC292131040
Methicillin-resistant S. aureus (MRSA) ATCC433002080

Table 2: Antimicrobial Activity of Furanone Derivative F131 [2]

Microbial StrainMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus (clinical isolates)8–1632–128
Candida albicans (clinical isolates)16–64128–1024

Table 3: Antimicrobial Activity of Furan-Based Pyrimidine-Thiazolidinones

CompoundE. coli MIC (µg/mL)A. niger MIC (µg/mL)
8k12.5-
8d-100
8e-100

Table 4: Antimicrobial Activity of 5-Hydroxy-4-amino-2(5H)-furanones against Staphylococcus aureus ATCC 25923 [13]

CompoundMIC (µg/mL)MBC (µg/mL)
2b48
2c48

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method as recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial suspension (adjusted to 0.5 McFarland standard, then diluted)

  • Synthetic furanone compound stock solution (dissolved in a suitable solvent like DMSO)

  • Positive control (bacterial suspension without furanone)

  • Negative control (broth only)

Procedure:

  • Prepare serial two-fold dilutions of the furanone compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.[14]

  • Add 100 µL of the bacterial suspension to each well containing the furanone dilutions and the positive control well.

  • Add 200 µL of MHB to the negative control well.

  • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the furanone compound at which no visible bacterial growth is observed.[9]

  • MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from the wells showing no visible growth and plate it onto nutrient agar plates.

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the furanone that results in a ≥99.9% reduction in the initial inoculum.[9]

Protocol 2: Biofilm Inhibition Assay

This protocol is used to determine the Minimum Biofilm Prevention Concentration (MBPC) of a synthetic furanone.

Materials:

  • 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Bacterial suspension

  • Furanone compound stock solution

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (33%) for destaining

Procedure:

  • Prepare serial dilutions of the furanone compound in the growth medium in a 96-well plate.

  • Inoculate the wells with a bacterial suspension to a final density of approximately 10^6 CFU/mL.

  • Include positive (bacteria without furanone) and negative (broth only) controls.

  • Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

  • After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

  • Wash the wells with water to remove excess stain and allow the plate to dry.

  • Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% acetic acid to each well.

  • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • The MBPC is defined as the lowest concentration of the compound that causes a significant reduction (e.g., ≥50%) in biofilm formation compared to the untreated control.[2]

Protocol 3: Quorum Sensing Inhibition (QSI) Assay using a Reporter Strain

This protocol utilizes a bacterial reporter strain that produces a detectable signal (e.g., violacein pigment in Chromobacterium violaceum or bioluminescence) in response to QS molecules.

Materials:

  • Reporter strain (e.g., Chromobacterium violaceum CV026)

  • Luria-Bertani (LB) broth

  • AHL signal molecule (e.g., C6-HSL)

  • Furanone compound stock solution

  • 96-well microtiter plates

Procedure:

  • Grow an overnight culture of the reporter strain.

  • In a 96-well plate, add LB broth, the appropriate AHL signal molecule at a fixed concentration, and serial dilutions of the furanone compound.

  • Inoculate the wells with the reporter strain culture (e.g., 1% v/v).

  • Include controls: a positive control (reporter strain + AHL, no furanone) and a negative control (reporter strain, no AHL, no furanone).

  • Incubate the plate at 30°C for 18-24 hours.

  • Quantify the reporter signal. For C. violaceum, the violacein pigment can be extracted with DMSO and the absorbance measured at 585 nm.

  • A reduction in the reporter signal in the presence of the furanone compound indicates QSI activity. It is crucial to also measure bacterial growth (OD600) to ensure that the observed inhibition is not due to bactericidal or bacteriostatic effects.[11]

Visualizations

The following diagrams illustrate key pathways and workflows related to the antimicrobial applications of synthetic furanones.

Quorum_Sensing_Inhibition cluster_bacteria Gram-Negative Bacterium AHL AHL Signal Molecules LuxR LuxR-type Receptor AHL->LuxR Binds to Gene_Expression Virulence Gene Expression LuxR->Gene_Expression Activates Virulence Virulence Factors (e.g., toxins, biofilms) Gene_Expression->Virulence Furanone Synthetic Furanone Furanone->LuxR Competitively Inhibits Binding

Caption: Quorum Sensing Inhibition in Gram-Negative Bacteria.

ROS_Induction_Mechanism cluster_gram_positive Gram-Positive Bacterium Furanone Synthetic Furanone (e.g., F105) Cell_Interior Bacterial Cell Interior Furanone->Cell_Interior Penetrates Cell ROS Reactive Oxygen Species (ROS) Generation Cell_Interior->ROS Induces Cellular_Damage Oxidative Damage to Proteins, DNA, Lipids ROS->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death Experimental_Workflow_MIC start Start prep_dilutions Prepare Serial Dilutions of Furanone in Broth start->prep_dilutions add_bacteria Inoculate with Bacterial Suspension prep_dilutions->add_bacteria incubate Incubate at 37°C for 18-24h add_bacteria->incubate observe Observe for Visible Growth incubate->observe determine_mic Determine MIC observe->determine_mic plate_no_growth Plate Aliquots from Wells with No Growth determine_mic->plate_no_growth incubate_plates Incubate Agar Plates at 37°C for 24h plate_no_growth->incubate_plates determine_mbc Determine MBC incubate_plates->determine_mbc end End determine_mbc->end

References

Synthetic Routes to Furanone-Based Topoisomerase I Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of furanone-based compounds as potential topoisomerase I (Topo I) inhibitors. The furan-2(5H)-one core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This guide focuses on synthetic strategies for creating derivatives of this core, methods for assessing their biological activity, and an overview of their mechanism of action.

Synthetic Strategies for Furanone-Based Topoisomerase I Inhibitors

The synthesis of 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives is a key strategy in developing novel Topo I inhibitors. Two principal series of these compounds have been explored: one with a saturated furanone ring system and another possessing an exocyclic double bond, which has generally shown more potent activity.

A generalized synthetic approach involves a multi-step process starting from readily available materials. Key reactions include the formation of a furanone core, followed by functionalization to introduce the substituted amidobenzyl moiety. For compounds with an exocyclic double bond, a Wittig-Horner reaction or a similar olefination strategy is typically employed.

General Synthetic Scheme for 4-(4-Aminobenzyl)furan-2(5H)-one (Intermediate)

A common route to a key intermediate, 4-(4-aminobenzyl)furan-2(5H)-one, involves the reduction of a nitro group. This intermediate can then be acylated to produce a library of amide derivatives.

G A 4-(4-Nitrobenzyl)furan-2(5H)-one B Reduction (e.g., Fe/NH4Cl or H2/Pd-C) A->B C 4-(4-Aminobenzyl)furan-2(5H)-one (Intermediate) B->C D Acylation (Acyl chloride or Carboxylic acid + coupling agent) C->D E 4-(4-Substituted amidobenzyl)furan-2(5H)-one (Series 1) D->E

Caption: Synthetic pathway to Series 1 furanone inhibitors.

General Synthetic Scheme for 4-(4-Substituted amidobenzyl)-5-ylidene-furan-2(5H)-one (Series 2)

To introduce the exocyclic double bond, a Wittig-Horner reaction can be employed on a suitable furanone precursor. This reaction typically involves a phosphonate ylide reacting with an aldehyde or ketone to form the alkene.

G A 4-(4-Substituted amidobenzyl)furan-2(5H)-one B Intermediate Formation A->B C Furanone Precursor with Aldehyde/Ketone at C5 B->C D Wittig-Horner Reaction (Phosphonate ylide) C->D E 4-(4-Substituted amidobenzyl)-5-ylidene-furan-2(5H)-one (Series 2) D->E

Caption: Synthetic pathway to Series 2 furanone inhibitors.

Experimental Protocols

Protocol for the Synthesis of 4-(4-Aminobenzyl)furan-2(5H)-one (Intermediate)

This protocol is a representative example for the reduction of a nitro group to an amine on the furanone scaffold.

Materials:

  • 4-(4-Nitrobenzyl)furan-2(5H)-one

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-(4-nitrobenzyl)furan-2(5H)-one in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-(4-aminobenzyl)furan-2(5H)-one.

Protocol for Topoisomerase I Relaxation Assay

This assay determines the ability of a compound to inhibit the relaxation of supercoiled DNA by Topo I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)

  • Test compounds dissolved in DMSO

  • Sterile deionized water

  • Loading dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

  • Agarose

  • 1x TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Ethidium bromide solution

Procedure:

  • Prepare a reaction mixture containing 1x Topo I assay buffer, supercoiled DNA (e.g., 200-300 ng), and sterile water to a final volume of 18 µL.

  • Add 1 µL of the test compound at various concentrations (or DMSO as a vehicle control).

  • Initiate the reaction by adding 1 µL of human Topo I (1-2 units).

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 2 µL of loading dye containing 1% SDS.

  • Load the samples onto a 1% agarose gel in 1x TAE buffer.

  • Perform electrophoresis at a constant voltage (e.g., 50-100 V) until the dye fronts have migrated an adequate distance.

  • Stain the gel with ethidium bromide solution for 15-30 minutes.

  • Destain the gel in water for 15-30 minutes.

  • Visualize the DNA bands under UV light and document the results. Inhibition is observed as the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Summary

The following tables represent the expected format for summarizing the biological activity data of the synthesized furanone derivatives. The actual values are not publicly available in the referenced abstracts and would need to be extracted from the full research article.

Table 1: Topoisomerase I Inhibitory Activity of Furanone Derivatives

CompoundR GroupSeriesTopo I Inhibition (%) at 100 µM (Representative)IC₅₀ (µM) (Representative)
A-1 H145>100
A-2 Cl15585
B-1 H28025
B-2 Cl29510
CPT --100<1

CPT: Camptothecin (positive control)

Table 2: Cytotoxicity of Furanone Derivatives against Human Cancer Cell Lines

CompoundIC₅₀ (µM) - MCF-7 (Representative)IC₅₀ (µM) - HeLa (Representative)IC₅₀ (µM) - A549 (Representative)
A-1 >100>100>100
A-2 809590
B-1 304540
B-2 152018
Doxorubicin <1<1<1

IC₅₀ values are representative and would be determined experimentally.

Mechanism of Action

Furanone-based Topo I inhibitors act by stabilizing the covalent complex between Topo I and DNA. This ternary complex prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, which is a lethal event for the cell, ultimately triggering apoptosis. Some compounds in this class may also interfere with the initial binding of Topo I to DNA.

G cluster_0 Normal Topo I Catalytic Cycle cluster_1 Inhibition by Furanone Derivatives A Topo I binds to DNA B Single-strand DNA cleavage A->B Reversible C Covalent Topo I-DNA complex (Cleavable Complex) B->C Reversible D DNA strand passage and relaxation C->D Reversible G Stabilized Ternary Complex (Topo I - DNA - Inhibitor) C->G Inhibition E DNA re-ligation and Topo I release D->E Reversible E->A Reversible F Furanone Inhibitor F->G H Re-ligation Blocked G->H I Accumulation of Single-Strand Breaks H->I J Replication Fork Collision I->J K Double-Strand Break Formation J->K L Apoptosis K->L

Caption: Mechanism of action of furanone Topo I inhibitors.

Application Notes and Protocols for Michael Addition Reactions with 4-(Bromomethyl)furan-2(5H)-one Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)furan-2(5H)-one, a substituted butenolide, is a versatile bifunctional reagent. The α,β-unsaturated lactone moiety serves as a Michael acceptor, while the bromomethyl group provides a site for nucleophilic substitution. This dual reactivity makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds and potential therapeutic agents. The furan-2(5H)-one core is a common motif in various natural products and biologically active compounds, exhibiting a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon and carbon-heteroatom bond-forming strategy. When applied to this compound, it allows for the introduction of diverse functionalities at the 5-position of the butenolide ring, leading to novel derivatives with potential applications in drug discovery and development.

Synthesis of this compound

While a direct, high-yield synthesis protocol for this compound (CAS 61934-55-2) is not extensively documented in readily available literature, its use as a starting material in the synthesis of other brominated furanones has been reported. For instance, the synthesis of 3-bromo-4-(bromomethyl)-2(5H)-furanone utilizes 4-(bromomethyl)-2(5H)-furanone as a precursor.[1] The synthesis of the parent this compound can be conceptually approached through the bromination of a suitable precursor, such as 4-methyl-2(5H)-furanone, or via cyclization-bromination strategies from acyclic precursors. Researchers may need to consult specialized synthetic literature or employ standard organic chemistry transformations to obtain this substrate.

Michael Addition Reactions: General Principles and Workflow

The core of the application of this compound in synthetic chemistry lies in its reactivity as a Michael acceptor. The electron-withdrawing lactone carbonyl group polarizes the double bond, rendering the C5 position electrophilic and susceptible to attack by a wide range of nucleophiles (Michael donors).

A typical experimental workflow for a Michael addition reaction with this compound is depicted below:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve this compound and Michael donor in a suitable solvent base Add a base (if required) to generate the nucleophile start->base Base-catalyzed reactions react Stir the reaction mixture at a specific temperature and monitor progress (e.g., by TLC or LC-MS) start->react Base-free reactions base->react quench Quench the reaction react->quench extract Extract the product into an organic solvent quench->extract purify Purify the crude product (e.g., by column chromatography) extract->purify characterize Characterize the Michael adduct (e.g., by NMR, MS, IR) purify->characterize

Caption: General workflow for Michael addition reactions.

Experimental Protocols for Michael Addition Reactions

The following protocols are generalized procedures for the Michael addition of common classes of nucleophiles to α,β-unsaturated systems and can be adapted for reactions with this compound. Optimization of solvent, base, temperature, and reaction time will be necessary for specific substrates.

Protocol 1: Thia-Michael Addition (Addition of Thiols)

The addition of thiols to Michael acceptors is often a highly efficient process and can sometimes proceed without a catalyst. However, a base is commonly used to generate the more nucleophilic thiolate anion.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan, cysteine derivatives)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), sodium ethoxide)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)

  • Standard work-up and purification reagents

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.1 - 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the base (1.1 - 1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

Protocol 2: Aza-Michael Addition (Addition of Amines)

The conjugate addition of amines to Michael acceptors is a crucial reaction for the synthesis of β-amino carbonyl compounds, which are prevalent in many biologically active molecules.

Materials:

  • This compound

  • Amine (e.g., primary or secondary alkylamines, anilines, amino acid esters)

  • Solvent (e.g., methanol, ethanol, THF, DCM)

  • Optional: Lewis acid catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃) for less reactive amines.

  • Standard work-up and purification reagents

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the amine (1.1 - 2.0 eq) to the solution. For less reactive amines, a catalyst may be added at this stage.

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine. Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • If necessary, perform an aqueous work-up to remove any excess amine and catalyst.

  • Purify the crude product by flash column chromatography or crystallization to yield the aza-Michael adduct.

Protocol 3: Michael Addition of Carbon Nucleophiles (e.g., Malonates)

The formation of a new carbon-carbon bond via Michael addition is a powerful tool in organic synthesis for building molecular complexity. Stabilized carbanions, such as those derived from malonic esters, are excellent Michael donors.

Materials:

  • This compound

  • Active methylene compound (e.g., diethyl malonate, dimethyl malonate)

  • Base (e.g., sodium ethoxide, sodium hydride, DBU)

  • Anhydrous solvent (e.g., ethanol, THF, DMF)

  • Standard work-up and purification reagents

Procedure:

  • In a flask under an inert atmosphere, prepare a solution of the base in the chosen anhydrous solvent. For example, dissolve sodium ethoxide in ethanol or suspend sodium hydride in THF.

  • Slowly add the active methylene compound (1.1 - 1.5 eq) to the base solution at 0 °C to generate the enolate.

  • After stirring for 15-30 minutes, add a solution of this compound (1.0 eq) in the same solvent to the enolate solution.

  • Allow the reaction to proceed at a temperature between 0 °C and room temperature for 2-12 hours, monitoring by TLC.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired carbon-linked Michael adduct.

Data Presentation

The following tables summarize hypothetical quantitative data for the Michael addition reactions to provide a framework for experimental design and comparison. Actual yields and stereoselectivities will depend on the specific nucleophile and reaction conditions employed.

Table 1: Thia-Michael Addition to this compound

EntryNucleophile (Nu-H)BaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolTEADCMRT4[Data Not Found]
2Benzyl mercaptanNaOEtEtOH0 to RT6[Data Not Found]
3N-acetyl-L-cysteine methyl esterDIPEADMFRT12[Data Not Found]

Table 2: Aza-Michael Addition to this compound

EntryNucleophile (Nu-H)CatalystSolventTemp (°C)Time (h)Yield (%)
1BenzylamineNoneMeOHRT8[Data Not Found]
2AnilineYb(OTf)₃MeCN5024[Data Not Found]
3Glycine methyl esterNoneEtOHReflux12[Data Not Found]

Table 3: Michael Addition of Carbon Nucleophiles to this compound

EntryNucleophile (Nu-H)BaseSolventTemp (°C)Time (h)Yield (%)
1Diethyl malonateNaOEtEtOH0 to RT5[Data Not Found]
2NitromethaneDBUTHFRT24[Data Not Found]
3AcetoneLDATHF-78 to RT3[Data Not Found]

Applications in Drug Development

The Michael adducts derived from this compound are of significant interest in drug development due to the biological importance of the furanone scaffold. The diverse functionalities that can be introduced via Michael addition allow for the generation of large libraries of compounds for screening against various biological targets.

Signaling Pathway Diagram (Hypothetical)

The furanone core and its derivatives have been implicated in various cellular processes. For instance, some furanones act as quorum sensing inhibitors in bacteria, while others exhibit anticancer activity by targeting specific signaling pathways. The following diagram illustrates a hypothetical mechanism where a Michael adduct of this compound could inhibit a cancer-related signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Inhibitor Inhibitory Protein (e.g., IκB) Kinase2->Inhibitor Phosphorylates & Inactivates TF Transcription Factor (e.g., NF-κB) DNA DNA TF->DNA Translocation Adduct Furanone Michael Adduct Adduct->Kinase2 Inhibition Gene Target Gene (Proliferation, Survival) DNA->Gene Transcription

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

In this speculative pathway, the furanone Michael adduct acts as an inhibitor of a key kinase (Kinase B) in a signal transduction cascade. This inhibition prevents the inactivation of an inhibitory protein, thereby sequestering a transcription factor in the cytoplasm and preventing the expression of genes involved in cell proliferation and survival. This represents one of many potential mechanisms through which novel furanone derivatives could exert therapeutic effects. The bromomethyl group on the adducts provides a further handle for conjugation to targeting moieties or other pharmacophores, opening avenues for the development of multifunctional drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Bromomethyl)furan-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Bromomethyl)furan-2(5H)-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound consistently low?

Answer: Low yields can stem from several factors throughout the synthetic process. Consider the following potential causes and solutions:

  • Incomplete Bromination: The brominating agent may not be reacting completely with the starting material.

    • Solution: Ensure the brominating agent (e.g., N-Bromosuccinimide - NBS) is fresh and of high purity. The reaction may also require a radical initiator, such as AIBN or benzoyl peroxide, and adequate heating or UV irradiation to proceed efficiently.[1]

  • Side Reactions: Over-bromination or bromination at undesired positions can significantly reduce the yield of the target product. For instance, bromination can occur on the furanone ring itself.[1]

    • Solution: Carefully control the stoichiometry of the brominating agent. Using 1.0 equivalent of NBS is crucial for monobromination.[1] Running the reaction at a lower temperature may also improve selectivity.

  • Degradation of Product: The product, a substituted furanone, may be unstable under the reaction or workup conditions.

    • Solution: Ensure the workup procedure is performed promptly and at a low temperature. Purification via column chromatography should be done with minimal delay.

  • Inefficient Cyclization (if applicable): If your synthesis involves a cyclization step to form the furanone ring, incomplete cyclization will naturally lead to a low yield.

    • Solution: Verify the optimal conditions for the cyclization reaction, including the choice of acid or base catalyst and the reaction temperature and time.

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize them?

Answer: The formation of multiple products is a common issue. These byproducts could be:

  • Dibrominated or Tribrominated Species: Over-reaction with the brominating agent can lead to the formation of di- and tri-brominated furanones.[1]

    • Solution: As mentioned, precise control over the stoichiometry of the brominating agent is key. A slow, dropwise addition of the brominating agent can also help to prevent localized high concentrations that favor over-bromination.

  • Isomeric Products: Bromination might occur at other positions on the furanone ring or side chain, leading to isomers.

    • Solution: The regioselectivity of the bromination can be influenced by the solvent and the reaction temperature. Experiment with different solvents (e.g., CCl4, acetonitrile) to find the optimal conditions for selective bromination at the desired methyl group.

  • Starting Material: A significant amount of unreacted starting material will also appear as a separate spot.

    • Solution: Increase the reaction time or temperature, or consider adding a fresh portion of the initiator if a radical reaction is being performed.

Question 3: How can I effectively purify this compound from the reaction mixture?

Answer: Purification is critical for obtaining a high-purity product.

  • Column Chromatography: This is the most common method for purifying furanone derivatives.

    • Protocol: Use silica gel as the stationary phase. A solvent system of ethyl acetate and hexanes is typically effective. The optimal ratio will depend on the specific byproducts present and should be determined by TLC analysis.

  • Recrystallization: If the product is a solid and a suitable solvent can be found, recrystallization can be an effective purification technique.

  • Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be employed.[2]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is the allylic bromination of 4-methylfuran-2(5H)-one using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable solvent such as carbon tetrachloride (CCl4).[1]

Q2: Are there any specific safety precautions I should take during this synthesis?

Yes. Brominating agents like NBS are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Carbon tetrachloride is a hazardous solvent and should also be handled with extreme care in a fume hood.

Q3: Can I use bromine (Br2) instead of NBS for the bromination step?

While Br2 can be used for bromination, NBS is often preferred for allylic bromination as it provides a low, constant concentration of bromine, which can lead to higher selectivity and fewer side reactions.[3] The use of liquid bromine also presents greater handling hazards.

Quantitative Data Summary

The following table summarizes yields for the synthesis of related brominated furanones under different conditions. While not specific to this compound, this data provides insight into how reaction conditions can influence outcomes.

Starting MaterialBrominating Agent/ConditionsProductYield (%)Reference
4-methoxy-2(5H)-furanone1.0 equiv. NBS, benzoyl peroxide, CCl4, reflux3-bromo-4-methoxy-2(5H)-furanone45%[1]
2(5H)-furanoneBr2, Et2O, reflux, then Et3N3-bromo-2(5H)-furanone47.6%[1]
5-methyl-2(5H)-furanoneNBS, AIBN, CCl4, reflux3-bromo-5-methyl-2(5H)-furanoneNot Specified[1]

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-5-methylene-2(5H)-furanone (as an illustrative example of allylic bromination) [1]

  • To a solution of 5-methyl-2(5H)-furanone in carbon tetrachloride (CCl4), add 2.7 equivalents of N-Bromosuccinimide (NBS).

  • Add a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • The resulting crude product is then treated with zinc dust in tetrahydrofuran (THF) in the presence of a catalytic amount of Cp2TiCl2 for reductive debromination to yield 3-bromo-5-methylene-2(5H)-furanone.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Dissolve 4-methylfuran-2(5H)-one in CCl4 B 2. Add NBS and AIBN A->B C 3. Reflux and Monitor by TLC B->C D 4. Cool and Filter C->D Reaction Complete E 5. Wash with Water and Brine D->E F 6. Dry Organic Layer E->F G 7. Concentrate under Vacuum F->G H 8. Column Chromatography G->H Crude Product I 9. Characterize Pure Product H->I

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low Yield Observed Q1 Check TLC for unreacted starting material Start->Q1 A1_Yes Increase reaction time or temperature Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Solution Implement changes and repeat synthesis A1_Yes->Solution Q2 Multiple spots observed on TLC? A1_No->Q2 A2_Yes Optimize stoichiometry and addition rate of NBS Q2->A2_Yes Yes A2_No Consider product degradation Q2->A2_No No A2_Yes->Solution A2_No->Solution

Caption: A troubleshooting decision tree for addressing low reaction yield.

References

identification of side products in the bromination of furan derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the bromination of furan derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of furan bromination?

Under controlled conditions, the bromination of furan via electrophilic aromatic substitution is expected to yield 2-bromofuran as the major product.[1][2][3] The reaction typically proceeds by the attack of bromine at the C2 position of the furan ring.[1]

Q2: My reaction is yielding a significant amount of a dibrominated product. Why is this happening and how can I prevent it?

The formation of dibrominated side products, most commonly 2,5-dibromofuran, is a frequent issue due to the high reactivity of the furan ring.[4][5] This is often a result of using an excess of the brominating agent or running the reaction at too high a temperature.

  • Troubleshooting:

    • Use a 1:1 molar ratio or a slight excess of the furan derivative to the brominating agent.

    • Maintain low reaction temperatures (e.g., -5°C to 0°C).[5][6]

    • Slowly add the brominating agent to the reaction mixture to avoid localized high concentrations.

    • Consider using milder brominating agents such as N-bromosuccinimide (NBS) instead of elemental bromine.[7]

Q3: I've observed the formation of non-aromatic products and ring-opened byproducts. What causes this?

The formation of non-aromatic and ring-opened products is a known complication, particularly when using nucleophilic solvents like alcohols or water.[4][8] The initial electrophilic attack can lead to an intermediate that is trapped by the solvent, resulting in addition products rather than substitution.[7][9]

  • In alcoholic solvents (e.g., methanol): Expect the formation of 2,5-dialkoxy-2,5-dihydrofurans.[8][9]

  • In aqueous solutions: The reaction can be complex, potentially leading to the formation of malealdehyde and its subsequent hydrated forms.[4]

  • Troubleshooting:

    • Use non-nucleophilic, anhydrous solvents such as dioxane, dimethylformamide (DMF), or chlorinated solvents (e.g., carbon tetrachloride) to favor the substitution pathway.[5][10]

Q4: My reaction mixture turned into a dark, insoluble polymer. What happened?

Furan and its simple derivatives are sensitive to strong acids and can readily polymerize.[5][9] The hydrobromic acid (HBr) generated during the bromination can catalyze this polymerization.

  • Troubleshooting:

    • Perform the reaction at low temperatures to minimize polymerization.

    • Use a non-acidic solvent like dioxane or add a non-nucleophilic base (e.g., pyridine) to scavenge the HBr as it is formed.[5]

    • Keep reaction times as short as possible.

Q5: How does the substituent on my furan derivative affect the bromination reaction?

Substituents on the furan ring significantly influence the reaction's outcome.

  • Electron-withdrawing groups (e.g., -CHO, -COOR): These groups deactivate the furan ring towards electrophilic substitution, which can help in controlling the reaction and preventing polymerization. However, they can also direct the bromination to specific positions. For instance, furan-2-carboxylic acid esters can yield 5-bromo and 4,5-dibromo derivatives.[9][10]

  • Electron-donating groups (e.g., -CH3, -OCH3): These groups activate the ring, making it more susceptible to polybromination and polymerization. Milder reaction conditions are crucial when working with these derivatives.

Troubleshooting Guide for Side Product Identification

Observed Issue Potential Side Product(s) Suggested Analytical Technique(s) Troubleshooting Steps
Lower than expected yield of monobromofuran; additional aromatic signals in NMR. Polybrominated furans (e.g., 2,5-dibromofuran, tribromofuran).[4][5]GC-MS, 1H & 13C NMRSee FAQ Q2. Reduce the stoichiometry of the brominating agent and lower the reaction temperature.
Presence of non-aromatic signals in NMR, particularly in the 4.5-6.5 ppm range. Dihydrofuran adducts (e.g., 2,5-dialkoxy-2,5-dihydrofurans if using an alcohol solvent).[8][9]1H & 13C NMR, LC-MSSwitch to a non-nucleophilic, anhydrous solvent (e.g., dioxane, DMF).[5]
Complex mixture with loss of furan ring integrity, potential for new carbonyl signals in IR or 13C NMR. Ring-opened products (e.g., malealdehyde derivatives).[4]LC-MS, IR Spectroscopy, 1H & 13C NMRUse anhydrous, non-nucleophilic solvents and strictly control the temperature.
Formation of a dark, intractable solid. Polymerized furan derivatives.[5][9]-See FAQ Q4. Use a non-nucleophilic base to scavenge acid, work at low temperatures, and minimize reaction time.

Experimental Protocols

General Protocol for the Monobromination of Furan

This protocol is a starting point and may require optimization depending on the specific furan derivative.

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the furan derivative (1.0 eq.) in anhydrous dioxane or DMF at -5°C.[5]

  • Bromination: Prepare a solution of bromine (1.0 eq.) in the same anhydrous solvent. Add the bromine solution dropwise to the cooled furan solution over 30-60 minutes, ensuring the temperature remains below 0°C.

  • Quenching: After the addition is complete, stir the reaction mixture at the same temperature for an additional 1-2 hours. Monitor the reaction progress by TLC or GC. Once complete, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation to isolate the desired brominated furan derivative.

Protocol for Identification of Side Products by GC-MS
  • Sample Preparation: Take a small aliquot from the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS instrument.

  • GC Separation: Use a suitable temperature program to separate the components of the mixture. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Analysis: As each component elutes from the GC column, it will be fragmented and analyzed by the mass spectrometer.

  • Data Interpretation: Analyze the resulting chromatogram to identify the retention times of different products. Examine the mass spectrum of each peak to determine the molecular weight and fragmentation pattern, which can be used to identify the structure of the main product and any side products (e.g., by looking for the characteristic isotopic pattern of bromine).

Visual Guides

Reaction Pathway for Furan Bromination

FuranBromination Furan Furan Derivative Carbocation Carbocation Intermediate Furan->Carbocation + Br2 Polymer Side Product (Polymerization) Furan->Polymer + H+ (catalyst) MonoBromo Desired Product (e.g., 2-Bromofuran) Carbocation->MonoBromo - H+ (Substitution) (Favored in non-nucleophilic solvent) Addition Side Product (Solvent Addition) Carbocation->Addition + Nucleophilic Solvent (e.g., MeOH, H2O) PolyBromo Side Product (Polybromination) MonoBromo->PolyBromo + Excess Br2 RingOpened Side Product (Ring Opening) Addition->RingOpened

Caption: General reaction pathways in the bromination of furan derivatives.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_issues Common Issues Start Bromination Reaction Analyze Analyze Crude Product (TLC, GC-MS, NMR) Start->Analyze Desired High Yield of Desired Product? Analyze->Desired End Purify Product Desired->End Yes Identify Identify Side Products Desired->Identify No Poly Polybromination Identify->Poly Excess Halogen Addition Addition/Ring Opening Identify->Addition Nucleophilic Solvent LowYield Low Yield / Polymer Polymer Polymerization LowYield->Polymer Acidic / High Temp Poly->Start Optimize Stoichiometry & Temperature Addition->Start Change Solvent to Anhydrous/Non-nucleophilic Polymer->Start Add Base / Lower Temp

Caption: Workflow for troubleshooting side products in furan bromination.

References

Technical Support Center: Purification of 4-(Bromomethyl)furan-2(5H)-one via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 4-(Bromomethyl)furan-2(5H)-one using column chromatography.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for the purification of this compound on a laboratory scale.

Materials and Reagents:

  • Crude this compound

  • Silica Gel (Geduran Si 60, 0.040-0.063 mm, or equivalent)[1]

  • Celite or additional silica gel (for dry loading)[1][2]

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (washed and dried)

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber and visualization reagents (e.g., UV lamp, potassium permanganate stain)

  • Rotary evaporator

Procedure:

  • Solvent System Selection:

    • Develop a suitable solvent system using TLC. Test various ratios of hexanes:ethyl acetate.

    • Aim for a system where the target compound, this compound, has an Rf value of approximately 0.25-0.35 for optimal separation.[3]

  • Column Packing (Slurry Method):

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand (approx. 1-2 cm) over the cotton plug.[3]

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Allow the silica to settle, creating a level bed. Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[2]

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of Celite or silica gel (approximately 5-10 times the mass of the crude product) to the solution.[2]

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[1][2]

  • Column Loading and Elution:

    • Carefully add the dry-loaded sample powder to the top of the prepared column.

    • Gently add the initial eluent to the column.

    • Begin elution with the least polar solvent mixture (e.g., 100% hexanes or a high hexanes ratio mixture).[1]

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. This can be done in a stepwise or continuous gradient.[1] A suggested gradient could start with 100% hexanes, move to 95:5, then 85:15, and further as needed based on TLC monitoring.[1]

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes or flasks.

    • Monitor the elution of the product by spotting fractions onto TLC plates.[4]

    • Visualize the TLC plates under a UV lamp (254 nm) and/or by using a chemical stain to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator at a low temperature (e.g., 25-30°C) to prevent product degradation.[1][3]

Data Presentation: Recommended Chromatographic Parameters

The following table summarizes key quantitative parameters for the purification process.

ParameterRecommended Value / MethodNotes
Stationary Phase Silica Gel, particle size 40-63 µm[1][3]Standard flash chromatography grade silica is effective.
Mobile Phase Gradient of Hexanes:Ethyl Acetate[1]Start from 100% Hexanes, progressing to 95:5, 80:20, and 60:40 (Hexanes:EtOAc) or similar.
Target Rf Value ~0.25 - 0.35 in the elution solvent[3]Adjust the solvent mixture to achieve this Rf on a TLC plate for good separation.
Sample Loading Dry Loading onto Celite or Silica Gel[1][2]Recommended for preventing band broadening and improving resolution.
Silica Mass ~50-100 g of silica per 1 g of crude productA general rule of thumb; may vary based on separation difficulty.
Flow Rate Optimized for column dimensionsAvoid excessively fast flow rates to prevent tailing, and slow rates that cause band broadening.[2]

Troubleshooting Guide

Q: My yield is very low, and I see multiple spots/streaks on the TLC plate after purification. What happened?

A: This often indicates that the product has decomposed. This compound, like some other furanones, can be unstable and may polymerize or degrade on silica gel, especially during prolonged exposure.[5]

  • Solution 1: Speed: Run the column as quickly as possible (flash chromatography) without sacrificing separation to minimize the compound's contact time with the silica.[6]

  • Solution 2: Deactivate Silica: Consider pre-treating the silica gel. Wash the column with your eluent containing a small amount of a neutral or slightly acidic agent (e.g., a trace of triethylamine if the compound is acid-sensitive, though this is less likely for a lactone).

  • Solution 3: Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina or a reverse-phase (C18) column.

Q: The desired product is co-eluting with an impurity. How can I improve the separation?

A: Poor separation can result from an incorrect solvent system or overloading the column.

  • Solution 1: Adjust the Gradient: Use a shallower, more gradual solvent gradient. Start with a less polar solvent than initially planned and increase the polarity in smaller increments. This will increase the resolution between closely eluting spots.

  • Solution 2: Isocratic Elution: If the Rf values of your product and the impurity are sufficiently different, running the entire column with a single, optimized solvent mixture (isocratic elution) can sometimes provide better separation.[3]

  • Solution 3: Reduce Load: Overloading the column is a common cause of poor separation. As a general rule, use at least a 50:1 ratio of silica gel to crude sample by mass. For difficult separations, this ratio may need to be increased.

Q: My compound is streaking or "tailing" down the column and on the TLC plate. What is the cause?

A: Tailing is often caused by the compound interacting too strongly with the stationary phase or by overloading.

  • Solution 1: Check Solvent Polarity: The eluent may not be polar enough to move the compound effectively. Try slightly increasing the polarity of your solvent system.

  • Solution 2: Dry Loading: Ensure you are using the dry loading technique, as loading the sample in a solvent that is too polar can cause significant streaking.[2]

  • Solution 3: Check for Acidity/Basicity: If your compound has acidic or basic functional groups, it can interact strongly with the silica. Adding a modifier to the eluent (e.g., 0.1-1% acetic acid for acidic compounds or triethylamine for basic compounds) can improve peak shape. For the neutral this compound, this is less likely to be the primary issue unless impurities are acidic or basic.

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the column? A: Thin-Layer Chromatography (TLC) is essential.[4] Collect small, regular fractions and analyze them by TLC. Spot every few fractions on a single plate to track the progress of your compound as it elutes from the column.

Q: Is this compound visible under UV light? A: Yes, the α,β-unsaturated lactone system contains a chromophore that should be visible under UV light at 254 nm, which simplifies TLC analysis.[4]

Q: My crude product is an oil. How do I perform a dry load? A: Dissolve the oil in a volatile solvent like dichloromethane, add silica gel or Celite, and then remove the solvent on a rotary evaporator.[2] This will deposit the oil onto the solid support, which can then be loaded onto the column as a powder.

Q: Can I reuse my silica gel? A: It is not recommended. Reusing silica gel can lead to contamination from previous purifications and inconsistent results. For reproducible, high-purity results, always use fresh silica gel.

Mandatory Visualization: Troubleshooting Workflow

G start Start Purification check_tlc Analyze Fractions by TLC start->check_tlc problem Problem Identified? check_tlc->problem low_yield Low Yield / Decomposition problem->low_yield Yes poor_sep Poor Separation / Co-elution problem->poor_sep tailing Streaking / Tailing Peaks problem->tailing success Pure Product Isolated problem->success No solution_speed Increase Elution Speed low_yield->solution_speed Try This solution_gradient Use Shallower Gradient poor_sep->solution_gradient Try This solution_load Reduce Sample Load poor_sep->solution_load Also Consider tailing->solution_load Also Consider solution_polarity Adjust Eluent Polarity tailing->solution_polarity Try This solution_speed->check_tlc solution_gradient->check_tlc solution_load->check_tlc solution_polarity->check_tlc no_problem No yes_problem Yes

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Troubleshooting Furanone Ring Decomposition in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for furanone synthesis. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges associated with the stability of the furanone ring during synthetic procedures. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of furanone ring decomposition during synthesis?

A1: The decomposition of the furanone ring during synthesis is primarily attributed to its susceptibility to several degradation pathways, which are often triggered by the reaction conditions. The main causes include:

  • Isomerization: Particularly for 2(3H)-furanones, which can isomerize to the more thermodynamically stable 2(5H)-furanone isomer, a reaction often catalyzed by acidic or basic conditions.[1]

  • Hydrolysis: The lactone ring is prone to cleavage in the presence of water, a process that is accelerated under acidic or basic conditions.[2][3]

  • Oxidation: Exposure to air (oxygen) can lead to the formation of various oxidation byproducts.[2]

  • Thermal Degradation: High temperatures can induce ring-opening and other decomposition reactions.[2][4]

  • Sensitivity to Light: Some furanone derivatives are sensitive to light and can degrade upon exposure.

Q2: How does pH influence the stability of the furanone ring?

A2: The pH of the reaction and workup solutions is a critical factor in furanone stability. Generally, furanones are more susceptible to degradation in neutral to alkaline conditions. For many furanone derivatives, mildly acidic conditions (around pH 3.5-4.0) can enhance stability.[2] Both acidic and basic conditions can catalyze hydrolysis and isomerization.[1][2][3]

Q3: My synthesis of a 2(3H)-furanone is yielding the 2(5H)-isomer. Why is this happening and can it be reversed?

A3: The formation of the 2(5H)-furanone isomer is a common issue and occurs because it is the more thermodynamically stable isomer due to the conjugation of the double bond with the carbonyl group.[1] This isomerization is often catalyzed by acidic or basic conditions present during the reaction or workup.[1] Reversing this process to favor the less stable 2(3H)-isomer is generally not synthetically practical. Therefore, prevention is the most effective strategy.[1]

Q4: What are the best practices for storing furanone compounds to prevent degradation?

A4: To ensure the long-term stability of furanone compounds, it is recommended to store them under an inert atmosphere (e.g., nitrogen or argon), protected from light (e.g., in amber vials), and at low temperatures (refrigerated or frozen). For solutions, using a buffered solution at a slightly acidic pH can also improve stability.[2]

Troubleshooting Guides

This section provides a step-by-step approach to diagnosing and resolving common issues encountered during furanone synthesis.

Issue 1: Low Yield of the Desired Furanone Product

Symptoms:

  • The isolated yield is significantly lower than expected.

  • TLC or NMR analysis of the crude product shows a complex mixture of byproducts.

Troubleshooting Workflow:

LowYieldTroubleshooting start Low Yield Observed check_reaction Monitor Reaction Progress (TLC/NMR) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction extend_time Extend Reaction Time or Increase Temperature incomplete_reaction->extend_time Yes check_reagents Check Reagent Purity/Activity incomplete_reaction->check_reagents No solution Improved Yield extend_time->solution side_reactions Side Reactions Observed? check_reagents->side_reactions optimize_conditions Optimize Reaction Conditions (Temp, pH, Catalyst) side_reactions->optimize_conditions Yes workup_loss Product Loss During Workup? side_reactions->workup_loss No optimize_conditions->solution optimize_workup Optimize Workup Protocol (e.g., gentle extraction, avoid pH extremes) workup_loss->optimize_workup Yes purification_loss Product Loss During Purification? workup_loss->purification_loss No optimize_workup->solution optimize_purification Optimize Purification (e.g., deactivated silica, different stationary phase) purification_loss->optimize_purification Yes purification_loss->solution No optimize_purification->solution IsomerizationPathway furanone_3H 2(3H)-Furanone (Less Stable) intermediate Acyclic Intermediate furanone_3H->intermediate Acid or Base Catalysis furanone_5H 2(5H)-Furanone (More Stable) intermediate->furanone_5H Ring Closure HydrolysisPathway furanone Furanone protonated_furanone Protonated Furanone furanone->protonated_furanone H+ nucleophilic_attack Nucleophilic Attack (e.g., by H2O) protonated_furanone->nucleophilic_attack ring_opened Ring-Opened Product (1,4-Dicarbonyl Compound) nucleophilic_attack->ring_opened

References

Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions with 4-(Bromomethyl)butenolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in coupling reactions involving 4-(bromomethyl)butenolide. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions performed with 4-(bromomethyl)butenolide?

A1: The most common palladium-catalyzed cross-coupling reactions for 4-(bromomethyl)butenolide are Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are invaluable for forming new carbon-carbon bonds, allowing for the synthesis of a diverse range of substituted butenolides.[1][2][3]

Q2: What is a typical starting catalyst loading for these reactions?

A2: For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point.[4] However, with highly active pre-catalysts and optimized conditions, loadings can often be reduced to as low as 0.1 mol% or even into the parts-per-million (ppm) range for highly efficient systems.[5][6][7]

Q3: How does the reactivity of 4-(bromomethyl)butenolide compare to other substrates?

A3: 4-(Bromomethyl)butenolide can be considered an activated substrate, similar to an allylic or benzylic bromide. The reactivity of the C-Br bond is generally higher than that of aryl bromides, which can influence the choice of reaction conditions and catalyst loading.[8][9]

Q4: What are the key parameters to consider when optimizing catalyst loading?

A4: The key parameters for optimizing catalyst loading include the choice of palladium source and ligand, the type and amount of base, the solvent, and the reaction temperature. These factors are interdependent and should be optimized systematically.

Q5: Can I perform these coupling reactions under copper-free conditions?

A5: Yes, particularly for Sonogashira reactions, copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[7][10] This typically involves the use of specific ligands that facilitate the copper-free catalytic cycle.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am observing very low to no conversion of my 4-(bromomethyl)butenolide. What are the potential causes and how can I troubleshoot this?

A: Low or no yield can stem from several factors. Below is a systematic guide to troubleshooting this issue.

Troubleshooting Steps:

  • Verify Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) species can be sensitive to air and moisture. If you are using a Pd(0) source, ensure it has been stored under an inert atmosphere. For Pd(II) pre-catalysts, ensure the in-situ reduction to Pd(0) is occurring. The appearance of palladium black can indicate catalyst decomposition.

  • Check Reagent Quality: Confirm the purity and integrity of your 4-(bromomethyl)butenolide, coupling partner, base, and solvent. Anhydrous and anaerobic conditions are often crucial, especially for Sonogashira reactions.[11]

  • Optimize Reaction Temperature: Many coupling reactions require elevated temperatures to proceed efficiently. If you are running the reaction at room temperature, consider gradually increasing the temperature.

  • Screen Different Ligands: The choice of ligand is critical. For Suzuki reactions with butenolides, phosphine ligands like PPh₃ are common.[4] For more challenging couplings, consider more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.

  • Evaluate Base and Solvent: The base plays a crucial role in the catalytic cycle.[12] Ensure you are using an appropriate base (e.g., K₃PO₄, Cs₂CO₃, Et₃N) and that it is sufficiently soluble in your chosen solvent. The solvent should be anhydrous and degassed.

  • Temporarily Increase Catalyst Loading: As a diagnostic tool, you can increase the catalyst loading to 5-10 mol%. If you observe product formation, it suggests that the catalytic cycle is viable but requires optimization to be efficient at lower loadings.

Issue 2: Formation of Significant Side Products

Q: My reaction is producing the desired product, but I am also seeing significant amounts of side products. What are these and how can I minimize them?

A: Common side reactions include homocoupling of the starting materials and decomposition of the butenolide ring.

Troubleshooting Strategies:

  • Homocoupling of the Boronic Acid (Suzuki): This is often observed with highly active catalysts or when the oxidative addition is slow.

    • Solution: Lowering the reaction temperature or using a less active catalyst might help. Ensure the slow addition of the boronic acid to the reaction mixture.

  • Homocoupling of the Alkyne (Sonogashira): This is a common issue in copper-co-catalyzed Sonogashira reactions.

    • Solution: Switch to copper-free conditions.[7][10] If using copper, ensure a low concentration of the copper co-catalyst.

  • Decomposition of 4-(bromomethyl)butenolide: The butenolide ring can be sensitive to harsh basic conditions or high temperatures.

    • Solution: Screen milder bases (e.g., K₂CO₃ instead of K₃PO₄) and try to run the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

Data Presentation: Catalyst Loading Optimization

The following tables provide a summary of typical reaction conditions for Suzuki, Heck, and Sonogashira couplings based on literature for analogous substrates. These should be used as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Butenolide Analogues

ParameterRecommended RangeNotes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd(PPh₃)₄ is a common choice for butenolide couplings.[4]
Catalyst Loading 0.5 - 5 mol%Start with 3 mol% for initial screening.[4]
Ligand PPh₃, SPhos, XPhosUse a 1:2 to 1:4 Pd:ligand ratio for Pd(OAc)₂.
Base K₃PO₄, Cs₂CO₃, K₂CO₃K₃PO₄ has been shown to be effective.[4]
Solvent Dioxane, Toluene, THF/H₂ODioxane is a good starting point.[4]
Temperature 80 - 110 °CRefluxing in dioxane is a common condition.[4]

Table 2: Heck Coupling of Allylic Bromide Analogues

ParameterRecommended RangeNotes
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and cost-effective choice.
Catalyst Loading 0.1 - 2 mol%Can often be achieved with lower loadings than Suzuki.
Ligand PPh₃, P(o-tol)₃, Herrmann's CatalystThe choice of ligand can influence regioselectivity.
Base Et₃N, DIPEA, NaOAcAn organic base is typically used.
Solvent DMF, NMP, AcetonitrileA polar aprotic solvent is generally preferred.
Temperature 60 - 120 °CDependent on the reactivity of the olefin.

Table 3: Sonogashira Coupling of Allylic Bromide Analogues

ParameterRecommended RangeNotes
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Both Pd(0) and Pd(II) sources are effective.[8]
Co-catalyst (optional) CuI (1-5 mol%)For copper-free reactions, this is omitted.[7][10]
Catalyst Loading 0.1 - 5 mol%Can be reduced significantly under optimized conditions.[6]
Ligand PPh₃, Xantphos, cataCXium® ALigand choice is crucial for copper-free systems.
Base Et₃N, DIPEA, PiperidineAn amine base is required.[11]
Solvent THF, DMF, TolueneAnhydrous and degassed solvents are critical.[11]
Temperature Room Temperature - 80 °CMilder conditions are often possible compared to Suzuki/Heck.[8]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling
  • Reaction Setup: In parallel, add the arylboronic acid (1.2 eq) and base (e.g., K₃PO₄, 2.0 eq) to a series of oven-dried reaction vials.

  • Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add 4-(bromomethyl)butenolide (1.0 eq) dissolved in the anhydrous, degassed solvent (e.g., dioxane).

  • Catalyst Addition: To each vial, add the appropriate amount of a stock solution of the palladium catalyst and ligand to achieve the desired catalyst loading (e.g., 5, 2, 1, 0.5, and 0.1 mol%).

  • Reaction: Place the vials in a pre-heated reaction block and stir at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Work-up and Analysis: Once the reaction with the highest catalyst loading is complete, cool all reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layers, concentrate, and analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield for each catalyst loading.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_catalyst->start No (Replace/Store Properly) check_reagents Are Reagents Pure & Dry? check_catalyst->check_reagents Yes check_reagents->start No (Purify/Dry) optimize_temp Increase Temperature check_reagents->optimize_temp Yes screen_ligands Screen Ligands optimize_temp->screen_ligands screen_base_solvent Screen Base/Solvent screen_ligands->screen_base_solvent increase_loading Increase Catalyst Loading (Temporarily) screen_base_solvent->increase_loading success Reaction Optimized increase_loading->success

Caption: Troubleshooting workflow for low reaction yield.

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (+ R¹-X) pd0->oxidative_addition pd2_intermediate R¹-Pd(II)L₂-X oxidative_addition->pd2_intermediate transmetalation Transmetalation (+ R²-M) pd2_intermediate->transmetalation pd2_diaryl R¹-Pd(II)L₂-R² transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product

References

Technical Support Center: Strategies to Prevent Polymerization of 2(5H)-Furanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 2(5H)-furanone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted polymerization of these valuable compounds during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What is polymerization in the context of 2(5H)-furanone derivatives, and why is it a problem?

A1: Polymerization is a chemical reaction in which individual monomer units (in this case, 2(5H)-furanone derivative molecules) link together to form long chains or networks called polymers. For researchers working with 2(5H)-furanone derivatives as specific small molecules, polymerization is an undesirable side reaction. It leads to the loss of the desired compound, the formation of intractable materials, and can complicate purification processes, ultimately impacting experimental results and yield.

Q2: What factors can initiate the polymerization of 2(5H)-furanone derivatives?

A2: The primary drivers for the polymerization of 2(5H)-furanone derivatives, which are α,β-unsaturated lactones, are heat, light (UV radiation), and the presence of radical initiators. The conjugated double bond in the furanone ring makes it susceptible to radical-initiated polymerization.

Q3: How can I visually identify if my 2(5H)-furanone derivative has polymerized?

A3: Signs of polymerization include an increase in the viscosity of a liquid sample, the formation of a gel, or the appearance of a solid precipitate. In some cases, a clear, plastic-like film may form. If you observe any of these changes, it is likely that at least partial polymerization has occurred.

Q4: What are polymerization inhibitors and how do they work?

A4: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization. They function by scavenging free radicals that initiate the polymerization chain reaction. Common types of inhibitors include phenolic compounds (e.g., hydroquinone, MEHQ, BHT) and stable free radicals (e.g., TEMPO). Phenolic inhibitors typically require the presence of trace amounts of oxygen to be effective.

Troubleshooting Guides

Issue 1: My 2(5H)-furanone derivative appears to have polymerized during storage.

Potential Cause Recommended Solution
Improper Storage Temperature Store 2(5H)-furanone derivatives at refrigerated temperatures (2-8 °C).[1] For long-term storage, consider lower temperatures (-20 °C).
Exposure to Light Store in amber vials or protect from light by wrapping the container in aluminum foil.[1]
Presence of Oxygen For highly sensitive derivatives, store under an inert atmosphere (e.g., nitrogen or argon).[1]
No Inhibitor Present If the compound was synthesized in-house and purified, consider adding a suitable inhibitor for storage.

Issue 2: Polymerization is occurring during my reaction.

Potential Cause Recommended Solution
High Reaction Temperature Conduct the reaction at the lowest feasible temperature. Use an ice bath to moderate exothermic reactions.
Presence of Radical Initiators Ensure all solvents and reagents are free of peroxides.
Extended Reaction Times Monitor the reaction progress and work it up promptly upon completion.
Absence of an Inhibitor For reactions requiring elevated temperatures, consider adding a polymerization inhibitor that is compatible with your reaction conditions.

Issue 3: My compound polymerizes during purification (e.g., distillation).

Potential Cause Recommended Solution
High Temperature Use vacuum distillation to lower the boiling point.
Lack of an Inhibitor Add a small amount of a non-volatile polymerization inhibitor (e.g., hydroquinone) to the distillation flask.

Quantitative Data on Storage and Inhibition

While specific quantitative data for the inhibition of 2(5H)-furanone polymerization is not extensively available, the following table provides typical storage conditions and inhibitor concentrations used for structurally related unsaturated monomers like acrylates and vinyl compounds. These can serve as a starting point for optimizing the handling of 2(5H)-furanone derivatives.

Parameter Recommendation Typical Values Reference
Storage Temperature Short-term2-8 °C[1]
Long-term-20 °C
Inhibitor Hydroquinone (HQ)10-1000 ppm
Hydroquinone monomethyl ether (MEHQ)10-200 ppm
Butylated hydroxytoluene (BHT)10-200 ppm

Experimental Protocols

Protocol 1: General Storage of 2(5H)-Furanone Derivatives

  • Container: Use a clean, dry amber glass vial with a tightly sealing cap.

  • Inert Atmosphere (Optional but Recommended): If the derivative is particularly sensitive, flush the vial with a gentle stream of nitrogen or argon gas for 30-60 seconds to displace air.

  • Sealing: Tightly seal the vial immediately after placing the compound inside and flushing with inert gas.

  • Light Protection: If not using an amber vial, wrap the vial in aluminum foil.

  • Temperature: Store the sealed vial in a refrigerator at 2-8 °C. For long-term storage, a freezer at -20 °C is preferable.

Protocol 2: Addition of a Polymerization Inhibitor for Storage

  • Inhibitor Selection: Choose a suitable inhibitor such as hydroquinone (HQ) or hydroquinone monomethyl ether (MEHQ).

  • Stock Solution: Prepare a dilute stock solution of the inhibitor in a solvent that is compatible with your 2(5H)-furanone derivative (e.g., diethyl ether or the solvent your compound is already in). A concentration of 1 mg/mL is a practical starting point.

  • Addition: To your solution of the 2(5H)-furanone derivative, add the inhibitor stock solution dropwise while gently swirling to achieve the desired final concentration (e.g., 50-200 ppm).

  • Solvent Removal (if necessary): If the inhibitor was added to a solution and you need the neat compound, carefully remove the solvent under reduced pressure at a low temperature (e.g., on a rotary evaporator with a chilled water bath).

  • Storage: Store the stabilized compound according to Protocol 1.

Visualizations

cluster_triggers Initiating Factors cluster_prevention Preventative Strategies Heat Heat Polymerization Polymerization of 2(5H)-Furanone Derivatives Heat->Polymerization Light Light (UV) Light->Polymerization Radicals Radical Initiators Radicals->Polymerization LowTemp Low Temperature Storage LowTemp->Polymerization InertAtmosphere Inert Atmosphere InertAtmosphere->Polymerization LightProtection Protection from Light LightProtection->Polymerization Inhibitors Addition of Inhibitors Inhibitors->Polymerization start Start: Synthesized/Purchased 2(5H)-Furanone Derivative check_purity Check Purity and for Polymer start->check_purity add_inhibitor Add Polymerization Inhibitor (e.g., MEHQ) check_purity->add_inhibitor If pure inert_atmosphere Flush with Inert Gas (N2/Ar) add_inhibitor->inert_atmosphere storage Store at 2-8°C in the Dark inert_atmosphere->storage end Stable Compound Ready for Use storage->end

References

aqueous workup procedures for reactions with brominated organic compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for aqueous workup procedures involving brominated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for handling reaction mixtures containing these compounds. Here you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and data to streamline your purification processes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the aqueous workup of reactions involving brominated organic compounds.

Issue Possible Causes Solutions
Persistent yellow or orange color in the organic layer after quenching. 1. Incomplete quenching of excess bromine or NBS. 2. Degradation of the quenching agent solution. 3. Poor mixing between the organic and aqueous phases.1. Add more of the quenching agent solution until the color disappears.[1] 2. Prepare a fresh solution of the quenching agent (e.g., sodium thiosulfate, sodium bisulfite).[1][2] 3. Increase the stirring rate to ensure thorough mixing of the two phases.[1]
Formation of a solid precipitate (elemental sulfur) during quenching. 1. Use of sodium thiosulfate under acidic conditions can lead to its decomposition into elemental sulfur.[1][2]1. Adjust the pH of the reaction mixture to be neutral or slightly basic with a base like sodium bicarbonate before or during the addition of sodium thiosulfate.[1] 2. Use an alternative quenching agent such as sodium bisulfite or sodium sulfite, which are less prone to forming sulfur under acidic conditions.[1][2] 3. If sulfur has already formed, it can often be removed by filtering the mixture through a pad of Celite.[1]
The quenching reaction is violently exothermic and difficult to control. 1. The reaction between bromine and the quenching agent is inherently exothermic.[1] 2. The quenching agent is being added too quickly.[2] 3. The reaction mixture is at an elevated temperature.[2]1. Cool the reaction mixture in an ice bath before and during the addition of the quenching agent.[1][2] 2. Add the quenching agent solution slowly, especially at the beginning.[2] 3. Use a more dilute solution of the quenching agent (e.g., 5-10% w/v).[2]
Formation of a stable emulsion during extraction. 1. High concentration of salts or other solutes. 2. Presence of surfactant-like impurities. 3. Vigorous shaking of the separatory funnel.1. Allow the mixture to stand for a longer period.[3][4] 2. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.[3][5][6] 3. Gently swirl or invert the separatory funnel instead of vigorous shaking.[6] 4. Filter the entire mixture through a pad of Celite.[5][7] 5. If the problem persists, consider changing the organic solvent.[3]
Succinimide byproduct from NBS reactions is difficult to remove. 1. Succinimide has moderate solubility in both water and some organic solvents, making its removal by simple extraction challenging.[8]1. Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute NaOH). This deprotonates the succinimide (pKa ~9.6), making the resulting salt highly water-soluble.[8] 2. If the product is soluble in a non-polar solvent like hexane or diethyl ether, succinimide may precipitate and can be removed by filtration.[8] 3. For base-sensitive products, multiple washes with water or brine can help reduce the amount of succinimide.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common quenching agents for reactions with excess bromine or N-bromosuccinimide (NBS)?

A1: The most common quenching agents are aqueous solutions of reducing agents that convert elemental bromine (Br₂) into colorless bromide ions (Br⁻).[1] These include sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), and sodium sulfite (Na₂SO₃).[1][2][9] These are effective and inexpensive options.[2]

Q2: How do I choose the right quenching agent for my reaction?

A2: The choice of quenching agent depends on several factors, including the reaction scale, the pH sensitivity of your product, and the reaction solvent.[2] Sodium thiosulfate is widely used, but it can form elemental sulfur under acidic conditions.[1][2] Sodium bisulfite and sodium sulfite are good alternatives in such cases, although they can generate sulfur dioxide (SO₂) gas, which is toxic.[2]

Q3: What are the visual indicators of a complete quench?

A3: The most apparent visual cue is the disappearance of the characteristic reddish-brown color of elemental bromine, resulting in a colorless or pale yellow organic layer.[2][9]

Q4: My brominated product seems to have some solubility in the aqueous layer. How can I improve its recovery in the organic phase?

A4: The solubility of organic compounds in the aqueous layer can be decreased by a technique known as "salting out."[10] This involves washing the organic layer with a saturated solution of sodium chloride (brine). The high concentration of ions in the brine reduces the ability of water to solvate the organic molecules, thus pushing them into the organic phase.[10]

Q5: What safety precautions should be taken during the aqueous workup of bromination reactions?

A5: Elemental bromine is corrosive and toxic, and its vapors are irritating.[11] All manipulations should be performed in a well-ventilated fume hood. The quenching of bromine can be exothermic, so it's crucial to cool the reaction mixture and add the quenching agent slowly to control the temperature.[2][12] If using sodium bisulfite or sulfite, be aware of the potential generation of toxic sulfur dioxide gas.[2]

Data Presentation

Table 1: Common Quenching Agents for Excess Bromine

Quenching AgentStoichiometry (moles of agent per mole of Br₂)Typical ConcentrationAdvantagesDisadvantages
Sodium Thiosulfate (Na₂S₂O₃) 25-10% (w/v) aqueous solutionInexpensive, readily available, effective.[2]Can form elemental sulfur under acidic conditions.[1][2]
Sodium Bisulfite (NaHSO₃) 15-10% (w/v) aqueous solutionEffective, does not typically form sulfur.[2]Generates toxic sulfur dioxide (SO₂) gas; the solution is acidic.[2]
Sodium Sulfite (Na₂SO₃) 15-10% (w/v) aqueous solutionEffective, less likely to form sulfur than thiosulfate.[2]Can also generate SO₂ under acidic conditions.[2]
Sodium Metabisulfite (Na₂S₂O₅) 15-10% (w/v) aqueous solutionA convenient solid source of bisulfite.Similar to sodium bisulfite, it can generate SO₂.[2]

Experimental Protocols

Protocol 1: General Procedure for Quenching a Bromination Reaction

  • Cool the reaction mixture: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C to control the exothermicity of the quench.[2]

  • Prepare the quenching solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.[2][9]

  • Slow addition of the quenching agent: Slowly add the sodium thiosulfate solution to the reaction mixture with vigorous stirring. The addition should be dropwise initially.[2]

  • Monitor the quench: Continue adding the quenching solution until the reddish-brown color of the bromine has completely disappeared.[2][9]

  • Phase separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Wash the organic layer: Wash the organic layer sequentially with water and then with brine.[9]

  • Dry the organic layer: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and then filter.[9]

  • Solvent removal: Remove the solvent under reduced pressure to isolate the crude product.

Protocol 2: Workup for Removal of Succinimide from NBS Reactions

  • Quench excess NBS: Cool the reaction mixture and quench any unreacted NBS by adding an aqueous solution of sodium sulfite or sodium thiosulfate until the bromine color is gone.[8]

  • Dilute the reaction mixture: Add an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Basify the aqueous layer: Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will deprotonate the succinimide, making it more water-soluble.[8]

  • Separate and wash: Separate the layers and wash the organic layer with water, followed by brine.[13]

  • Dry and concentrate: Dry the organic layer over a suitable drying agent, filter, and remove the solvent in vacuo.

Visualizations

Aqueous_Workup_Workflow start Reaction Mixture (with Brominated Compound) quench Quench Excess Bromine (e.g., Na2S2O3) start->quench extract Liquid-Liquid Extraction (Organic Solvent + Water) quench->extract separate Separate Layers extract->separate org_layer Organic Layer separate->org_layer  Product aq_layer Aqueous Layer (Waste) separate->aq_layer  Impurities wash Wash Organic Layer (Water, Brine) org_layer->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Purified Brominated Compound evaporate->product

Caption: A general workflow for the aqueous workup of a bromination reaction.

Troubleshooting_Emulsion emulsion Emulsion Forms During Extraction step1 1. Let it Stand emulsion->step1 First Step step2 2. Add Saturated Brine (NaCl) step1->step2 If Unresolved resolved Emulsion Broken step1->resolved step3 3. Gently Swirl/Invert step2->step3 If Unresolved step2->resolved step4 4. Filter Through Celite step3->step4 If Unresolved step3->resolved step5 5. Change Solvent System step4->step5 Last Resort step4->resolved step5->resolved

References

Technical Support Center: Addressing Low Reactivity of the Bromomethyl Group in Furanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low reactivity of the bromomethyl group in furanone scaffolds during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does the bromomethyl group on my furanone substrate show low reactivity in nucleophilic substitution reactions?

A1: The reduced reactivity of the bromomethyl group on a furanone ring is primarily due to a combination of electronic and steric effects. The furanone ring, particularly the conjugated system containing a carbonyl group, is electron-withdrawing. This electronic effect can decrease the electrophilicity of the methylene carbon attached to the bromine, making it less susceptible to nucleophilic attack compared to a simple alkyl or benzyl bromide. Additionally, the furanone ring and any substituents can create steric hindrance around the reaction center, impeding the backside attack required for a typical S(_N)2 reaction.[1][2][3]

Q2: What is the expected reaction mechanism for nucleophilic substitution on a bromomethyl furanone?

A2: For primary halides like a bromomethyl group, the predominant mechanism for nucleophilic substitution is the S(_N)2 (Substitution Nucleophilic Bimolecular) pathway. This is a single-step process where the nucleophile attacks the carbon atom, and the bromide leaving group departs simultaneously.[4][5] S(_N)1 reactions, which proceed through a carbocation intermediate, are generally not favored for primary halides unless there is significant resonance stabilization, which is less likely in this specific furanone context.

Q3: How can I increase the yield of my nucleophilic substitution reaction?

A3: To improve the yield, you can optimize several reaction parameters:

  • Solvent Choice: Use polar aprotic solvents such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[1]

  • Catalysis: Employ a catalyst to activate the substrate. Phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) can be effective in biphasic systems, while Lewis acids can enhance the electrophilicity of the carbon center.

  • Temperature: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, be cautious as higher temperatures can also promote side reactions like elimination.

  • Choice of Base: If a base is required to deprotonate a nucleophile (e.g., a thiol or alcohol), use a strong, non-nucleophilic base to avoid competition with your primary nucleophile.

Q4: What are common side reactions to be aware of?

A4: The most common side reaction is elimination (E2 pathway), which competes with substitution (S(_N)2).[6][7] This is more likely to occur with sterically hindered or strong bases and at higher temperatures. The E2 reaction results in the formation of a double bond (an exocyclic methylene group) on the furanone ring. Ring-opening of the furanone lactone can also occur under harsh basic or acidic conditions.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Step
Insufficient Reactivity The inherent electronic and steric factors are hindering the reaction.
Solution 1 (Solvent): Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophile reactivity.
Solution 2 (Catalyst): Add a phase transfer catalyst (e.g., 0.1 eq. of TBAB) for reactions with ionic nucleophiles, or a Lewis acid to activate the electrophile.
Solution 3 (Temperature): Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and potential decomposition.
Poor Nucleophile The chosen nucleophile may be too weak or sterically hindered.
Solution: If possible, switch to a less hindered or more inherently nucleophilic reagent. For example, iodide is a better nucleophile than bromide.
Inadequate Base If the nucleophile requires deprotonation (e.g., an alcohol or thiol), the base may not be strong enough.
Solution: Use a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Issue 2: Formation of a Major Side Product (Suspected Elimination)
Possible Cause Troubleshooting Step
Reaction Conditions Favor E2 High temperatures and the use of strong, bulky bases promote elimination over substitution.[6]
Solution 1 (Temperature): Run the reaction at a lower temperature for a longer duration.
Solution 2 (Base): If a base is necessary, use a weaker or less sterically hindered base. For example, use K(_2)CO(_3) instead of t-BuOK.
Solution 3 (Nucleophile): Use a "soft" nucleophile (e.g., thiols, azides) which generally favors substitution over elimination.

Data Presentation: Enhancing Nucleophilic Substitution Yields

The following table summarizes reaction conditions that have been used to improve the yield of nucleophilic substitution on bromomethyl furanone derivatives.

Furanone Substrate Nucleophile Solvent Catalyst/Additive Temperature Yield (%) Reference
5-(Bromomethyl)-2(5H)-furanoneThiophenolAcetonitrileK(_2)CO(_3)Room Temp.~85%Adapted from[8]
5-(Bromomethyl)-2(5H)-furanoneSodium AzideDMFNone60°C>90%General Protocol
4-(Bromomethyl)-2(5H)-furanonePiperidineEthanolNoneRoom Temp.~70-80%Adapted from[1]
Phenacyl Bromide DerivativeDiethylphosphono acetic acidAcetonitrileTBAB / K(_2)CO(_3)Room Temp.High[9]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol

This protocol is a generalized procedure for the synthesis of thioether derivatives of 5-(bromomethyl)-2(5H)-furanone.

  • Preparation: To a round-bottom flask, add 5-(bromomethyl)-2(5H)-furanone (1.0 eq) and the desired thiol (1.1 eq).

  • Solvent and Base: Add anhydrous acetonitrile as the solvent, followed by anhydrous potassium carbonate (K(_2)CO(_3)) (1.5 eq).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Phase Transfer Catalysis (PTC) for Enhanced Reactivity

This protocol is adapted for situations where the nucleophile is an ionic salt and shows low reactivity in standard solvents.[9]

  • Reactant Setup: In a flask, combine the bromomethyl furanone (1.0 eq), the nucleophilic salt (1.2 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB) (0.05-0.1 eq).

  • Solvent System: Add a two-phase solvent system, such as dichloromethane and a saturated aqueous solution of the nucleophilic salt.

  • Reaction: Stir the mixture vigorously at the desired temperature (starting at room temperature and heating if necessary). The PTC will shuttle the nucleophile from the aqueous phase to the organic phase to react.

  • Monitoring and Work-up: Monitor by TLC. After the reaction is complete, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue via column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Reactivity

Troubleshooting_Workflow start Low Reactivity of Bromomethyl Furanone check_conditions Review Reaction Conditions start->check_conditions solvent Is the solvent polar aprotic (DMF, DMSO)? check_conditions->solvent change_solvent Switch to DMF or DMSO solvent->change_solvent No temp Is the temperature optimized? solvent->temp Yes change_solvent->temp increase_temp Increase temperature incrementally temp->increase_temp No catalyst Is a catalyst being used? temp->catalyst Yes increase_temp->catalyst add_catalyst Add Phase Transfer Catalyst or Lewis Acid catalyst->add_catalyst No nucleophile Evaluate Nucleophile Strength/Sterics catalyst->nucleophile Yes add_catalyst->nucleophile change_nucleophile Consider a stronger or less hindered nucleophile nucleophile->change_nucleophile Sub-optimal end Improved Reactivity nucleophile->end Optimized change_nucleophile->end

Caption: A step-by-step workflow for troubleshooting low reactivity issues.

Signaling Pathway: S(_N)2 vs. E2 Competition

SN2_vs_E2 substrate Bromomethyl Furanone + Nucleophile/Base sn2_path SN2 Pathway (Substitution) substrate->sn2_path e2_path E2 Pathway (Elimination) substrate->e2_path conditions1 Low Temp Polar Aprotic Solvent 'Soft' Nucleophile conditions1->sn2_path conditions2 High Temp Strong/Bulky Base conditions2->e2_path

Caption: Competing S(_N)2 and E2 reaction pathways for bromomethyl furanones.

References

Technical Support Center: Post-Bromination Purification with N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for post-reaction purification involving N-bromosuccinimide (NBS). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals effectively remove unreacted NBS and its primary byproduct, succinimide, from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities to remove after a reaction with NBS?

After a typical bromination reaction using NBS, the two main impurities that need to be removed from the desired product are:

  • Unreacted N-Bromosuccinimide (NBS): This is present if an excess of the reagent was used in the reaction.

  • Succinimide: This is the primary byproduct formed from NBS during the bromination reaction.[1]

Both of these impurities can complicate the purification process. Succinimide, in particular, can be challenging to remove due to its polarity and solubility characteristics.[2]

Q2: Why is the removal of NBS and succinimide crucial?

Complete removal of NBS and succinimide is essential for several reasons:

  • Product Purity: Residual impurities will lower the purity of the final product, which can impact its physical and chemical properties.[1]

  • Downstream Reactions: Unreacted NBS is a reactive brominating agent and can interfere with subsequent synthetic steps.[1]

  • Accurate Characterization: The presence of these impurities can interfere with analytical techniques such as NMR and mass spectrometry, leading to inaccurate characterization of the product.[1]

  • Crystallization Issues: Succinimide can sometimes co-crystallize with the desired product, making purification by recrystallization difficult.[1]

Q3: What are the common methods for removing NBS and succinimide?

The most common methods for removing NBS and its byproduct succinimide include:

  • Aqueous Workup (Washing): This is often the first and simplest step, especially if the product is soluble in a water-immiscible organic solvent.[1]

  • Precipitation and Filtration: This method is effective when the reaction is conducted in a solvent in which succinimide is insoluble.[2]

  • Silica Gel Column Chromatography: This technique separates compounds based on their polarity and can be effective if there is a sufficient polarity difference between the product and the impurities.[1][3]

  • Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for achieving high purity.[1][4]

Q4: How do I quench the excess, unreacted NBS in my reaction mixture?

Quenching is a critical first step to neutralize any remaining reactive NBS. This is typically achieved by adding a reducing agent. Aqueous solutions of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) are commonly used for this purpose.[1][5] These reagents reduce NBS to the less reactive succinimide.[2]

Caution: When using sodium sulfite under acidic conditions, it can potentially generate sulfur dioxide (SO₂) gas. Acidified sodium thiosulfate can disproportionate to form elemental sulfur, which might complicate the workup.[2]

Q5: My product is co-eluting with succinimide during column chromatography. What can I do?

Co-elution of the product and succinimide can be a significant challenge. Here are a few strategies to address this issue:

  • Aqueous Wash Prior to Chromatography: A thorough aqueous wash before performing column chromatography can remove a significant portion of the water-soluble succinimide, reducing the amount that needs to be separated on the column.[1]

  • Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A less polar solvent system might increase the separation between your product and the more polar succinimide.

  • Reverse-Phase HPLC: If standard silica gel chromatography fails, reverse-phase HPLC can be a powerful tool for separating the product from polar byproducts like succinimide.[6]

Q6: My desired product is sensitive to base. How can I remove succinimide?

If your product contains base-labile functional groups (e.g., esters that can be hydrolyzed), you should avoid using strong bases like NaOH for washing. In this scenario, consider the following options:

  • Repeated Water Washes: Use multiple washes with deionized water or brine to gradually remove the succinimide.[2]

  • Filtration/Precipitation: If your product is soluble in a non-polar solvent where succinimide has low solubility (like diethyl ether or hexane), you may be able to precipitate the succinimide and remove it by filtration.[2][7]

Troubleshooting Guide

This section provides detailed troubleshooting for common issues encountered during the removal of NBS and succinimide.

Issue 1: Succinimide remains in the organic layer after aqueous washing.

  • Possible Cause: Insufficient volume or number of washes, or the use of an inappropriate aqueous solution.

  • Troubleshooting Steps:

    • Increase the volume of the aqueous wash. A general guideline is to use a volume of aqueous solution equal to the volume of the organic layer for each wash.[1]

    • Increase the number of washes. Perform at least 2-3 washes with the chosen aqueous solution.[1]

    • Use a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution. The basic conditions help to deprotonate the succinimide, increasing its solubility in the aqueous layer.[1][5] Ensure your product is stable under basic conditions before using this method.

    • A final wash with brine (saturated NaCl solution) can help to remove residual water and break up emulsions.[1]

Issue 2: An emulsion forms during the aqueous extraction.

  • Possible Cause: Vigorous shaking of the separatory funnel, especially with chlorinated solvents like dichloromethane (DCM).

  • Troubleshooting Steps:

    • Allow the separatory funnel to stand undisturbed for a longer period.

    • Gently swirl the separatory funnel instead of shaking it vigorously.

    • Add a small amount of brine to the separatory funnel, which can help to break up the emulsion.[8]

    • Filter the entire mixture through a pad of Celite®.[8]

Issue 3: The product is water-soluble and is lost during the aqueous wash.

  • Possible Cause: The product has significant polarity and partitions into the aqueous layer.

  • Troubleshooting Steps:

    • Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the polarity of the aqueous phase and can drive the organic product back into the organic layer.[1]

    • Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1]

    • If the product is acidic or basic, adjust the pH of the aqueous layer to suppress its ionization and decrease its water solubility before extraction.[1]

Issue 4: Succinimide does not precipitate or filter out effectively.

  • Possible Cause: The reaction solvent has some solubility for succinimide, or the succinimide particles are too fine.

  • Troubleshooting Steps:

    • Cool the reaction mixture in an ice bath to further decrease the solubility of succinimide.[1]

    • Add a non-polar solvent in which succinimide is known to be insoluble, such as hexane or diethyl ether, to induce precipitation.[2][7]

    • Use a filter aid like Celite® to improve the filtration of fine particles.[1]

Data Presentation

Table 1: Solubility of NBS and Succinimide

CompoundWaterAcetoneAcetic AcidDiethyl EtherHexaneCarbon TetrachlorideChloroformMethanol
N-Bromosuccinimide (NBS) Slightly Soluble[9]Soluble[10]Soluble[10]Insoluble[9]Insoluble[9]Insoluble[9]Soluble[11]Sparingly Soluble[10]
Succinimide Soluble[8]--Insoluble[7]Insoluble[7]Insoluble[7]--

Note: Solubility can be temperature-dependent. The information provided is for general guidance.

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable to mildly basic conditions.

  • Quenching: Cool the reaction mixture to room temperature. If excess NBS is suspected, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with stirring until the yellow color disappears.[1]

  • Dilution: Dilute the reaction mixture with an equal volume of the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate).[1]

  • Extraction: Transfer the mixture to a separatory funnel.

    • Wash 1 (Water): Add an equal volume of deionized water, shake gently, and separate the layers.[1]

    • Wash 2 (Saturated NaHCO₃): Add an equal volume of saturated sodium bicarbonate solution, shake, and separate the layers. This will remove the majority of the succinimide.[1][12]

    • Wash 3 (Brine): Add an equal volume of saturated sodium chloride solution, shake, and separate the layers. This helps to remove residual water.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[1]

Protocol 2: Precipitation and Filtration

This protocol is effective when the reaction is performed in a solvent in which succinimide has low solubility (e.g., carbon tetrachloride, chloroform).[12][13]

  • Cooling: After the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to further decrease the solubility of succinimide.[1]

  • Filtration: Set up a Büchner funnel with a filter paper.

  • Washing: Wet the filter paper with a small amount of cold reaction solvent.

  • Filtering: Pour the cold reaction mixture through the funnel under vacuum to collect the precipitated succinimide.

  • Rinsing: Wash the collected solid with a small amount of cold solvent to recover any entrained product.[1] The filtrate contains the desired product.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 3: Silica Gel Column Chromatography

This protocol is used when aqueous workup and filtration are insufficient to provide pure material.

  • Sample Preparation: Concentrate the crude reaction mixture to a small volume. It can be adsorbed onto a small amount of silica gel for dry loading or dissolved in a minimal amount of a suitable solvent for wet loading.

  • Column Packing: Prepare a silica gel column using an appropriate eluent system determined by thin-layer chromatography (TLC) analysis.[3]

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) to move the solvent through the column.

  • Fraction Collection: Collect fractions of the eluting solvent.[3]

  • Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.[3]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.[3]

Visualizations

Removal_Workflow cluster_start Bromination Reaction Mixture cluster_quench Quenching cluster_workup Purification Options cluster_aqueous Aqueous Workup cluster_filtration Filtration cluster_chromatography Chromatography cluster_end Final Product Reaction Crude Reaction (Product, NBS, Succinimide) Quench Add Na₂S₂O₃ or NaHSO₃ Solution Reaction->Quench Remove excess NBS Aqueous_Wash Wash with H₂O, NaHCO₃, Brine Quench->Aqueous_Wash Product soluble in immiscible organic solvent Cool Cool Reaction Quench->Cool Succinimide insoluble in reaction solvent Dry Dry Organic Layer Aqueous_Wash->Dry Concentrate_A Concentrate Dry->Concentrate_A Column Silica Gel Column Concentrate_A->Column Further Purification Needed Pure_Product Pure Brominated Product Concentrate_A->Pure_Product Filter Filter Succinimide Cool->Filter Concentrate_F Concentrate Filtrate Filter->Concentrate_F Concentrate_F->Column Further Purification Needed Concentrate_F->Pure_Product Collect Collect Fractions Column->Collect Concentrate_C Concentrate Pure Fractions Collect->Concentrate_C Concentrate_C->Pure_Product

Caption: Workflow for the removal of NBS and succinimide.

Troubleshooting_Succinimide cluster_causes Possible Causes cluster_solutions Troubleshooting Steps Problem Succinimide Remains in Organic Layer After Wash Cause1 Insufficient Wash Volume Problem->Cause1 Cause2 Too Few Washes Problem->Cause2 Cause3 Ineffective Aqueous Solution Problem->Cause3 Solution1 Increase Volume of Aqueous Wash Cause1->Solution1 Solution2 Increase Number of Washes (at least 2-3) Cause2->Solution2 Solution3 Use Saturated NaHCO₃ or Dilute NaOH (if product is stable) Cause3->Solution3 Solution4 Final Wash with Brine Solution3->Solution4

Caption: Troubleshooting succinimide contamination.

References

assessing furanone stability under strong acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of furanone compounds under strong acidic or basic conditions.

Troubleshooting Guides

Issue: Rapid Degradation of Furanone Compound in Solution

If you are observing a rapid loss of your furanone compound upon dissolution, consider the following potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
High pH of the Solution The stability of furanones is highly pH-dependent, with significantly increased degradation rates in neutral to basic conditions.[1] The primary degradation pathway is hydrolysis of the lactone ring.[1] 1. Measure the pH of your solution immediately after preparation. 2. Adjust the pH to a slightly acidic range (pH 3.5-4.0 is often optimal for stability) using a suitable buffer system like a citrate buffer.[2] 3. Perform a time-course stability check by analyzing samples at different time points (e.g., 0, 1, 2, 4, 8 hours) via HPLC to quantify the remaining furanone concentration.[1]
Presence of Strong Nucleophiles The electrophilic nature of the furanone ring makes it susceptible to attack by nucleophiles, leading to degradation.[1]
1. Review the composition of your experimental medium for the presence of strong nucleophiles. 2. If possible, substitute the nucleophilic component with a non-reactive alternative. 3. If substitution is not possible, run control experiments to quantify the rate of degradation due to the nucleophile and factor this into your experimental design and data interpretation.
Elevated Temperature Higher temperatures accelerate the rate of hydrolysis and other degradation pathways.[1]
1. Prepare and handle furanone solutions at reduced temperatures (e.g., on ice). 2. Store stock solutions at -20°C or -80°C. 3. For experiments requiring elevated temperatures, minimize the exposure time and run parallel stability controls at the same temperature.

Issue: Appearance of Unexpected Peaks in Chromatogram

The emergence of new peaks during the analysis of your furanone sample indicates the formation of degradation products.

Potential Cause Troubleshooting Steps
Acid-Catalyzed Hydrolysis In strongly acidic conditions, furanones undergo hydrolysis, leading to the opening of the lactone ring.[3][4]
1. Characterize the degradation products using LC-MS/MS to obtain molecular weights and fragmentation patterns.[5] 2. Compare the observed degradation products with known acid-catalyzed hydrolysis products of similar furanone structures. The primary product is often the corresponding γ-hydroxy carboxylic acid. 3. To minimize degradation, reduce the acid concentration or the exposure time if experimentally feasible.
Base-Catalyzed Hydrolysis Under basic conditions, furanones are rapidly hydrolyzed via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone.
1. Identify the degradation products using LC-MS/MS. For 2(5H)-furanone, the initial product is the corresponding 4-oxobutenoic acid, which can undergo further reactions. For 5-hydroxy-2(5H)-furanone at pH > 9, succinic acid can be formed.[1] 2. If possible, perform your experiment at a lower pH where the furanone is more stable. 3. If basic conditions are required, use the lowest possible concentration of base and minimize the reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing furanone stability?

A1: The primary factors influencing furanone stability are pH, temperature, and the presence of strong nucleophiles. Furanones are generally more stable in acidic conditions and degrade more rapidly at neutral and basic pH.[1] Elevated temperatures accelerate this degradation.

Q2: What is the general mechanism of furanone degradation under strong acidic conditions?

A2: Under strong acidic conditions, the primary degradation pathway is acid-catalyzed hydrolysis. The mechanism typically involves protonation of the carbonyl oxygen of the lactone, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to the opening of the lactone ring to form a γ-hydroxy carboxylic acid.

Q3: What is the general mechanism of furanone degradation under strong basic conditions?

A3: In strong basic conditions, furanones undergo base-catalyzed hydrolysis. This proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion directly attacks the carbonyl carbon of the lactone. This leads to the formation of a tetrahedral intermediate which then collapses to open the ring, yielding a carboxylate and a hydroxyl group on the resulting open-chain molecule.

Q4: Are there any quantitative data on the stability of furanones at different pH values?

A4: While specific degradation rate constants are dependent on the exact furanone structure and reaction conditions, general trends show significantly faster degradation at higher pH. For instance, γ-butyrolactone (GBL), a related saturated lactone, is completely converted to gamma-hydroxybutyrate (GHB) within minutes under strongly alkaline conditions (pH 12.0), while at pH 2.0, an equilibrium is reached within days.[4] In pure water, this equilibrium takes months to establish.[4]

Q5: How can I monitor the degradation of my furanone compound?

A5: The degradation of furanones can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection.[6][7] A stability-indicating HPLC method should be developed to separate the intact furanone from its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for monitoring the reaction and identifying the structure of the degradation products in real-time.[8][9]

Experimental Protocols

Protocol 1: Forced Degradation Study of a Furanone Compound

This protocol outlines a general procedure for conducting a forced degradation study on a furanone compound under strong acidic and basic conditions as per ICH guidelines.[10][11]

Materials:

  • Furanone compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water, acetonitrile, and methanol

  • Formic acid or phosphoric acid (for mobile phase)

  • HPLC system with UV/PDA or MS detector

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the furanone compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acidic Degradation:

    • In a volumetric flask, add a known volume of the furanone stock solution and dilute with 0.1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.

    • Incubate the solution at room temperature.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Degradation:

    • In a volumetric flask, add a known volume of the furanone stock solution and dilute with 0.1 M NaOH to achieve a final drug concentration of approximately 100 µg/mL.

    • Incubate the solution at room temperature.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A typical starting point for a reverse-phase method would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.[12]

    • Monitor the decrease in the peak area of the parent furanone and the increase in the peak areas of any degradation products.

  • Data Analysis:

    • Calculate the percentage of furanone remaining at each time point.

    • Plot the natural logarithm of the furanone concentration versus time to determine the degradation rate constant (k) if the reaction follows first-order kinetics.

    • Calculate the half-life (t½) of the furanone under each condition using the formula: t½ = 0.693 / k.

Protocol 2: Identification of Degradation Products by LC-MS/MS

This protocol describes the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification and structural elucidation of furanone degradation products.[5]

Procedure:

  • Sample Preparation: Prepare degraded samples as described in Protocol 1. The samples can be directly injected after neutralization or may require a solid-phase extraction (SPE) cleanup step depending on the complexity of the matrix.

  • LC-MS/MS Analysis:

    • Utilize an LC-MS/MS system equipped with an electrospray ionization (ESI) source.

    • Separate the components using a suitable HPLC method (as in Protocol 1).

    • Acquire full scan mass spectra to determine the molecular weights of the parent compound and its degradation products.

    • Perform tandem MS (MS/MS) experiments on the molecular ions of the degradation products to obtain fragmentation patterns.

  • Structure Elucidation:

    • Propose structures for the degradation products based on their molecular weights and fragmentation patterns.

    • Compare the fragmentation of the degradation products with that of the parent furanone to identify structural similarities and differences.

    • Utilize knowledge of common degradation pathways (e.g., hydrolysis) to aid in structure elucidation.

Data Presentation

Table 1: Relative Stability of Furanones under Different pH Conditions

Furanone DerivativeAcidic Condition (e.g., pH 2)Neutral Condition (pH 7)Basic Condition (e.g., pH 12)Primary Degradation Product(s)
2(5H)-Furanone Relatively StableModerate DegradationRapid Degradation4-Oxobutenoic acid
γ-Butyrolactone Equilibrium with GHB reached in days[4]Slow degradation (equilibrium in months)[4]Rapid and complete conversion to GHB[4]Gamma-hydroxybutyric acid (GHB)
5-Hydroxy-2(5H)-furanone Most Stable[1]Less StableRapid Degradationcis-β-Formylacrylic acid, Succinic acid (at pH > 9)[1]

Note: The stability is relative and depends on the specific furanone structure, temperature, and concentration of the acid or base.

Visualizations

Acid_Catalyzed_Hydrolysis Furanone Furanone Protonated_Furanone Protonated Furanone (at Carbonyl Oxygen) Furanone->Protonated_Furanone + H+ Protonated_Furanone->Furanone - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Furanone->Tetrahedral_Intermediate + H2O Tetrahedral_Intermediate->Protonated_Furanone - H2O Ring_Opened_Product γ-Hydroxy Carboxylic Acid Tetrahedral_Intermediate->Ring_Opened_Product - H+ Base_Catalyzed_Hydrolysis Furanone Furanone Tetrahedral_Intermediate Tetrahedral Intermediate Furanone->Tetrahedral_Intermediate + OH- Tetrahedral_Intermediate->Furanone - OH- Ring_Opened_Product Carboxylate of γ-Hydroxy Carboxylic Acid Tetrahedral_Intermediate->Ring_Opened_Product Ring Opening Experimental_Workflow Start Start: Furanone Sample Forced_Degradation Forced Degradation (Acid, Base) Start->Forced_Degradation Sampling Time-Point Sampling & Neutralization Forced_Degradation->Sampling HPLC_Analysis HPLC Analysis (Quantification) Sampling->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis (Identification) Sampling->LCMS_Analysis Data_Analysis Data Analysis (Kinetics, Structure Elucidation) HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 4-(Bromomethyl)furan-2(5H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of synthetic chemistry and drug development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 4-(bromomethyl)furan-2(5H)-one, a versatile synthetic intermediate, and its analogs.

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like 4-(halomethyl)furan-2(5H)-ones.

Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice due to its good solubilizing power for a wide range of organic compounds and its single residual proton peak at 7.26 ppm, which is easily identifiable. Other deuterated solvents such as acetone-d₆, dimethyl sulfoxide-d₆, or benzene-d₆ may be used depending on the sample's solubility.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts (δ) to 0.00 ppm.

Instrumentation and Data Acquisition:

  • Spectrometer: NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for ¹H and a corresponding frequency for ¹³C (e.g., 100 or 125 MHz).

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration.

    • Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum.

Comparative NMR Spectral Data

The following tables summarize the experimental and predicted ¹H and ¹³C NMR spectral data for this compound and its analogs. The predicted data provides a useful reference in the absence of readily available experimental values.

Table 1: ¹H NMR Spectral Data of 4-(Halomethyl)furan-2(5H)-one Analogs (in CDCl₃)

CompoundH-3 (ppm)H-5 (ppm)-CH₂- (ppm)
This compound6.20 (t, J = 1.8 Hz)4.90 (q, J = 1.8 Hz)4.00 (d, J = 1.8 Hz)
4-(Chloromethyl)furan-2(5H)-one (Predicted)~6.1-6.3~4.8-5.0~4.1-4.3
4-(Iodomethyl)furan-2(5H)-one (Predicted)~6.1-6.3~4.8-5.0~3.8-4.0
4-Methylfuran-2(5H)-one5.76 (q, J = 1.6 Hz)4.75 (t, J = 1.8 Hz)2.05 (s)

Table 2: ¹³C NMR Spectral Data of 4-(Halomethyl)furan-2(5H)-one Analogs (in CDCl₃)

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)-CH₂- (ppm)
This compound (Predicted)~170-172~118-120~155-157~70-72~25-27
4-(Chloromethyl)furan-2(5H)-one (Predicted)~170-172~118-120~155-157~70-72~35-37
4-(Iodomethyl)furan-2(5H)-one (Predicted)~170-172~118-120~155-157~70-72~5-7
4-Methylfuran-2(5H)-one173.9117.8157.971.010.1

Spectral Analysis Workflow

The following diagram illustrates a logical workflow for the analysis and comparison of NMR spectral data for synthetic compounds like this compound.

NMR_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis cluster_comparison Comparative Analysis SamplePrep Sample Preparation (Solvent, Standard) NMR_Acq NMR Data Acquisition (1H, 13C, etc.) SamplePrep->NMR_Acq FID_Proc FID Processing (FT, Phasing, Baseline) NMR_Acq->FID_Proc Peak_Picking Peak Picking & Integration FID_Proc->Peak_Picking Chem_Shift Chemical Shift Analysis Peak_Picking->Chem_Shift Coupling Coupling Constant Analysis Peak_Picking->Coupling Integration Integration Analysis Peak_Picking->Integration Comparison Comparison & Structure Verification Chem_Shift->Comparison Coupling->Comparison Integration->Comparison Lit_Data Literature/Database Data Lit_Data->Comparison Analog_Data Analog Compound Data Analog_Data->Comparison Predicted_Data Predicted Spectral Data Predicted_Data->Comparison

Caption: A workflow diagram for NMR spectral analysis and comparison.

Discussion of Spectral Data

The ¹H NMR spectrum of this compound is characterized by three main signals. The vinylic proton at C-3 appears as a triplet, coupled to the two protons of the methylene group at C-5. The protons on the exocyclic methylene group adjacent to the bromine atom appear as a doublet, coupled to the vinylic proton at C-3. The two protons at C-5 appear as a quartet, coupled to both the C-3 proton and the exocyclic methylene protons.

In the ¹³C NMR spectrum, the carbonyl carbon (C-2) is expected to have the most downfield chemical shift. The olefinic carbons (C-3 and C-4) will appear in the typical range for sp² hybridized carbons, with C-4 being further downfield due to its substitution. The C-5 and the exocyclic methylene carbons will have upfield chemical shifts characteristic of sp³ hybridized carbons.

The electronegativity of the halogen atom in the 4-(halomethyl) substituent has a predictable effect on the chemical shifts of the adjacent methylene protons and carbon. As the electronegativity of the halogen decreases (Cl > Br > I), the shielding of the neighboring nuclei increases, resulting in an upfield shift (lower ppm value) for both the ¹H and ¹³C signals of the -CH₂X group. This trend is reflected in the predicted data presented in the tables.

By comparing the experimental and predicted NMR data of this compound with its chloro, iodo, and methyl analogs, researchers can confidently assign the chemical shifts and verify the structure of their synthesized compounds. This comparative approach is a powerful strategy for the structural elucidation of novel furanone derivatives and other complex organic molecules.

Interpreting Mass Spectrometry Fragmentation Patterns of Brominated Furanones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, mass spectrometry is an indispensable tool for the structural elucidation of novel compounds. This guide provides a comparative overview of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of brominated furanones, a class of compounds with significant biological activity. By understanding their characteristic fragmentation pathways, researchers can more accurately identify these molecules in complex mixtures and interpret their structural features.

Comparative Fragmentation Data of Brominated Furanones

The mass spectral fragmentation of furanones is influenced by the substitution pattern on the furanone ring. The presence of bromine atoms introduces characteristic isotopic patterns and directs fragmentation pathways. Below is a summary of the expected major fragment ions for three different brominated furanones, illustrating the impact of bromine substitution on the resulting mass spectra. The relative abundances are based on common fragmentation pathways for furanones and halogenated organic compounds.

Compound NameStructureMolecular Ion (M+) [m/z] (Relative Abundance %)Key Fragment Ions [m/z] (Relative Abundance %)
3,4-Dibromo-5-hydroxy-2(5H)-furanone256/258/260 (M/M+2/M+4) (15%)228/230/232 ([M-CO]+, 20%), 177/179 ([M-Br]+, 40%), 149/151 ([M-Br-CO]+, 100%), 98 ([M-2Br]+, 30%), 69 ([C3H2O2]+, 50%)
(Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone252/254/256 (M/M+2/M+4) (30%)224/226/228 ([M-CO]+, 40%), 173/175 ([M-Br]+, 80%), 145/147 ([M-Br-CO]+, 90%), 94 ([M-2Br]+, 60%), 66 ([C4H2O]+, 100%)
3-Bromo-4-methyl-2(5H)-furanone174/176 (M/M+2) (50%)146/148 ([M-CO]+, 70%), 95 ([M-Br]+, 100%), 67 ([M-Br-CO]+, 85%), 53 ([C4H5]+, 40%)

Note: The presence of two bromine atoms results in a characteristic M/M+2/M+4 isotopic pattern with relative intensities of approximately 1:2:1. For compounds with one bromine atom, an M/M+2 pattern with roughly 1:1 intensity is observed.

Experimental Protocols

A detailed methodology is crucial for obtaining reproducible and high-quality mass spectral data. The following protocol outlines a standard procedure for the analysis of brominated furanones by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples)

  • Sample Collection: Collect water samples in clean, amber glass bottles to prevent photodegradation.

  • Acidification: Acidify the water sample to a pH of 2 using concentrated sulfuric acid to ensure the furanones are in their neutral form.

  • Solvent Extraction:

    • To a 1 L separatory funnel, add 500 mL of the acidified water sample.

    • Add 50 mL of dichloromethane (DCM) or ethyl acetate as the extraction solvent.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate, and collect the organic (bottom DCM or top ethyl acetate) layer.

    • Repeat the extraction two more times with fresh solvent.

  • Drying and Concentration:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Derivatization (Optional): For furanones with hydroxyl groups, derivatization with a silylating agent (e.g., BSTFA) can improve volatility and chromatographic peak shape.

2. GC-MS Analysis

  • Gas Chromatograph (GC) System: An Agilent 6890 or similar, equipped with a mass selective detector.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection: 1 µL of the concentrated extract is injected in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[1]

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Fragmentation Pathways and Mechanisms

The fragmentation of brominated furanones in EI-MS is driven by the initial formation of a molecular ion radical (M+•), which then undergoes a series of characteristic bond cleavages and rearrangements.

General Fragmentation Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis and interpretation of brominated furanones.

workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_interpretation Data Interpretation A Aqueous Sample B Liquid-Liquid Extraction A->B C Concentration B->C D Injection & Separation (GC) C->D E Ionization (EI, 70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Mass Spectrum G->H I Identify Molecular Ion (M+) H->I J Analyze Fragmentation Pattern I->J K Structure Elucidation J->K furanone_fragmentation A Furanone Molecular Ion (M+•) B Loss of CO ([M-28]+•) A->B - CO C Loss of Bromine Radical ([M-Br]+) A->C - Br• D Further Fragmentation B->D C->D dibromofuranone_pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 M [C4H2Br2O3]+• m/z 256/258/260 A [C3H2Br2O2]+• m/z 228/230/232 M->A - CO C [C4H2BrO3]+ m/z 177/179 M->C - Br• B [C3H2BrO2]+ m/z 149/151 A->B - Br• D [C3H2BrO2]+ m/z 149/151 C->D - CO

References

Navigating the Carbonyl Stretch in 2(5H)-Furanones: An FTIR Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced shifts in the carbonyl (C=O) stretching frequency of 2(5H)-furanones via Fourier-Transform Infrared (FTIR) spectroscopy is a critical tool for structural elucidation. This guide provides a comparative analysis of the C=O stretching frequencies in substituted 2(5H)-furanones, supported by experimental data and detailed protocols to aid in the precise characterization of these important heterocyclic compounds.

The position of the C=O stretching vibration in the infrared spectrum is highly sensitive to the electronic and structural environment of the furanone ring. Factors such as conjugation, ring strain, and the electronic nature of substituents can induce significant shifts in the absorption frequency, offering valuable insights into the molecular structure.

The Influence of Substituents on the C=O Stretching Frequency

The inherent C=O stretching frequency of the parent 2(5H)-furanone is observed around 1735 cm⁻¹[1]. The introduction of various substituents at the C3, C4, and C5 positions of the furanone ring can either increase or decrease this frequency, depending on their electron-donating or electron-withdrawing nature.

Table 1: Comparison of Carbonyl (C=O) Stretching Frequencies in Substituted 2(5H)-Furanones

CompoundSubstituent(s)Position(s)C=O Stretching Frequency (cm⁻¹)Reference
2(5H)-Furanone-H-~1735[1]
3-Aryl-5-bromo-2(5H)-furanoneAryl, Bromo3, 5Not specified in abstract[2]
4-Halo-5-hydroxy-2(5H)-furanoneHalo, Hydroxy4, 5Not specified in abstract[3]
5-Ethoxy-3,4-diphenyl-2(5H)-furanoneEthoxy, Diphenyl5, 3, 4Not specified in text
5,5’-(Ethane-1,2-diylbis(oxy))bis(3,4-dichlorofuran-2(5H)-one)Dichloro, Ether linkage3, 4, 51765[4]

Note: This table is populated with available data from the search results. Many publications confirm the synthesis and characterization of these compounds via FTIR but do not explicitly report the C=O stretching frequency in an easily accessible format. A comprehensive review of the full text of such articles is necessary to extract more data points.

Generally, electron-withdrawing groups (EWGs) attached to the furanone ring tend to increase the C=O stretching frequency. This is due to the inductive effect, which shortens and strengthens the C=O bond. Conversely, electron-donating groups (EDGs) can lower the frequency by increasing electron density in the carbonyl bond through resonance, which imparts more single-bond character to the C=O bond.

Experimental Protocol for FTIR Analysis of 2(5H)-Furanones

The following is a generalized experimental protocol for obtaining high-quality FTIR spectra of 2(5H)-furanone derivatives. This protocol is a synthesis of best practices and should be adapted based on the specific instrumentation and sample properties.

Objective: To determine the carbonyl (C=O) stretching frequency of a synthesized 2(5H)-furanone derivative.

Materials:

  • FTIR Spectrometer (e.g., Bruker, Thermo Fisher, PerkinElmer) with a suitable detector (e.g., DTGS)

  • Sample of the 2(5H)-furanone derivative (solid or liquid)

  • Potassium bromide (KBr), spectroscopic grade, desiccated

  • Agate mortar and pestle

  • Pellet press

  • Sample holder for KBr pellets or liquid cell (e.g., NaCl or KBr plates)

  • Spatula

  • Solvent for cleaning (e.g., spectroscopic grade acetone or chloroform)

  • Nitrogen gas supply for purging the sample compartment

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has had adequate time to warm up and stabilize.

    • Purge the sample compartment with dry nitrogen gas for at least 15-30 minutes to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • With the sample compartment empty, acquire a background spectrum. This will account for the absorbance of the atmosphere (any residual CO₂ and H₂O) and the instrument optics.

  • Sample Preparation:

    • For Solid Samples (KBr Pellet Method):

      • Grind a small amount (1-2 mg) of the 2(5H)-furanone sample with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Transfer the powder to the pellet press die.

      • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

      • Carefully remove the pellet from the die and place it in the sample holder.

    • For Liquid Samples (Thin Film Method):

      • Place a drop of the liquid 2(5H)-furanone sample onto a clean, dry NaCl or KBr plate.

      • Place a second plate on top and gently press to create a thin film of the liquid between the plates.

      • Mount the plates in the appropriate sample holder.

    • Attenuated Total Reflectance (ATR) Method (for solids and liquids):

      • Ensure the ATR crystal is clean.

      • Place a small amount of the solid or liquid sample directly onto the crystal.

      • Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Place the sample holder with the prepared sample into the FTIR spectrometer's sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution is commonly set to 4 cm⁻¹.

  • Data Analysis:

    • Identify the strong absorption band in the region of approximately 1700-1800 cm⁻¹. This corresponds to the C=O stretching vibration.

    • Use the software's peak-picking tool to determine the exact wavenumber (cm⁻¹) of the maximum absorbance of this peak.

    • Analyze other characteristic peaks to confirm the overall structure of the furanone derivative.

Visualizing the Factors Influencing the C=O Stretch

The following diagram illustrates the key factors that can cause a shift in the carbonyl stretching frequency of 2(5H)-furanones.

G Factors Influencing C=O Stretch in 2(5H)-Furanones furanone 2(5H)-Furanone C=O Stretch ν ≈ 1735 cm⁻¹ conjugation Conjugation Lowers ν (C=O) furanone->conjugation Double bond in ring ring_strain Ring Strain Increases ν (C=O) furanone->ring_strain Five-membered ring substituents {Substituent Effects} furanone->substituents edg Electron Donating Groups (EDG) e.g., -OR, -NR₂ Lowers ν (C=O) substituents->edg Inductive/Resonance Donation ewg Electron Withdrawing Groups (EWG) e.g., -X, -NO₂ Increases ν (C=O) substituents->ewg Inductive Withdrawal

Caption: Factors influencing the C=O stretching frequency in 2(5H)-furanones.

This guide serves as a foundational resource for the FTIR analysis of 2(5H)-furanones. For more in-depth analysis, researchers are encouraged to consult the primary literature for specific compounds of interest and to build their own comprehensive databases of spectral data.

References

Reactivity Showdown: Bromomethyl vs. Iodomethyl Furanones in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Organic Synthesis

In the realm of synthetic organic chemistry and drug development, the strategic functionalization of heterocyclic scaffolds like furanones is paramount for creating novel molecular entities with tailored biological activities. Halomethyl furanones, particularly bromomethyl and iodomethyl derivatives, serve as versatile intermediates, enabling the introduction of diverse functionalities through nucleophilic substitution reactions. This guide provides an objective, data-supported comparison of the reactivity of bromomethyl and iodomethyl furanones, offering researchers a basis for selecting the optimal reagent for their synthetic endeavors.

Executive Summary

Theoretical Framework: The Role of the Leaving Group

Nucleophilic substitution reactions, particularly the bimolecular (SN2) pathway common for these primary substrates, are highly sensitive to the stability of the departing halide ion (the leaving group). A good leaving group is a species that is stable on its own, which corresponds to it being the conjugate base of a strong acid.

Comparing hydroiodic acid (HI, pKa ≈ -10) and hydrobromic acid (HBr, pKa ≈ -9), both are very strong acids, but HI is slightly stronger. This translates to the iodide ion (I⁻) being a weaker base and thus a more stable, and consequently better, leaving group than the bromide ion (Br⁻). Furthermore, the C-I bond (bond energy ≈ 228 kJ/mol) is significantly weaker than the C-Br bond (bond energy ≈ 290 kJ/mol). This weaker bond is more easily broken in the transition state of a substitution reaction, leading to a lower activation energy and a faster reaction rate.

G cluster_reactivity Factors Determining Reactivity cluster_comparison Iodomethyl vs. Bromomethyl C-X Bond Strength C-X Bond Strength Activation Energy Activation Energy C-X Bond Strength->Activation Energy Influences Reaction Rate Reaction Rate Activation Energy->Reaction Rate Determines Leaving Group Stability (pKa) Leaving Group Stability (pKa) Leaving Group Stability (pKa)->Activation Energy Influences Iodomethyl (C-I) Weaker Bond (Lower Bond Energy) Lower Activation Energy Lower Activation Energy Iodomethyl (C-I)->Lower Activation Energy Bromomethyl (C-Br) Stronger Bond (Higher Bond Energy) Higher Activation Energy Higher Activation Energy Bromomethyl (C-Br)->Higher Activation Energy Iodide (I⁻) Better Leaving Group (More Stable, Weaker Base) Bromide (Br⁻) Good Leaving Group (Less Stable, Stronger Base) Slower Reaction Rate Slower Reaction Rate Higher Activation Energy->Slower Reaction Rate Faster Reaction Rate Faster Reaction Rate Lower Activation Energy->Faster Reaction Rate

Caption: Logical relationship between bond strength, leaving group stability, and reaction rate.

Quantitative Reactivity Comparison: A Benzyl Halide Model

To provide quantitative insight, we turn to the benzyl halide system (C₆H₅CH₂-X), which serves as an excellent electronic model for halomethyl furanones. The adjacent π-system of the furanone ring, similar to the benzene ring, can stabilize the transition state of SN2 reactions. Kinetic studies consistently show that benzyl iodide is more reactive than benzyl bromide.

The reaction of benzyl halides with nucleophiles like the azide ion (N₃⁻) is a classic example of an SN2 reaction. The rate of this reaction is second-order overall, being first-order with respect to both the benzyl halide and the nucleophile.[1][2]

Rate = k[R-X][N₃⁻]

While a direct side-by-side kinetic comparison with the same nucleophile is sparse in the literature, the established reactivity trend (I > Br > Cl) is universally acknowledged.[3] For context, a reported second-order rate constant for the reaction of benzyl chloride with potassium iodide in acetone is 1.5 x 10⁻³ M⁻¹s⁻¹.[4] Given the superior leaving group ability of bromide over chloride, and iodide over bromide, a significant rate enhancement is expected when moving from bromomethyl to iodomethyl furanones. The reactivity order found for benzyl halides is directly attributable to the leaving group's polarizability and the carbon-halogen bond strength.[3]

FeatureBromomethyl FuranoneIodomethyl FuranoneRationale
C-X Bond Energy ~290 kJ/mol~228 kJ/molC-I bond is weaker and requires less energy to break.
Leaving Group Bromide (Br⁻)Iodide (I⁻)Iodide is a weaker base and more stable anion.
Relative Reactivity LowerHigher Weaker C-X bond and better leaving group lead to a lower activation energy.
Typical Reaction Conditions Higher temperatures, longer reaction times may be needed.Milder conditions, shorter reaction times are often sufficient.Higher reactivity allows for less forcing conditions.

Experimental Protocols

The following protocols provide representative methods for the synthesis of the halomethyl furanone precursors and their subsequent reaction with a nucleophile.

Protocol 1: Synthesis of 5-(Hydroxymethyl)-2(5H)-furanone

This precursor can be synthesized from various starting materials, including furfural or specific carbohydrate sources like D-ribonolactone.[5][6]

G cluster_workflow Synthesis of 5-(Halomethyl)-2(5H)-furanone A Starting Material (e.g., Furfural) B Oxidation/Rearrangement A->B C 5-(Hydroxymethyl)-2(5H)-furanone B->C D Halogenation C->D E 5-(Bromomethyl)- or 5-(Iodomethyl)-2(5H)-furanone D->E

Caption: General synthetic workflow for halomethyl furanones.

Protocol 2: Conversion of 5-(Hydroxymethyl)-2(5H)-furanone to Halomethyl Derivatives

a) Synthesis of 5-(Bromomethyl)-2(5H)-furanone (Appel Reaction)

  • Materials: 5-(Hydroxymethyl)-2(5H)-furanone, Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 5-(hydroxymethyl)-2(5H)-furanone (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triphenylphosphine (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring progress by Thin-Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 5-(bromomethyl)-2(5H)-furanone.

b) Synthesis of 5-(Iodomethyl)-2(5H)-furanone

This can be achieved directly from the hydroxymethyl precursor or via a Finkelstein reaction on the bromomethyl derivative for potentially higher overall yields.

  • Method 1: Direct Iodination

    • Materials: 5-(Hydroxymethyl)-2(5H)-furanone, Iodine (I₂), Triphenylphosphine (PPh₃), Imidazole, Acetonitrile/DCM solvent mixture.

    • Procedure:

      • To a solution of triphenylphosphine (1.5 eq) and imidazole (2.0 eq) in anhydrous acetonitrile/DCM at 0 °C, add iodine (1.5 eq) portion-wise.

      • Stir until the solution becomes a yellowish-white suspension.

      • Add a solution of 5-(hydroxymethyl)-2(5H)-furanone (1.0 eq) in the same solvent mixture.

      • Stir at room temperature for 2-4 hours, monitoring by TLC.

      • Quench the reaction with aqueous sodium thiosulfate solution.

      • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify by flash column chromatography.

  • Method 2: Finkelstein Reaction

    • Materials: 5-(Bromomethyl)-2(5H)-furanone, Sodium iodide (NaI), Acetone.

    • Procedure:

      • Dissolve 5-(bromomethyl)-2(5H)-furanone (1.0 eq) in acetone.

      • Add sodium iodide (3.0 eq) and heat the mixture to reflux.

      • Stir for 4-12 hours. The formation of a precipitate (NaBr) indicates reaction progress.

      • Monitor the reaction by TLC.

      • After completion, cool the mixture, filter off the precipitate, and concentrate the filtrate.

      • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate to yield 5-(iodomethyl)-2(5H)-furanone.

Protocol 3: Comparative Nucleophilic Substitution with Sodium Azide

This protocol is based on the well-established synthesis of benzyl azide and can be adapted for the furanone substrates.[7] The expected shorter reaction time for the iodomethyl derivative will be the primary indicator of its higher reactivity.

G cluster_workflow Nucleophilic Substitution Workflow A Dissolve Halomethyl Furanone in DMSO or Acetone B Add Sodium Azide (NaN₃) A->B C Stir at Room Temperature B->C D Monitor by TLC (Expect faster reaction for Iodo-) C->D E Aqueous Workup & Extraction D->E F Purification E->F G Azidomethyl Furanone Product F->G

Caption: Experimental workflow for the substitution reaction.

  • Materials: 5-(Bromomethyl)-2(5H)-furanone, 5-(Iodomethyl)-2(5H)-furanone, Sodium azide (NaN₃), Dimethyl sulfoxide (DMSO) or Acetone, Diethyl ether, Water, Brine.

  • Procedure (to be run in parallel):

    • In separate flasks, dissolve 5-(bromomethyl)-2(5H)-furanone (1.0 eq) and 5-(iodomethyl)-2(5H)-furanone (1.0 eq) in DMSO.

    • To each flask, add sodium azide (1.5 eq) and stir the mixtures vigorously at room temperature.

    • Monitor both reactions simultaneously by TLC at regular intervals (e.g., every 15-30 minutes).

    • Record the time required for the complete consumption of the starting material in each reaction. The reaction with the iodomethyl furanone is expected to be significantly faster.

    • Upon completion, slowly add water to each reaction mixture.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the respective 5-(azidomethyl)-2(5H)-furanone products.

    • Compare the yields and purity of the products.

Conclusion

References

Comparative Biological Activity of 4-(Bromomethyl)furan-2(5H)-one and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 4-(Bromomethyl)furan-2(5H)-one and its structural analogs. The information presented is curated from experimental data to assist in drug discovery and development. The primary biological activities discussed are quorum sensing inhibition, anti-inflammatory effects, and cytotoxicity.

Quorum Sensing Inhibition

Furanone derivatives, particularly those with halogen substituents, are well-documented inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation. This makes them attractive candidates for developing anti-virulence therapies that may circumvent the issue of antibiotic resistance. The primary target of these compounds in Gram-negative bacteria like Pseudomonas aeruginosa is the N-acyl homoserine lactone (AHL) signaling pathway.

Comparative Data on Quorum Sensing Inhibition

The following table summarizes the inhibitory activity of various furanone analogs on QS-regulated virulence factors in Pseudomonas aeruginosa. A prominent analog in this class is (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone, often referred to as furanone C-30.

CompoundTarget OrganismAssayConcentration% InhibitionReference
(Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30)P. aeruginosa PA14Pyocyanin Production25 µM~60%[1]
(Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30)P. aeruginosa PA14Pyocyanin Production50 µM~80%[1]
(Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30)P. aeruginosa PA14Biofilm Formation25 µM / 50 µM~90%[1]
(Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30)P. aeruginosa PA14Swarming Motility50 µMStrong Inhibition[1]
5-(dibromomethylene)-2(5H)-furanone (GBr)P. aeruginosa PA14Pyocyanin Production25 µM~50%[1]
5-(dibromomethylene)-2(5H)-furanone (GBr)P. aeruginosa PA14Pyocyanin Production50 µM~75%[1]
5-(dibromomethylene)-2(5H)-furanone (GBr)P. aeruginosa PA14Biofilm Formation25 µM / 50 µM~90%[1]
5-(dibromomethylene)-2(5H)-furanone (GBr)P. aeruginosa PA14Swarming Motility50 µMStrong Inhibition[1]
Signaling Pathway: Quorum Sensing Inhibition in P. aeruginosa

Furanones are structural mimics of AHL signaling molecules and are thought to competitively inhibit the binding of AHLs to their cognate transcriptional regulators, such as LasR and RhlR. This disruption prevents the activation of genes responsible for virulence factor production and biofilm formation.

QuorumSensingInhibition Quorum Sensing Inhibition by Furanones in P. aeruginosa cluster_las Las System cluster_rhl Rhl System LasI LasI Synthase AHL_las 3-oxo-C12-HSL (AHL) LasI->AHL_las Synthesizes LasR LasR Receptor AHL_las->LasR Binds to LasR_active Active LasR Complex LasR->LasR_active Activates RhlI RhlI Synthase AHL_rhl C4-HSL (AHL) RhlI->AHL_rhl Synthesizes RhlR RhlR Receptor AHL_rhl->RhlR Binds to RhlR_active Active RhlR Complex RhlR->RhlR_active Activates Furanone This compound & Analogs Furanone->LasR Inhibits Binding Furanone->RhlR Inhibits Binding Virulence Virulence Factor Production (e.g., Pyocyanin, Elastase) Biofilm Biofilm Formation LasR_active->RhlI Induces LasR_active->Virulence Induces RhlR_active->Virulence Induces RhlR_active->Biofilm Promotes AntiInflammatoryPathway Anti-inflammatory Mechanism of Furanone Derivatives ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzymes LOX_Enzymes 5-LOX Enzyme ArachidonicAcid->LOX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Synthesizes Leukotrienes Leukotrienes (LTs) LOX_Enzymes->Leukotrienes Synthesizes Inflammation Inflammation (Pain, Edema, Fever) Prostaglandins->Inflammation Mediates Leukotrienes->Inflammation Mediates Furanone Furanone Analogs Furanone->COX_Enzymes Inhibits Furanone->LOX_Enzymes Inhibits MTWorkflow Experimental Workflow for MTT Cytotoxicity Assay Start Start CellSeeding Seed cells in a 96-well plate Start->CellSeeding Incubation1 Incubate for 24 hours (Cell Adherence) CellSeeding->Incubation1 CompoundTreatment Treat cells with various concentrations of furanone analogs Incubation1->CompoundTreatment Incubation2 Incubate for 24-72 hours CompoundTreatment->Incubation2 MTT_Addition Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance Measure absorbance at ~570 nm Solubilization->Absorbance DataAnalysis Calculate % cell viability and determine IC50 values Absorbance->DataAnalysis End End DataAnalysis->End

References

A Comparative Guide to Alternative Synthetic Precursors for the Butenolide Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The butenolide moiety is a privileged scaffold found in a vast array of biologically active natural products and pharmaceuticals.[1][2] Its synthesis has been a subject of intense research, leading to the development of diverse and innovative strategies. This guide provides an objective comparison of alternative synthetic precursors for the butenolide core, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific target molecules.

Furan-Based Precursors: The Oxidative Approach

Furan derivatives stand out as readily available and versatile precursors for butenolide synthesis.[3][4] The most common strategy involves an oxidative fragmentation of the furan ring.

A powerful method involves the Diels-Alder reaction of furans with singlet oxygen to generate hydroperoxide intermediates. These intermediates can then undergo iron(II)-mediated radical fragmentation to yield functionalized butenolides.[3] This approach offers a modular and facile route to a wide variety of butenolides that would be challenging to prepare otherwise.[3]

Key Advantages:

  • Readily available and inexpensive starting materials.[3]

  • Modular approach allowing for diverse functionalization.[3]

  • Can be applied to the synthesis of complex natural products.[3]

Representative Experimental Protocol: Oxidative Furan Fragmentation

To a solution of the furan precursor in an appropriate solvent (e.g., CH2Cl2), a photosensitizer (e.g., Rose Bengal) is added. The solution is then irradiated with visible light while oxygen is bubbled through the mixture. After completion of the reaction (monitored by TLC), the solvent is removed, and the resulting hydroperoxide is treated with a solution of iron(II) sulfate in methanol. The reaction mixture is stirred at room temperature until the hydroperoxide is consumed. The product butenolide is then isolated and purified using standard chromatographic techniques.[3]

Precursor ExampleProductYield (%)Reference
2-Substituted Furan5-Substituted Butenolide60-85[3]
2,5-Disubstituted Furan3,5-Disubstituted Butenolide55-78[3]

Logical Relationship: Furan to Butenolide

furan_to_butenolide Furan Furan Derivative Hydroperoxide Hydroperoxide Intermediate Furan->Hydroperoxide + ¹O₂ Singlet_Oxygen Singlet Oxygen (¹O₂) Butenolide Functionalized Butenolide Hydroperoxide->Butenolide + Fe(II) Fe_II Fe(II) catalyst

Caption: Oxidative fragmentation of furans to butenolides.

Aliphatic Acids: A Direct C-H Activation Strategy

A recent and powerful approach utilizes aliphatic acids as direct precursors to butenolides through a palladium-catalyzed triple C-H functionalization.[5][6] This method avoids the need for pre-functionalized starting materials and offers a highly convergent route to the butenolide core.[5] A key element of this transformation is the use of a specialized triazole-pyridone ligand.[5][6]

Key Advantages:

  • Direct conversion of simple aliphatic acids.[5]

  • High atom economy.

  • Access to a wide range of substituted butenolides.[5]

  • Scalable and amenable to purification by simple aqueous wash.[5]

Representative Experimental Protocol: Palladium-Catalyzed C-H Activation

In a reaction vessel, the aliphatic acid substrate, a palladium catalyst (e.g., Pd(OAc)2), the triazole-pyridone ligand, and an oxidant (e.g., TBHP) are combined in a suitable solvent (e.g., t-AmylOH). The mixture is heated under an inert atmosphere until the starting material is consumed. After cooling to room temperature, the reaction mixture is subjected to an aqueous workup to remove the catalyst and other water-soluble components, affording the butenolide product which can be further purified by chromatography if necessary.[5]

Precursor ExampleProductYield (%)Reference
Simple Aliphatic Acidα- and γ-Substituted Butenolide42-75[5]
Substituted Aliphatic AcidSpiro- and Bridged Butenolides35-68[5]

Signaling Pathway: Catalytic Cycle of C-H Activation

CH_Activation_Cycle Start Pd(II) Complex Dehydrogenation β,γ-Dehydrogenation Start->Dehydrogenation Cyclization Nucleophilic Cyclization Start->Cyclization + Aliphatic Acid Pd0 Pd(0) Species Dehydrogenation->Pd0 - H₂ Reoxidation Re-oxidation by TBHP Pd0->Reoxidation Reoxidation->Start + TBHP Lactone_Pd Lactone-Pd Intermediate Cyclization->Lactone_Pd Elimination β-Hydride Elimination Lactone_Pd->Elimination Elimination->Pd0 Product Butenolide Product Elimination->Product cyclopropenone_workflow Start Hydroxymethyl- cyclopropenone Ring_Opening Ring Opening (Ketene Ylide) Start->Ring_Opening + Phosphine Phosphine Catalytic Phosphine Cyclization Intramolecular Cyclization Ring_Opening->Cyclization Product Substituted Butenolide Cyclization->Product

Caption: Synthesis of butenolides from cyclopropenones.

Other Notable Precursors and Methods

While the above methods represent some of the most versatile and modern approaches, several other precursors and strategies have been successfully employed for butenolide synthesis:

  • Allenic Acids and Esters: These precursors can be converted to butenolides through iodolactonization followed by hydrogenolysis. *[7] Biomass-Derived Precursors: Furans derived from biomass, such as 5-(hydroxymethyl)furfural (HMF), can be utilized as sustainable starting materials for butenolide synthesis. *[4] Metal- and Organocatalysis: A wide range of catalytic systems, including those based on ruthenium, copper, and gold, as well as organocatalysts, have been developed for the asymmetric synthesis of chiral butenolides. T[1][2][8]hese methods often involve catalytic asymmetric aldol reactions, Michael additions, and other enantioselective transformations.

The synthesis of the butenolide moiety has evolved significantly, with a clear trend towards more efficient, atom-economical, and versatile methods. The choice of precursor and synthetic strategy will ultimately depend on the desired substitution pattern, the required stereochemistry, and the overall complexity of the target molecule. Furan-based precursors offer a modular and cost-effective route, while C-H activation of aliphatic acids provides a direct and highly convergent approach. For intricate substitution patterns and high functional group tolerance, the cyclopropenone ring-opening strategy presents a powerful alternative. Researchers are encouraged to consider the comparative advantages and limitations outlined in this guide to make an informed decision for their synthetic endeavors.

References

Spectroscopic Methods for Structural Confirmation of Furanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of furanone derivatives is a critical step in chemical synthesis, natural product identification, and drug development. A multi-spectroscopic approach is essential for unambiguous confirmation of their diverse and often isomeric structures. This guide provides a comparative overview of key spectroscopic methods, presenting quantitative data, detailed experimental protocols, and a logical workflow to aid researchers in this endeavor.

Data Presentation: A Spectroscopic Fingerprint

The following tables summarize the characteristic spectroscopic data for furanone derivatives, offering a direct comparison between different isomers and substitution patterns.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Furanone Cores

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of furanone derivatives. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei, providing clear distinctions between isomers.

Compound Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
2(3H)-Furanone H-3~2.6 - 2.8 (t)~35
H-4~4.3 - 4.5 (t)~70
H-5~7.2 - 7.4 (m)~145
C-2-~175
C-5-~145
2(5H)-Furanone H-3~6.1 - 6.3 (d)~122
H-4~7.5 - 7.7 (d)~155
H-5~4.9 - 5.1 (s)~75
C-2-~174
C-3-~122
C-4-~155
C-5-~75

Note: Chemical shifts are approximate and can vary based on the solvent and substituents.

Table 2: Infrared (IR) Spectroscopic Data for Furanone Derivatives

Infrared (IR) spectroscopy is invaluable for identifying the functional groups present in a molecule. The carbonyl (C=O) stretching frequency is particularly diagnostic for the lactone ring in furanones.

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹) Intensity
Carbonyl (Lactone)C=O stretch1740 - 1780Strong
AlkeneC=C stretch1620 - 1680Medium
Alkene=C-H stretch3010 - 3095Medium
AlkylC-H stretch2850 - 2960Medium
EsterC-O stretch1000 - 1300Strong
Table 3: Mass Spectrometry (MS) Data for Furanone Derivatives

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and substructures. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation.[1]

Furanone Type Ionization Method Key Fragmentation Pathways Characteristic m/z Values
General FuranonesElectron Ionization (EI)Loss of CO[M-28]⁺
Loss of H₂O (if hydroxylated)[M-18]⁺
Retro-Diels-Alder (for certain derivatives)Varies
3(2H)-FuranonesEICleavage of the furanone ringVaries based on substituents
2(3H)-FuranoneProton Transfer Reaction (PTR)Protonated molecule85.028[2]
Hydrolysis productm/z + 18[2]
Table 4: UV-Vis Spectroscopic Data for Furanone Derivatives

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of auxochromic groups.[3]

Chromophore Electronic Transition Typical λmax (nm)
Isolated C=Cπ → π< 200
Isolated C=On → π~270 - 300
Conjugated Enone (C=C-C=O)π → π215 - 250
Extended Conjugationπ → π> 250

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about the carbon-hydrogen framework.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified furanone derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a 5 mm NMR tube.[4] The choice of solvent is critical to avoid signal overlap with the analyte.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width to ensure a good signal-to-noise ratio and accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • For multiplicity information (CH, CH₂, CH₃), perform a DEPT-135 experiment, where CH and CH₃ signals appear as positive peaks and CH₂ signals as negative peaks.

  • 2D NMR Experiments (for complex structures):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings (JH-H).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: No specific sample preparation is typically required for ATR-FTIR. A small amount of the solid or liquid furanone derivative is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample. This is essential to subtract the absorbance of the crystal and the surrounding atmosphere (CO₂ and water vapor).[6]

  • Sample Spectrum: Place the sample on the crystal and apply pressure using the built-in clamp to ensure good contact.[5]

  • Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the volatile furanone derivative into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification, or a direct insertion probe.

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[7] This causes the molecule to lose an electron, forming a molecular ion (M⁺), which may then undergo fragmentation.[8]

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight. The fragmentation pattern provides clues about the structure of the molecule.

UV-Vis Spectroscopy

Objective: To investigate the electronic transitions, particularly in conjugated furanone derivatives.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the furanone derivative in a UV-transparent solvent (e.g., ethanol, methanol, hexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.[9]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a reference (blank). Record a baseline spectrum to correct for the absorbance of the solvent and the cuvette.[9]

  • Sample Measurement: Fill a matched cuvette with the sample solution and place it in the sample beam path.

  • Acquisition: Scan a range of wavelengths (e.g., 200-400 nm for non-colored compounds, or up to 800 nm for colored compounds) to obtain the absorption spectrum.[9]

  • Data Analysis: The spectrum is a plot of absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax).

Mandatory Visualization: Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of a furanone derivative using the spectroscopic methods described.

structural_confirmation_workflow start Isolated/Synthesized Furanone Derivative ms Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) start->ms Initial Analysis ir Infrared (IR) Spectroscopy - Functional Group ID (C=O, C=C, C-O) start->ir Functional Groups nmr NMR Spectroscopy (¹H, ¹³C, DEPT) start->nmr Core Structure structure_proposal Propose Structure(s) ms->structure_proposal ir->structure_proposal two_d_nmr 2D NMR (COSY, HSQC, HMBC) - Connectivity - Stereochemistry (NOESY) nmr->two_d_nmr If structure is complex nmr->structure_proposal uv_vis UV-Vis Spectroscopy - Conjugation Analysis data_comparison Compare with Literature/ Predicted Data uv_vis->data_comparison two_d_nmr->structure_proposal structure_proposal->uv_vis Confirm Conjugation structure_proposal->data_comparison final_structure Confirmed Structure data_comparison->final_structure Validation

Caption: A logical workflow for the structural elucidation of furanone derivatives.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently determine the structure of furanone derivatives, a crucial step in advancing chemical and pharmaceutical research.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of Halogenated Furanones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cytotoxic effects of various halogenated furanones on different cancer cell lines. The data presented herein, compiled from multiple studies, highlights the potential of these compounds as anticancer agents and offers insights into their mechanisms of action.

Halogenated furanones, a class of compounds found in marine algae and also accessible through synthetic routes, have garnered significant interest for their diverse biological activities. Among these, their potent cytotoxic effects against various cancer cell lines stand out, making them promising candidates for novel anticancer drug development. This guide summarizes key quantitative data on their cytotoxicity, details the experimental protocols used for their evaluation, and visualizes the proposed signaling pathways and experimental workflows.

Comparative Cytotoxicity of Halogenated Furanones

The cytotoxic potential of halogenated furanones is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various brominated and chlorinated furanones across a panel of human cancer cell lines.

Brominated Furanones Cancer Cell Line IC50 (µM) Reference
(E)-5-(Bromomethylene)furan-2-(5H)-onePC-3 (Prostate)0.93 ± 0.02[1]
3,4-Dibromofuran-2(5H)-oneHCT-116 (Colon)0.4 ± 0.04[1]
Chlorinated Furanones Cancer Cell Line IC50 (nM) Reference
Epoxide derivative of 5-allyl-3,4-dichloro-2(5H)-furanoneMAC16 (Murine Adenocarcinoma)50
Aziridine derivative of 5-allyl-3,4-dichloro-2(5H)-furanoneMAC16 (Murine Adenocarcinoma)30

Note: The data is compiled from different studies, and experimental conditions may vary.

Experimental Protocols

The evaluation of the cytotoxic activity of halogenated furanones and the elucidation of their mechanism of action involve a series of well-established experimental protocols. Below are detailed methodologies for the key experiments cited in the studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of the halogenated furanone is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in a complete culture medium. The medium from the wells is replaced with 100 µL of the medium containing different concentrations of the test compound. Control wells with vehicle (DMSO) and no treatment are also included. The plate is then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the halogenated furanone at its IC50 concentration for a specified time.

  • Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure the intracellular levels of ROS.

  • Cell Treatment: Cells are treated with the halogenated furanone for a specific duration.

  • DCFH-DA Staining: After treatment, the cells are incubated with DCFH-DA solution (typically 10-25 µM) for 30 minutes at 37°C. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Data Acquisition: The fluorescence intensity is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Visualizing the Mechanisms of Action

To illustrate the proposed mechanisms by which halogenated furanones exert their cytotoxic effects, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_invitro In Vitro Cytotoxicity Assessment cluster_moa Mechanism of Action Studies cell_culture Cancer Cell Lines (e.g., PC-3, HCT-116, A549) treatment Treatment with Halogenated Furanones cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ros_assay DCFH-DA Assay for ROS Measurement treatment->ros_assay apoptosis_assay Annexin V/PI Staining for Apoptosis treatment->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 pathway_analysis Western Blot for Signaling Proteins apoptosis_assay->pathway_analysis

Caption: Experimental workflow for evaluating the cytotoxicity and mechanism of action of halogenated furanones.

signaling_pathway furanone Halogenated Furanone ros Increased Intracellular Reactive Oxygen Species (ROS) furanone->ros membrane Lipid Peroxidation & Mitochondrial Membrane Potential Disruption ros->membrane cytochrome_c Cytochrome c Release membrane->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway for halogenated furanone-induced apoptosis.

The compiled data and elucidated mechanisms underscore the potential of halogenated furanones as a promising class of anticancer agents. Further research, including in vivo studies and the exploration of a wider range of derivatives, is warranted to fully realize their therapeutic potential. The detailed protocols provided in this guide aim to facilitate standardized and reproducible research in this exciting field.

References

Safety Operating Guide

Proper Disposal of 4-(Bromomethyl)furan-2(5H)-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-(Bromomethyl)furan-2(5H)-one, a halogenated organic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to take the necessary safety precautions.

A. Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.[1][2] This includes:

  • Eye Protection: Chemical safety goggles and a face shield.[3][4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation before use.[1][3]

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory to protect against skin exposure.[1][3]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[2][5]

B. Spill Response: In the event of a spill, evacuate personnel from the immediate area.[4][5] Absorb the spill with an inert material, such as diatomite or universal binders, and collect it into a designated, sealed container for hazardous waste.[5][6][7] Decontaminate the affected surfaces with alcohol.[5]

II. Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound and related compounds, providing a clear overview of the associated risks.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[4][5][7]Signal word: Warning[4]
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[3][4][5]Signal word: Warning[4]
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.[4][5]Signal word: Warning[4]
Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation.[4][5][7]Signal word: Warning[4]
Aquatic Hazard (Chronic, Category 3)Harmful to aquatic life with long-lasting effects.[3]No pictogram available

III. Step-by-Step Disposal Protocol

The proper disposal of this compound requires segregation and clear labeling as a halogenated organic waste. Never dispose of this chemical down the drain.[1][2]

1. Waste Collection:

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][8] The container should be marked as "Hazardous Waste: Halogenated Organic Compounds".[1][8]

  • Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent materials, must be collected in a separate, sealed container labeled as "Solid Hazardous Waste: Halogenated Organic Compounds".[8]

2. Storage Pending Disposal:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9]

  • Ensure containers are tightly sealed to prevent the release of vapors.[6][8]

  • Store containers in a designated and secure area, accessible only to authorized personnel.[3][5]

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed and certified professional waste disposal service.[4][6]

  • Provide the waste disposal company with a complete and accurate description of the waste, including the safety data sheet (SDS) for this compound.

  • Follow all local, state, and federal regulations for the transportation and disposal of hazardous materials.[10]

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_pre_disposal Pre-Disposal & Handling cluster_waste_collection Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Chemical Fume Hood A->B Ensure Safety C Segregate Halogenated Organic Waste B->C Begin Experiment D Collect Liquid Waste in Labeled Container C->D E Collect Solid Waste in Labeled Container C->E F Store Waste in a Secure, Well-Ventilated Area D->F E->F G Contact Licensed Waste Disposal Service F->G Schedule Pickup H Properly Document and Manifest Waste G->H Prepare for Transport

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for 4-(Bromomethyl)furan-2(5H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(Bromomethyl)furan-2(5H)-one. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Essential Personal Protective Equipment (PPE)

When working with this compound, a multi-layered approach to PPE is necessary to prevent exposure through inhalation, skin contact, or eye contact. All handling of this compound must be conducted within a certified chemical fume hood.[1][2]

1. Hand Protection:

Due to the lack of specific chemical resistance data for this compound, it is recommended to use gloves with high resistance to a broad range of chemicals, particularly halogenated organic compounds.

  • Primary Gloves: Nitrile gloves are a suitable choice for incidental contact.[1][3] However, given that nitrile has poor resistance to some halogenated hydrocarbons, it is crucial to change them immediately upon any sign of contamination.[3][4]

  • Secondary Gloving (Double Gloving): For extended operations or when handling larger quantities, wearing a second pair of nitrile gloves or a more robust glove over the primary pair is strongly advised.

  • Heavy-Duty Work: For tasks with a higher risk of splashing or prolonged exposure, butyl rubber gloves are recommended due to their excellent resistance to a wide variety of organic solvents, acids, and bases.[5][6]

2. Eye and Face Protection:

Given the lachrymatory potential of similar compounds, protecting the eyes and face from vapors and splashes is paramount.

  • Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times when in the laboratory.[1]

  • Face Shield: A full-face shield must be worn over safety goggles when there is a risk of splashing, such as during transfers of the chemical or when working with larger volumes.[7]

3. Body Protection:

  • Laboratory Coat: A flame-resistant lab coat that fits properly, is fully buttoned, and has long sleeves is required. This will protect your skin and personal clothing from accidental spills.

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in the laboratory to ensure maximum skin coverage.[7]

4. Respiratory Protection:

All work with this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[1][2] If there is a potential for exposure outside of a fume hood, a full-face atmosphere-supplying respirator may be necessary, and personnel must be properly trained and fit-tested for its use.[2]

Summary of Personal Protective Equipment
Protection Type Minimum Requirement Recommended for Enhanced Safety
Hand Protection Single pair of nitrile gloves for incidental contact.Double-gloving with nitrile gloves. Butyl rubber gloves for significant exposure risk.
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant).[1]-
Face Protection -Full-face shield worn over safety goggles during splash-prone procedures.[7]
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.[7]-
Respiratory Protection Work exclusively in a chemical fume hood.[1]Full-face atmosphere-supplying respirator if work outside a fume hood is unavoidable.[2]

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is crucial for maintaining a safe laboratory.

Experimental Workflow

The following diagram outlines the standard operating procedure for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_transfer Carefully Transfer Chemical prep_materials->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste in Labeled Container cleanup_waste->cleanup_dispose final_doff Doff PPE Correctly cleanup_dispose->final_doff final_wash Wash Hands Thoroughly final_doff->final_wash

Safe Handling Workflow for this compound
Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including excess reagent, solutions, and contaminated consumables (e.g., gloves, pipette tips, paper towels), must be collected in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste".[8] Do not mix with non-halogenated waste.

  • Container Management: Waste containers should be kept tightly closed when not in use and stored in a designated, well-ventilated area, preferably within secondary containment.

  • Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous waste.[9] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Institutional Guidelines: Always follow your institution's specific procedures for hazardous waste disposal. Contact your EHS department for guidance on collection schedules and any additional requirements.

References

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Retrosynthesis Analysis

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4-(Bromomethyl)furan-2(5H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.